Imrecoxib
Description
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
structure in first source
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylphenyl)-3-(4-methylsulfonylphenyl)-1-propyl-2H-pyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-4-13-22-14-19(16-9-11-18(12-10-16)26(3,24)25)20(21(22)23)17-7-5-15(2)6-8-17/h5-12H,4,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMZZGKKZDJGAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(=C(C1=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
395683-14-4 | |
| Record name | Imrecoxib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0395683144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imrecoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12354 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IMRECOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGW6W5758V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Imrecoxib's Mechanism of Action in Osteoarthritis: A Technical Guide
Executive Summary: Imrecoxib is a moderately selective non-steroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key mediator in the inflammatory cascade of osteoarthritis (OA).[1][2] Its mechanism extends beyond simple enzyme inhibition to include the downregulation of COX-2 mRNA expression, modulation of synovial macrophage polarization, and direct chondroprotective effects.[3][4] By inactivating the COX-2/Prostaglandin E2 (PGE2) signaling pathway, this compound shifts the balance from a pro-inflammatory (M1) to an anti-inflammatory (M2) macrophage phenotype.[4][5] This immunomodulatory action, coupled with the direct inhibition of inflammatory and catabolic pathways in chondrocytes, results in reduced pain, attenuated cartilage degradation, and preservation of joint integrity. This document provides a detailed examination of these mechanisms, supported by quantitative data and experimental methodologies.
Core Mechanism: Selective Inhibition of the COX-2/PGE2 Pathway
The foundational mechanism of this compound in treating osteoarthritis is its selective inhibition of the COX-2 enzyme.[6] In the inflammatory environment of an osteoarthritic joint, pro-inflammatory cytokines stimulate the upregulation of COX-2 in chondrocytes and synovial cells.[7] This enzyme is responsible for converting arachidonic acid into prostaglandins (B1171923), particularly Prostaglandin E2 (PGE2), which is a potent mediator of inflammation, pain, and fever.[1][6]
This compound's action is twofold:
-
Direct Enzyme Inhibition: It selectively binds to the active site of the COX-2 enzyme, preventing the synthesis of pro-inflammatory prostaglandins.[1] Its molecular structure confers selectivity for COX-2 over the constitutively expressed COX-1 enzyme, which is responsible for producing prostaglandins that protect the gastric mucosa. This selectivity is believed to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs.[1][6]
-
Transcriptional Regulation: Beyond enzymatic inhibition, this compound has been shown to dose-dependently inhibit the expression of COX-2 mRNA, thereby reducing the total amount of available enzyme.[3]
This dual-level inhibition of the COX-2/PGE2 pathway is central to its anti-inflammatory and analgesic effects.
Immunomodulatory Effects: Regulation of Macrophage Polarization
A critical, more recently elucidated mechanism of this compound involves its ability to modulate the phenotype of synovial macrophages. In osteoarthritis, the synovium is often infiltrated by macrophages that adopt a pro-inflammatory M1 phenotype, releasing cytokines that exacerbate inflammation and cartilage degradation.[4]
This compound has been demonstrated to promote the polarization of these M1 macrophages towards an anti-inflammatory M2 phenotype.[4][5] This is achieved by inactivating the COX-2/PGE2 signaling pathway within the macrophages themselves.[4]
-
M1 Macrophages (Pro-inflammatory): Produce high levels of IL-1β, IL-6, and TNF-α.
-
M2 Macrophages (Anti-inflammatory/Pro-resolving): Produce anti-inflammatory cytokines and are involved in tissue repair. Key markers include Arginase-1 (Arg-1) and CD206.[4]
By suppressing the M1 phenotype and promoting the M2 phenotype, this compound reduces the concentration of damaging cytokines in the joint, creating a more favorable environment for cartilage preservation and symptom relief.[4]
Chondroprotective Mechanisms
The therapeutic benefit of this compound in osteoarthritis extends to direct protective effects on chondrocytes, the sole cell type in cartilage. These effects are a downstream consequence of both COX-2/PGE2 inhibition and macrophage polarization.
-
Inhibition of Catabolic Enzymes: Pro-inflammatory cytokines like IL-1β stimulate chondrocytes to produce matrix metalloproteinases (MMPs) (e.g., MMP-3, MMP-13) and aggrecanases (e.g., ADAMTS5), which degrade collagen and aggrecan, the primary structural components of cartilage.[4][8] this compound treatment has been shown to reduce the levels of these degenerative enzymes.[4][9]
-
Anti-Apoptotic Effects: By reducing inflammatory signaling, this compound inhibits chondrocyte apoptosis (programmed cell death), thereby preserving the cellularity of the cartilage matrix.[7][9]
-
Promotion of Anabolic Activity: Studies have shown that this compound can increase the synthesis of Type II collagen, a crucial component for the tensile strength of articular cartilage.[7][9]
Quantitative Analysis of this compound's Effects
The mechanisms of this compound are supported by quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Enzyme Inhibition
| Parameter | Value | Source |
|---|---|---|
| COX-1 IC50 | 115 ± 28 nmol/L | [3][7] |
| COX-2 IC50 | 18 ± 4 nmol/L | [3][7] |
| Selectivity Ratio (COX-1/COX-2) | 6.39 |[7][10] |
Table 2: In Vivo and In Vitro Efficacy in Osteoarthritis Models
| Model | Parameter | Treatment Group | Result | Source |
|---|---|---|---|---|
| Mouse DMM Model | OARSI Score¹ | DMM + this compound (Low Dose) | 5.33 ± 1.15 | [4] |
| DMM + this compound (Medium Dose) | 4.67 ± 1.15 | [4] | ||
| DMM + this compound (High Dose) | 2.67 ± 1.15 | [4] | ||
| In Vitro Chondrocytes | Apoptosis Rate² | M1-CM³ + this compound (Low Dose) | 19.50% ± 1.50% | [4] |
| M1-CM³ + this compound (Medium Dose) | 16.10% ± 0.85% | [4] | ||
| M1-CM³ + this compound (High Dose) | 9.07% ± 1.90% | [4] |
¹Osteoarthritis Research Society International score; lower scores indicate less cartilage degradation. ²Apoptosis induced by conditioned medium from M1 macrophages. ³CM: Conditioned Medium.
Key Experimental Methodologies
The data supporting this compound's mechanism of action are derived from well-defined experimental protocols.
5.1 In Vivo Osteoarthritis Model: Destabilization of the Medial Meniscus (DMM) This widely used surgical model induces OA in rodents, mimicking post-traumatic osteoarthritis in humans.
-
Protocol: In mice, the medial meniscotibial ligament is transected, leading to instability of the knee joint and subsequent cartilage degeneration and synovitis.[5]
-
Treatment: Following surgery, animals are randomized into groups: a sham control, a DMM model group receiving a vehicle, and DMM model groups receiving varying doses of this compound orally.[4]
-
Assessments:
-
Pain Behavior: Measured using the von Frey filament (mechanical allodynia) and hot plate (thermal hyperalgesia) tests.[5]
-
Histological Analysis: Knee joints are harvested, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Safranin O-Fast Green to visualize cartilage proteoglycan content. Cartilage degradation is quantified using the OARSI scoring system.[4]
-
Immunohistochemistry: Joint sections are stained for specific markers of inflammation (e.g., IL-6, TNF-α) and cartilage degradation (e.g., MMP-3) to quantify their expression levels.[4]
-
Macrophage Polarization Analysis: Synovial tissue is analyzed via immunofluorescence for M1 (e.g., CD86) and M2 (e.g., CD206) macrophage markers.[5]
-
5.2 In Vitro Macrophage Polarization and Chondrocyte Co-culture This protocol is designed to investigate the cellular crosstalk between macrophages and chondrocytes.
-
Protocol:
-
Macrophage Culture: A macrophage cell line (e.g., RAW264.7) is cultured. M1 polarization is induced using lipopolysaccharide (LPS).[4]
-
This compound Treatment: LPS-stimulated macrophages are treated with different concentrations of this compound.
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Conditioned Medium (CM) Collection: The culture supernatant (Conditioned Medium), containing all factors secreted by the macrophages, is collected from each treatment group.[4]
-
Chondrocyte Treatment: Primary chondrocytes or a chondrocyte cell line are then cultured in this CM.
-
-
Assessments:
-
Macrophage Gene Expression: mRNA levels of M1 (IL-6, TNF-α, iNOS) and M2 (Arg-1, CD206) markers are quantified using RT-qPCR.[4]
-
Chondrocyte Viability/Apoptosis: Chondrocyte apoptosis is measured via flow cytometry (e.g., Annexin V/PI staining).[4]
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Chondrocyte Gene Expression: mRNA levels of inflammatory (IL-6, COX-2) and catabolic (MMP-3, ADAMTS5) markers in chondrocytes are quantified using RT-qPCR.[4]
-
Conclusion
The mechanism of action for this compound in osteoarthritis is multifaceted, initiated by the selective inhibition of the COX-2 enzyme and its mRNA expression. This primary action effectively reduces the production of inflammatory prostaglandins, leading to pain relief. Furthermore, this compound exerts significant immunomodulatory effects by promoting the polarization of synovial macrophages from a destructive M1 phenotype to a reparative M2 phenotype via inactivation of the COX-2/PGE2 pathway. This shift in the synovial environment, combined with direct effects on chondrocytes—namely the reduction of catabolic enzyme expression and inhibition of apoptosis—confers a chondroprotective profile. This comprehensive mechanism underscores its efficacy in not only managing the symptoms of osteoarthritis but also potentially modifying the disease process at a cellular level.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: Advances in Pharmacology and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel and selective cyclooxygenase 2 inhibitor with anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. This compound: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of non-steroidal anti-inflammatory drugs on matrix metalloproteinases levels in patients with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the COX-2 Selectivity Profile of Imrecoxib
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the cyclooxygenase-2 (COX-2) selectivity profile of Imrecoxib, a moderately selective COX-2 inhibitor. The document details its inhibitory activity, the experimental methodologies used for its characterization, and its mechanism of action within the broader context of pro-inflammatory signaling pathways.
Quantitative Analysis of COX Inhibition
This compound demonstrates a preferential inhibition of the COX-2 enzyme over COX-1. Its anti-inflammatory effects are primarily attributed to this selectivity, which reduces the production of pro-inflammatory prostaglandins (B1171923) at sites of inflammation while minimizing the impact on the homeostatic functions of COX-1.[1][2]
Inhibitory Concentration (IC50) and Selectivity Ratio
The potency and selectivity of this compound have been quantified through in vitro assays. The half-maximal inhibitory concentrations (IC50) for both COX isoforms were determined, and from these values, a selectivity ratio was calculated. This compound is characterized as a moderately selective COX-2 inhibitor.[3][4] The key quantitative data are summarized in the table below.
| Inhibitor | COX-1 IC50 (nmol/L) | COX-2 IC50 (nmol/L) | Selectivity Ratio (COX-1/COX-2) | Reference |
| This compound | 115 ± 28 | 18 ± 4 | 6.39 | [3][5][6][7] |
| Celecoxib | - | - | 7.6 | [6][8][9] |
| Rofecoxib | - | - | 35 | [8][9] |
| Etoricoxib | - | - | 106 | [8][9] |
| Valdecoxib | - | - | 30 | [8][9] |
Table 1: Comparative COX Inhibition Profile. The selectivity ratio is calculated as IC50 (COX-1) / IC50 (COX-2). A higher ratio indicates greater selectivity for COX-2.
In addition to inhibiting the COX-2 enzyme directly, this compound has been shown to selectively and dose-dependently inhibit the expression of COX-2 mRNA, further contributing to its anti-inflammatory properties.[3][10][11]
Experimental Protocols
The quantitative data presented were derived from specific in vitro experimental setups. The methodologies for the key assays are detailed below.
Whole-Cell Assay for COX-1 and COX-2 Inhibition
This assay was employed to determine the IC50 values of this compound against COX-1 and COX-2 in a cellular environment.[3][5]
-
Objective: To measure the concentration of this compound required to inhibit 50% of COX-1 and COX-2 enzymatic activity.
-
Protocol Steps:
-
Macrophage Isolation: Peritoneal macrophages are harvested from mice.
-
COX-1 Induction: To measure COX-1 activity, macrophages are stimulated with calcimycin (B1668216) (A23187), which induces the release of arachidonic acid, the substrate for constitutive COX-1.[3]
-
COX-2 Induction: To measure COX-2 activity, a separate batch of macrophages is stimulated with lipopolysaccharide (LPS), which induces the expression of the COX-2 enzyme.[3][10]
-
Inhibitor Incubation: Varying concentrations of this compound are added to both the COX-1 and COX-2 induced cell cultures.
-
Prostaglandin (B15479496) Measurement: The production of prostaglandins (specifically PGE2) or other prostanoids (like thromboxane (B8750289) B2 for COX-1) is measured, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
IC50 Calculation: The concentration of this compound that causes a 50% reduction in prostaglandin production compared to the control (no inhibitor) is determined as the IC50 value.
-
RT-PCR Analysis of COX-2 mRNA Expression
This method was used to assess the effect of this compound on the gene expression of COX enzymes.[3][5]
-
Objective: To determine if this compound affects the transcription of COX-1 and COX-2 genes.
-
Protocol Steps:
-
Cell Culture and Stimulation: U937 cells are cultured and then stimulated with Phorbol 12-myristate 13-acetate (PMA) and LPS to induce COX-2 expression.[11]
-
Treatment: The stimulated cells are treated with different concentrations of this compound (e.g., 0.1-10 µM) for a specified period (e.g., 24 hours).[7][11]
-
RNA Extraction: Total RNA is isolated from the treated and untreated cells.
-
Reverse Transcription (RT): The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
Polymerase Chain Reaction (PCR): The cDNA is amplified using specific primers for COX-1, COX-2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: The PCR products are analyzed via gel electrophoresis or quantitative PCR (qPCR) to determine the relative levels of COX-1 and COX-2 mRNA in treated versus control cells.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the key biological pathway and experimental workflow related to the COX-2 selectivity of this compound.
Caption: Cyclooxygenase (COX) signaling pathway showing differential inhibition by this compound.
Caption: Experimental workflow for the whole-cell COX inhibition assay.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound: a novel and selective cyclooxygenase 2 inhibitor with anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. This compound | COX | TargetMol [targetmol.com]
- 8. This compound: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. | BioWorld [bioworld.com]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Downstream Signaling Pathways of Imrecoxib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imrecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor utilized for its anti-inflammatory and analgesic properties, particularly in the management of osteoarthritis. Its primary mechanism of action involves the direct inhibition of the COX-2 enzyme, a key player in the inflammatory cascade. This guide provides a comprehensive technical overview of the downstream signaling pathways modulated by this compound. Beyond the canonical COX-2/prostaglandin (B15479496) E2 (PGE2) axis, this document delves into the subsequent molecular events, including the modulation of macrophage polarization, effects on chondrocyte apoptosis and extracellular matrix homeostasis, and the interplay with crucial inflammatory signaling cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This guide is intended to be a valuable resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the core signaling pathways to facilitate a deeper understanding of this compound's molecular pharmacology.
Core Mechanism of Action: Selective COX-2 Inhibition
This compound exerts its primary therapeutic effects by selectively binding to and inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is an inducible enzyme that is upregulated in response to inflammatory stimuli and plays a critical role in the conversion of arachidonic acid to prostaglandins (B1171923), which are potent mediators of inflammation, pain, and fever. By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, this compound reduces the synthesis of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[2]
Quantitative Data: Inhibitory Potency
The selectivity of this compound for COX-2 over COX-1 is a key aspect of its pharmacological profile. This is quantitatively expressed by the half-maximal inhibitory concentration (IC50) values.
| Enzyme | IC50 (nM) | Reference |
| COX-1 | 115 ± 28 | [3] |
| COX-2 | 18 ± 4 | [3] |
Experimental Protocol: IC50 Determination (Whole Cell Assay)
The inhibitory effects of this compound on COX-1 and COX-2 can be determined using a whole-cell assay with murine peritoneal macrophages.[3]
Protocol:
-
Macrophage Isolation: Harvest peritoneal macrophages from mice.
-
COX-1 Induction: Induce COX-1 activity in macrophages by treating with calcimycin.
-
COX-2 Induction: Induce COX-2 activity in a separate set of macrophages by treating with lipopolysaccharide (LPS).
-
This compound Treatment: Incubate both sets of induced macrophages with varying concentrations of this compound.
-
Prostaglandin Measurement: Measure the production of prostaglandins (e.g., PGE2) in the cell supernatant using an enzyme immunoassay (EIA) or enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: Calculate the IC50 value as the concentration of this compound that causes a 50% reduction in prostaglandin production for each COX isoform.
Downstream Signaling Pathways
The inhibition of COX-2 by this compound initiates a cascade of downstream effects that extend beyond the simple reduction of prostaglandins. These effects are crucial for its overall therapeutic efficacy.
The COX-2/PGE2 Signaling Pathway
The most direct downstream consequence of this compound's action is the suppression of the COX-2/PGE2 signaling pathway.[4][5] This pathway is central to the inflammatory response in conditions like osteoarthritis.[4]
This compound inhibits the conversion of arachidonic acid to PGE2 by targeting COX-2.
Modulation of Macrophage Polarization
A significant downstream effect of this compound is its ability to modulate the polarization of macrophages, key immune cells in the synovium of osteoarthritic joints. This compound promotes a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[1][4][5] This is achieved, at least in part, through the inactivation of the COX-2/PGE2 pathway within the macrophages themselves.[4][5]
Quantitative Data: Macrophage Polarization Markers
| Marker | Phenotype | Effect of this compound | Reference |
| CD86 | M1 | Decreased Expression | [1][4] |
| iNOS | M1 | Decreased Expression | [4] |
| IL-6, IL-1β, TNF-α | M1 | Decreased Expression | [1][4] |
| CD206 | M2 | Increased Expression | [1][4] |
| Arg-1 | M2 | Increased Expression | [1] |
Experimental Protocol: Macrophage Polarization Assay
This protocol describes an in vitro method to assess the effect of this compound on macrophage polarization.[4]
-
Cell Culture: Culture RAW264.7 macrophages.
-
M1 Polarization: Induce M1 polarization by stimulating the cells with LPS (100 ng/mL) for 24 hours.
-
This compound Treatment: Treat the M1-polarized macrophages with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for 24 hours.
-
Marker Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of secreted cytokines (e.g., IL-6, TNF-α) using ELISA.[4]
This compound promotes a shift from M1 to M2 macrophage polarization.
Effects on Chondrocyte Apoptosis and Extracellular Matrix Homeostasis
This compound has demonstrated protective effects on chondrocytes, the primary cells in cartilage. It can inhibit apoptosis (programmed cell death) and promote the synthesis of essential extracellular matrix components, thereby helping to preserve cartilage integrity in osteoarthritis.[6]
Quantitative Data: Chondrocyte Viability and Matrix Synthesis
| Parameter | Effect of this compound (10 µM) | Reference |
| Chondrocyte Viability | Increased | [6] |
| Type II Collagen Synthesis | Increased | [6] |
| Chondrocyte Apoptosis | Inhibited | [6] |
Experimental Protocol: Chondrocyte Apoptosis Assay
This protocol outlines a method to study the effect of this compound on IL-1β-induced chondrocyte apoptosis.[6]
-
Cell Culture: Culture human knee osteoarthritis chondrocytes.
-
Model Induction: Create an in vitro model of osteoarthritis by treating the chondrocytes with interleukin-1β (IL-1β) (5 µg/L).
-
This compound Treatment: In the experimental group, co-treat the cells with IL-1β and this compound (10 µmol/L).
-
Apoptosis Assessment:
-
Flow Cytometry: Use an Annexin V-FITC/PI apoptosis detection kit to quantify the percentage of apoptotic cells.
-
Caspase-3 Activity: Measure the activity of caspase-3, a key executioner caspase, using a colorimetric or fluorometric assay.
-
-
Matrix Synthesis Analysis:
-
Western Blot: Analyze the protein expression of Type II collagen in cell lysates.
-
Immunohistochemistry: In tissue explants, perform immunohistochemical staining for Type II collagen.
-
This compound protects chondrocytes by inhibiting apoptosis and promoting matrix synthesis.
Modulation of NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of this compound are also mediated through its influence on key intracellular signaling pathways, including the NF-κB and MAPK pathways. While direct and extensive studies on this compound's modulation of these pathways in osteoarthritis are still emerging, evidence from related contexts and other COX-2 inhibitors provides a strong rationale for their involvement.
-
NF-κB Pathway: In a model of paraquat-induced pulmonary fibrosis, this compound was found to inhibit the NF-κB/snail signaling pathway, suggesting a role in regulating epithelial-mesenchymal transition.[7] In the context of inflammation, NF-κB is a master regulator of pro-inflammatory gene expression.
-
MAPK Pathway: The MAPK family, including p38, JNK, and ERK, is involved in regulating the cellular response to inflammatory stimuli.[8] In a model of bleomycin-induced pulmonary fibrosis, this compound was shown to inhibit the TGF-β1/ERK1/2 signaling pathway.[9]
Experimental Workflow: Investigating NF-κB and MAPK Pathways
Workflow for studying the effects of this compound on NF-κB and MAPK signaling.
Conclusion
This compound's therapeutic effects are rooted in its selective inhibition of COX-2, leading to a reduction in pro-inflammatory prostaglandins. This primary action triggers a cascade of beneficial downstream signaling events, including the favorable modulation of macrophage polarization towards an anti-inflammatory phenotype and the protection of chondrocytes from apoptosis and matrix degradation. Furthermore, emerging evidence suggests that this compound's anti-inflammatory properties are also mediated through its influence on the NF-κB and MAPK signaling pathways. A thorough understanding of these intricate molecular mechanisms is paramount for the continued development and targeted application of this compound and other selective COX-2 inhibitors in the treatment of inflammatory diseases.
References
- 1. This compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative imaging assay for NF-kappaB nuclear translocation in primary human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of nonsteroidal anti-inflammatory drugs on clinical outcomes, synovial fluid cytokine concentration and signal transduction pathways in knee osteoarthritis. A randomized open label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TBK1 pharmacological inhibition mitigates osteoarthritis through attenuating inflammation and cellular senescence in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: Advances in Pharmacology and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Imrecoxib on Prostaglandin E2 Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imrecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated significant anti-inflammatory and analgesic effects.[1][2][3] Its primary mechanism of action involves the inhibition of COX-2, a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins (B1171923), including prostaglandin (B15479496) E2 (PGE2).[1][4] PGE2 is a potent inflammatory mediator involved in pain, swelling, and fever.[3][5] This technical guide provides an in-depth overview of the effect of this compound on PGE2 synthesis, summarizing key quantitative data, detailing experimental protocols, and visualizing the relevant biological pathways.
Introduction to this compound and Prostaglandin E2
This compound is a non-steroidal anti-inflammatory drug (NSAID) with a higher selectivity for COX-2 over COX-1.[2][5] The COX-1 isoenzyme is constitutively expressed in various tissues and is involved in physiological functions such as protecting the gastric mucosa.[4] In contrast, COX-2 is induced by inflammatory stimuli and is responsible for the increased production of prostaglandins at sites of inflammation.[4] By selectively inhibiting COX-2, this compound reduces the synthesis of pro-inflammatory prostaglandins like PGE2, thereby mitigating inflammation and pain with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][3]
Prostaglandin E2 is synthesized from arachidonic acid through a series of enzymatic reactions. Initially, arachidonic acid is converted to prostaglandin H2 (PGH2) by COX enzymes. PGH2 is then further metabolized to PGE2 by prostaglandin E synthases. The inhibition of COX-2 by this compound directly curtails the production of PGH2, leading to a subsequent reduction in PGE2 synthesis.
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency of this compound against COX-1 and COX-2 has been quantified in various studies. This data is crucial for understanding its selectivity and therapeutic window.
| Parameter | Value | Cell/System | Reference |
| COX-1 IC50 | 115 ± 28 nmol/L | Murine Peritoneal Macrophages | [2] |
| COX-2 IC50 | 18 ± 4 nmol/L | Murine Peritoneal Macrophages | [2] |
| COX-1/COX-2 IC50 Ratio | 6.39 | Murine Peritoneal Macrophages | [5] |
IC50: The half maximal inhibitory concentration.
Studies have also demonstrated a dose-dependent inhibition of PGE2 secretion by this compound in cell-based assays. In one study using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound significantly reduced the secretion of PGE2 at concentrations of 10, 50, and 100 μmol/L.[1]
Signaling Pathways and Mechanisms of Action
This compound exerts its effect on PGE2 synthesis by directly inhibiting the enzymatic activity of COX-2. The following diagram illustrates the signaling pathway leading to PGE2 production and the point of intervention for this compound.
Experimental Protocols
This section details the methodologies used in key experiments to evaluate the effect of this compound on PGE2 synthesis.
In Vitro Inhibition of PGE2 in Macrophages
This protocol describes a cell-based assay to quantify the dose-dependent inhibition of PGE2 production by this compound in RAW264.7 macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
PGE2 ELISA Kit
Procedure:
-
Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells in 24-well plates at a suitable density and allow them to adhere overnight.
-
Stimulation and Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µmol/L) for 1-2 hours. Subsequently, stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce COX-2 expression and PGE2 production.[1] Include appropriate controls (untreated cells, LPS-only treated cells).
-
Sample Collection: After the incubation period, collect the cell culture supernatant (conditioned medium).
-
PGE2 Measurement: Quantify the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE2 synthesis for each this compound concentration compared to the LPS-only control.
In Vitro Inhibition of COX-2 mRNA Expression
This protocol outlines the use of reverse transcription-polymerase chain reaction (RT-PCR) to assess the effect of this compound on COX-2 mRNA expression in the human macrophage cell line U937.[2]
Materials:
-
U937 macrophage cell line
-
RPMI-1640 medium
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
RNA extraction kit
-
RT-PCR reagents and primers for COX-2 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture and Differentiation: Culture U937 cells in RPMI-1640 medium. Differentiate the cells into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Stimulation and Treatment: Treat the differentiated macrophages with various concentrations of this compound for a specified period, followed by stimulation with LPS to induce COX-2 expression.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
RT-PCR: Perform reverse transcription to synthesize cDNA, followed by PCR amplification using specific primers for COX-2 and a housekeeping gene.
-
Analysis: Analyze the PCR products by gel electrophoresis or quantitative real-time PCR to determine the relative expression levels of COX-2 mRNA in treated versus control cells.
Conclusion
The available data robustly demonstrates that this compound is a potent and selective inhibitor of COX-2. This inhibition directly translates to a significant, dose-dependent reduction in the synthesis of prostaglandin E2, a key mediator of inflammation and pain. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other selective COX-2 inhibitors. Further research focusing on detailed dose-response relationships in various cell types and in vivo models will continue to refine our understanding of the therapeutic potential of this compound.
References
- 1. This compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carrageenan-induced paw edema in rat elicits a predominant prostaglandin E2 (PGE2) response in the central nervous system associated with the induction of microsomal PGE2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the COX-2 selective inhibitor l-745,337 on inflammation and organ prostaglandin E2 (PGE2) levels in adjuvant arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Imrecoxib in Preclinical Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Imrecoxib, a novel non-steroidal anti-inflammatory drug (NSAID), has demonstrated significant anti-inflammatory, analgesic, and antipyretic properties in a range of preclinical models. This technical guide provides an in-depth summary of the pharmacodynamic profile of this compound, focusing on its mechanism of action, efficacy in various animal models, and the detailed experimental protocols utilized in these foundational studies. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and inflammation research.
Mechanism of Action: Selective COX-2 Inhibition
This compound exerts its therapeutic effects primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is an inducible enzyme that is upregulated during inflammatory processes and is responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1] In contrast, COX-1 is a constitutively expressed enzyme involved in physiological functions, such as protecting the gastric mucosa.[2] By selectively targeting COX-2, this compound effectively reduces the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[1][2]
Preclinical studies have quantified the selective inhibitory activity of this compound on COX-1 and COX-2. In a whole-cell assay using murine peritoneal macrophages, this compound demonstrated a significant preference for COX-2 inhibition.[3] Furthermore, investigations using the human macrophage cell line U937 revealed that this compound dose-dependently inhibits COX-2 mRNA expression without affecting COX-1 mRNA expression.[3][4] This indicates that its mechanism extends to the transcriptional level, further contributing to its selective anti-inflammatory action.
A key aspect of this compound's pharmacodynamic profile is its modulation of macrophage polarization.[5] Studies have shown that this compound promotes the polarization of pro-inflammatory M1 macrophages towards an anti-inflammatory M2 phenotype.[5] This effect is mediated through the inactivation of the COX-2/PGE2 signaling pathway.[5][6] By reducing the production of prostaglandin (B15479496) E2 (PGE2), this compound helps to resolve inflammation and protect cartilage in models of osteoarthritis.[5]
Preclinical Efficacy
The anti-inflammatory and analgesic efficacy of this compound has been evaluated in various well-established preclinical models of acute and chronic inflammation.
Acute Inflammation
In the rat carrageenan-induced paw edema model, a classic test for acute inflammation, this compound demonstrated potent anti-inflammatory effects.[3][4] Oral administration of this compound at doses of 5, 10, and 20 mg/kg significantly inhibited the edema response, with a potency comparable to that of rofecoxib.[3][4]
Chronic Inflammation
The efficacy of this compound in a chronic inflammatory setting was assessed using the rat adjuvant-induced arthritis model.[3][4] In this model, which mimics certain aspects of rheumatoid arthritis, daily administration of this compound at doses of 10 and 20 mg/kg effectively reduced secondary paw swelling.[3][4] The potency of this compound in this chronic model was also found to be comparable to rofecoxib.[4]
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data from preclinical studies on this compound.
| Parameter | Value | Cell/Enzyme System | Reference |
| COX-1 IC50 | 115 ± 28 nmol/L | Murine Peritoneal Macrophages | [3][7] |
| COX-2 IC50 | 18 ± 4 nmol/L | Murine Peritoneal Macrophages | [3][7] |
| COX-1/COX-2 IC50 Ratio | 6.39 | - | [7][8] |
Table 1: In Vitro COX Inhibition by this compound
| Animal Model | Dosing Regimen (Oral) | Outcome | Reference |
| Rat Carrageenan-Induced Paw Edema | 5, 10, and 20 mg/kg | Effective inhibition of edema | [3] |
| Rat Adjuvant-Induced Arthritis | 10 and 20 mg/kg/day | Reduction in secondary paw swelling | [3] |
Table 2: In Vivo Efficacy of this compound in Inflammation Models
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound: a novel and selective cyclooxygenase 2 inhibitor with anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. This compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Imrecoxib and its Effects on Cellular Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imrecoxib is a moderately selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated a dual role in the regulation of cellular apoptosis.[1][2][3][4] Primarily recognized for its anti-inflammatory properties, this compound's influence on apoptotic pathways is context-dependent, varying between cell types such as chondrocytes and cancer cells. In osteoarthritis models, this compound exhibits a protective effect by inhibiting chondrocyte apoptosis, a process mediated through the downregulation of the COX-2/PGE2 signaling pathway.[1][5][6][7] Conversely, in the realm of oncology, the effects of COX-2 inhibitors are more complex. While many COX-2 inhibitors are known to induce apoptosis in cancer cells, some studies suggest that this compound, particularly in combination with other chemotherapeutic agents, may modulate apoptosis to enhance overall anti-tumor efficacy through mechanisms that may include the regulation of Survivin and Caspase-3.[7][8] This guide provides a comprehensive overview of the current understanding of this compound's effects on cellular apoptosis, detailing the involved signaling pathways, presenting quantitative data from key studies, and outlining relevant experimental protocols.
Mechanism of Action of this compound
This compound's primary mechanism of action is the selective inhibition of the COX-2 enzyme.[2] COX-2 is an inducible enzyme that is upregulated during inflammatory processes and in certain pathologies, including cancer. It is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins.[2]
Table 1: Inhibitory Concentration of this compound
| Target | IC50 Value | Reference |
| COX-1 | 115 ± 28 nmol/L | [3][4][9] |
| COX-2 | 18 ± 4 nmol/L | [3][4][9] |
This compound's Dichotomous Role in Cellular Apoptosis
Inhibition of Apoptosis in Chondrocytes
In the context of osteoarthritis, a condition characterized by cartilage degradation, this compound has been shown to exert a chondroprotective effect by inhibiting apoptosis of chondrocytes.[1][7] This anti-apoptotic effect is primarily attributed to the inhibition of the COX-2 signaling pathway.[1][7] A key study demonstrated that conditioned medium from macrophages treated with this compound significantly reduced the rate of chondrocyte apoptosis in a dose-dependent manner.[5]
Table 2: Effect of this compound-Conditioned Macrophage Medium on Chondrocyte Apoptosis
| Treatment Group | Apoptosis Rate (%) | Reference |
| M1-Conditioned Medium (Control) | Not specified, but significantly higher than treatment groups | [5] |
| Low-Dose this compound-CM | 19.50 ± 1.50 | [5] |
| Medium-Dose this compound-CM | 16.10 ± 0.85 | [5] |
| High-Dose this compound-CM | 9.07 ± 1.90 | [5] |
Modulation of Apoptosis in Cancer Cells
The role of this compound in cancer cell apoptosis is more nuanced. While many selective COX-2 inhibitors, such as Celecoxib (B62257), are known to induce apoptosis in various cancer cell lines,[10][11] evidence suggests that this compound's effect may be modulatory, especially when used in combination therapy. One study reported that this compound, in conjunction with the chemotherapeutic agent oxaliplatin, enhanced the anti-tumor effect in a human colon cancer model by inhibiting apoptosis through the modulation of Survivin and Caspase-3.[7][8] This suggests that in certain cancer contexts, the anti-tumor benefits of this compound may derive from other mechanisms, such as the inhibition of angiogenesis, rather than direct induction of apoptosis.[8]
It is important to note that many of the detailed molecular studies on apoptosis induction by selective COX-2 inhibitors have been conducted with Celecoxib. Given the structural and functional similarities, the signaling pathways elucidated for Celecoxib are highly relevant and provide a framework for understanding the potential mechanisms of this compound in inducing apoptosis in cancer cells, should this occur in specific contexts.
Signaling Pathways Involved in this compound-Mediated Apoptotic Effects
The apoptotic effects of this compound and other COX-2 inhibitors are mediated by a complex interplay of signaling pathways.
COX-2/PGE2 Signaling Pathway
The primary pathway influenced by this compound is the COX-2/PGE2 pathway.[5][6] By inhibiting COX-2, this compound prevents the synthesis of prostaglandin (B15479496) E2 (PGE2), a key signaling molecule that can promote cell survival and inhibit apoptosis.
Figure 1. this compound inhibits the COX-2/PGE2 signaling pathway.
Intrinsic (Mitochondrial) Apoptosis Pathway
Studies on Celecoxib suggest that COX-2 inhibitors can trigger the intrinsic apoptosis pathway.[12] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, which subsequently activates caspases. Specifically, Celecoxib has been shown to downregulate the anti-apoptotic protein Mcl-1 and require the pro-apoptotic protein Noxa to induce apoptosis.[12]
Caspase Activation
Both the intrinsic and extrinsic pathways of apoptosis converge on the activation of caspases, a family of cysteine proteases that execute the apoptotic program. COX-2 inhibitors like Celecoxib have been demonstrated to activate initiator caspases (Caspase-8 and -9) and executioner caspases (Caspase-3).[13][14][15]
Figure 2. General overview of caspase activation in apoptosis potentially modulated by COX-2 inhibitors.
NF-κB, PI3K/Akt, and MAPK Signaling Pathways
COX-2 inhibitors can also modulate other critical signaling pathways that regulate apoptosis:
-
NF-κB Signaling: The NF-κB pathway is a key regulator of inflammation and cell survival. Inhibition of this pathway by COX-2 inhibitors can promote apoptosis in cancer cells.[15][16]
-
PI3K/Akt Signaling: The PI3K/Akt pathway is a major pro-survival pathway. Inhibition of Akt phosphorylation by COX-2 inhibitors can lead to the activation of pro-apoptotic proteins and subsequent cell death.[14][17][18]
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are often activated by cellular stress and can play a pro-apoptotic role.[1][19] Some COX-2 inhibitors have been shown to modulate MAPK signaling to enhance apoptosis.[20][21][22]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and its effects on apoptosis.
Cell Culture and Treatment
-
Cell Lines: Human chondrocytes, colon cancer cell lines (e.g., LOVO), or other relevant cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound Preparation: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Working concentrations are made by diluting the stock solution in fresh culture medium.
-
Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). The incubation time will vary depending on the specific experiment (e.g., 24, 48, or 72 hours).
Apoptosis Detection by TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Fixation: After treatment, cells grown on coverslips are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[23]
-
Permeabilization: Cells are permeabilized with 0.25% Triton X-100 in PBS for 20 minutes at room temperature to allow entry of the labeling enzyme.[23]
-
TUNEL Reaction: The TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP, is added to the cells and incubated in a humidified chamber at 37°C for 60 minutes, protected from light.[24]
-
Counterstaining and Imaging: The cell nuclei are counterstained with a DNA-binding dye such as DAPI. The coverslips are then mounted on microscope slides, and the cells are visualized using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in their nuclei.
Figure 3. Experimental workflow for the TUNEL assay.
Western Blot Analysis of Apoptotic Proteins
Western blotting is used to detect changes in the expression levels of key apoptotic proteins.
-
Protein Extraction: Following treatment, cells are washed with cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail. The cell lysates are centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration of each sample is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates a complex and cell-type-specific influence on cellular apoptosis. Its established role in inhibiting chondrocyte apoptosis underscores its therapeutic potential in osteoarthritis. In the context of cancer, its effects are less direct and may involve the modulation of apoptotic pathways to synergize with other anti-cancer therapies. The signaling pathways implicated in the apoptotic effects of COX-2 inhibitors, including the intrinsic mitochondrial pathway, caspase activation, and the NF-κB, PI3K/Akt, and MAPK pathways, provide a roadmap for further investigation into the precise molecular mechanisms of this compound. The experimental protocols detailed herein offer a standardized approach for researchers to further elucidate the multifaceted role of this compound in the intricate process of cellular apoptosis.
References
- 1. This compound: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: Advances in Pharmacology and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway [frontiersin.org]
- 5. This compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. This compound: a novel and selective cyclooxygenase 2 inhibitor with anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. COX-2 independent induction of cell cycle arrest and apoptosis in colon cancer cells by the selective COX-2 inhibitor celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting apoptosis pathways by Celecoxib in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential effects of anti-apoptotic Bcl-2 family members Mcl-1, Bcl-2, and Bcl-xL on celecoxib-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Celecoxib regulates apoptosis and autophagy via the PI3K/Akt signaling pathway in SGC-7901 gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The nonsteroidal anti-inflammatory drug celecoxib suppresses the growth and induces apoptosis of human glioblastoma cells via the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Celecoxib induces apoptosis in cervical cancer cells independent of cyclooxygenase using NF-κB as a possible target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of COX-2 and PI3K/AKT Pathways to Prevent Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Celecoxib regulates apoptosis and autophagy via the PI3K/Akt signaling pathway in SGC-7901 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Parecoxib Enhances Resveratrol against Human Colorectal Cancer Cells through Akt and TXNDC5 Inhibition and MAPK Regulation [mdpi.com]
- 21. Parecoxib Enhances Resveratrol against Human Colorectal Cancer Cells through Akt and TXNDC5 Inhibition and MAPK Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 24. genscript.com [genscript.com]
Investigating the Anti-inflammatory Properties of Imrecoxib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imrecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated significant anti-inflammatory properties in a variety of preclinical and clinical studies. This technical guide provides an in-depth overview of the core scientific findings related to this compound's anti-inflammatory effects, with a focus on its mechanism of action, experimental validation, and relevant signaling pathways. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are presented to support further research and development efforts in the field of inflammation and pain management.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including osteoarthritis, rheumatoid arthritis, and certain cancers. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy. Traditional NSAIDs inhibit both cyclooxygenase-1 (COX-1) and COX-2 enzymes. COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, while COX-2 is inducible and its expression is upregulated during inflammation, leading to the production of pro-inflammatory prostaglandins (B1171923).[1][2] The selective inhibition of COX-2 is a key strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.
This compound is a novel diaryl-substituted pyrrolone derivative that acts as a selective COX-2 inhibitor.[2] This document details the scientific evidence supporting the anti-inflammatory properties of this compound, providing a valuable resource for the scientific community.
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism underlying the anti-inflammatory effects of this compound is its selective inhibition of the COX-2 enzyme.[1] By targeting COX-2, this compound effectively reduces the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][3]
In Vitro Enzyme Inhibition
This compound has been shown to be a potent and selective inhibitor of COX-2 over COX-1 in whole-cell assays. The half-maximal inhibitory concentration (IC50) values demonstrate its higher affinity for the inducible COX-2 enzyme compared to the constitutive COX-1 enzyme. This selectivity is the basis for its improved gastrointestinal safety profile compared to non-selective NSAIDs.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the anti-inflammatory properties of this compound.
Table 1: In Vitro COX Enzyme Inhibition
| Enzyme | Cell Line | IC50 (nmol/L) | Reference |
| COX-1 | Murine Peritoneal Macrophages | 115 ± 28 | [4] |
| COX-2 | Murine Peritoneal Macrophages | 18 ± 4 | [4] |
Table 2: In Vivo Anti-inflammatory Efficacy
| Animal Model | Species | Doses (mg/kg) | Effect | Reference |
| Carrageenan-induced Paw Edema | Rat | 5, 10, 20 | Effective inhibition of acute inflammation | [4] |
| Adjuvant-induced Arthritis | Rat | 10, 20 | Effective inhibition of chronic inflammation | [4] |
Table 3: Effect of this compound on Gene Expression
| Gene | Cell Line | Treatment | Effect | Reference |
| COX-2 mRNA | Human Macrophage (U937) | This compound (0.1, 1, 10 µM) | Selective and dose-dependent inhibition | [4] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.
COX-2/PGE2 Signaling Pathway
The canonical pathway inhibited by this compound is the COX-2/prostaglandin (B15479496) E2 (PGE2) signaling pathway. Inflammatory stimuli trigger the expression of COX-2, which in turn catalyzes the conversion of arachidonic acid to prostaglandins, including PGE2. PGE2 is a potent inflammatory mediator that contributes to vasodilation, increased vascular permeability, and pain sensitization. By inhibiting COX-2, this compound directly blocks the production of PGE2, thereby attenuating the inflammatory response.[5]
Modulation of Macrophage Polarization
Recent studies have indicated that this compound can modulate the polarization of macrophages, key immune cells in inflammation. It has been shown to promote a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[6] This effect is, at least in part, mediated through the inhibition of the COX-2/PGE2 pathway, which is known to influence macrophage function.[5]
Potential Involvement of the NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including COX-2. While direct studies on this compound's effect on the NF-κB pathway are emerging, it is plausible that by inhibiting a downstream effector of NF-κB (COX-2), this compound may indirectly influence the overall inflammatory signaling cascade. Further research is warranted to fully elucidate the interplay between this compound and the NF-κB pathway.[7][8]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Whole-Cell COX Inhibition Assay
-
Cell Type: Murine peritoneal macrophages.
-
Induction of COX-1 and COX-2:
-
COX-1: Cells are stimulated with calcimycin (B1668216) (a calcium ionophore) to induce constitutive COX-1 activity.
-
COX-2: Cells are stimulated with lipopolysaccharide (LPS) to induce the expression and activity of COX-2.
-
-
Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period before the addition of arachidonic acid.
-
Measurement: The production of prostaglandins (e.g., PGE2) in the cell supernatant is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay (RIA).
-
Analysis: IC50 values are calculated by determining the concentration of this compound that causes 50% inhibition of prostaglandin production compared to the vehicle-treated control.
In Vitro RT-PCR for COX-2 mRNA Expression
-
Cell Line: Human macrophage cell line U937.
-
Cell Culture and Treatment: U937 cells are cultured under standard conditions and then treated with different concentrations of this compound for 24 hours.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its quality and quantity are determined. First-strand complementary DNA (cDNA) is synthesized from the total RNA using reverse transcriptase.
-
Quantitative Real-Time PCR (qPCR): qPCR is performed using specific primers for COX-2 and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is typically run for 40 cycles.
-
Data Analysis: The relative expression of COX-2 mRNA is calculated using the 2-ΔΔCt method.
In Vivo Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution (in sterile saline) is administered into the right hind paw of the rats.
-
Drug Administration: this compound is administered orally (i.g.) at doses of 5, 10, and 20 mg/kg one hour before the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated groups to the vehicle-treated control group.
In Vivo Adjuvant-Induced Arthritis in Rats
-
Animals: Lewis or Sprague-Dawley rats.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the tail or footpad.
-
Drug Administration: this compound is administered orally daily at doses of 10 and 20 mg/kg, starting from the day of adjuvant injection or after the onset of arthritis.
-
Assessment of Arthritis: The severity of arthritis is evaluated by measuring paw volume, and scoring clinical signs such as erythema, swelling, and joint ankylosis over a period of several weeks.
-
Data Analysis: The effect of this compound on the development and progression of arthritis is compared to the vehicle-treated control group.
Clinical Evidence in Osteoarthritis
Clinical trials have demonstrated the efficacy and safety of this compound in the management of osteoarthritis.[9][10] In a multicenter, double-blind, randomized controlled phase II trial, this compound at doses of 50 mg, 100 mg, and 200 mg twice daily was shown to be effective and safe in treating osteoarthritis over a 12-week period, with the 100 mg twice-daily dose being proposed for phase III trials.[10]
Conclusion
This compound is a potent and selective COX-2 inhibitor with well-documented anti-inflammatory properties. Its mechanism of action, centered on the inhibition of the COX-2/PGE2 pathway, has been validated through a series of in vitro and in vivo studies. The quantitative data and detailed experimental protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals. Furthermore, emerging evidence on its ability to modulate macrophage polarization opens new avenues for understanding its full therapeutic potential. Continued investigation into the intricate signaling pathways affected by this compound will be crucial for optimizing its clinical application and exploring its utility in a broader range of inflammatory conditions.
References
- 1. chondrex.com [chondrex.com]
- 2. researchgate.net [researchgate.net]
- 3. inotiv.com [inotiv.com]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway [frontiersin.org]
- 6. This compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
Imrecoxib's Role in Modulating Macrophage Polarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imrecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a nonsteroidal anti-inflammatory drug (NSAID) primarily utilized for its analgesic and anti-inflammatory properties in conditions such as osteoarthritis.[1][2] Emerging evidence has illuminated a more nuanced role for this compound beyond simple prostaglandin (B15479496) inhibition, highlighting its capacity to modulate the inflammatory microenvironment by influencing macrophage polarization. This technical guide provides an in-depth examination of the mechanisms by which this compound shifts macrophages from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype, its effects on relevant signaling pathways, and the experimental methodologies used to elucidate these functions. The information presented is intended to support further research and drug development efforts in the field of inflammatory and autoimmune diseases.
Core Mechanism of Action: Selective COX-2 Inhibition
This compound's primary mechanism of action is the selective inhibition of the COX-2 enzyme.[1] COX-2 is typically induced during inflammatory processes and is responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1][2] Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, this compound's selectivity for COX-2 is attributed to its specific molecular structure.[1] This selectivity allows it to reduce the synthesis of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with the inhibition of COX-1, which is involved in protecting the gastric mucosa.[1][2]
Modulation of Macrophage Polarization
Recent studies have demonstrated that this compound's anti-inflammatory effects are, in part, mediated by its ability to modulate macrophage polarization. Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. The two major polarization states are the classically activated (M1) and alternatively activated (M2) macrophages. M1 macrophages are pro-inflammatory, while M2 macrophages are associated with anti-inflammatory responses and tissue repair.
A key study has shown that this compound promotes the polarization of M1 macrophages toward the M2 phenotype both in vivo and in vitro. This shift is crucial in attenuating the chronic inflammation characteristic of diseases like osteoarthritis.
In Vitro Evidence
In vitro experiments using the RAW264.7 macrophage cell line have shown that this compound dose-dependently reduces the expression of M1-related genes while increasing the expression of M2-related genes.[3]
In Vivo Evidence
In a mouse model of osteoarthritis (destabilization of the medial meniscus - DMM), treatment with this compound was found to promote the polarization of synovial macrophages from the M1 to the M2 phenotype. This was evidenced by a decrease in the M1 marker CD86+ and an increase in the M2 marker CD206+ in the synovial tissue of this compound-treated mice.[3]
Signaling Pathway: Inactivation of the COX-2/PGE2 Pathway
The modulation of macrophage polarization by this compound is mediated through the inactivation of the COX-2/PGE2 signaling pathway. In inflammatory conditions, the upregulation of COX-2 leads to increased production of prostaglandin E2 (PGE2). Heightened levels of PGE2 can promote a pro-inflammatory M1 macrophage phenotype. By selectively inhibiting COX-2, this compound reduces the synthesis of PGE2, thereby creating a microenvironment that favors the polarization of macrophages towards the anti-inflammatory M2 phenotype.[3][4]
This compound inhibits COX-2, reducing PGE2 and shifting macrophage polarization from M1 to M2.
Quantitative Data Summary
| Experiment | Model | Treatment | Outcome Measure | Result | Reference |
| In Vitro Macrophage Polarization | RAW264.7 macrophages | This compound | Gene expression of M1 markers (IL-6, IL-1β, TNF-α, IL-12, iNOS) | Dose-dependent decrease (p < 0.01) | [3] |
| In Vitro Macrophage Polarization | RAW264.7 macrophages | This compound | Gene expression of M2 markers (Arg-1, CD206) | Dose-dependent increase (p < 0.01) | [3] |
| In Vivo Macrophage Polarization | DMM mouse model | This compound | Percentage of CD86+ cells (M1) in synovial tissue | Significant decrease | [3] |
| In Vivo Macrophage Polarization | DMM mouse model | This compound | Percentage of CD206+ cells (M2) in synovial tissue | Significant increase | [3] |
| PGE2 Secretion | LPS-stimulated RAW264.7 macrophages | This compound | PGE2 levels in supernatant | Significant decrease (p < 0.01) | [3] |
| COX-2 Inhibition | Murine peritoneal macrophages | This compound | IC50 for COX-2 | 18 ± 4 nmol/L | [5][6] |
| COX-1 Inhibition | Murine peritoneal macrophages | This compound | IC50 for COX-1 | 115 ± 28 nmol/L | [6] |
Detailed Experimental Protocols
In Vitro Macrophage Polarization Assay
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
RNA Extraction and qRT-PCR: Total RNA is extracted from the cells using a suitable kit. cDNA is synthesized by reverse transcription. Quantitative real-time PCR is performed to measure the relative mRNA expression levels of M1 markers (e.g., Il6, Il1b, Tnf, Nos2) and M2 markers (e.g., Arg1, Mrc1). Gene expression is normalized to a housekeeping gene (e.g., Gapdh).
Workflow for in vitro analysis of this compound's effect on macrophage polarization.
In Vivo Osteoarthritis Model and Macrophage Polarization Analysis
-
Animal Model: The destabilization of the medial meniscus (DMM) model is surgically induced in mice to mimic osteoarthritis.
-
Treatment: Following surgery, mice are treated with this compound or a vehicle control, typically via oral gavage, for a specified duration.
-
Tissue Collection and Preparation: At the end of the treatment period, the knee joints are harvested. The synovial tissue is dissected for further analysis.
-
Immunofluorescence Staining: The synovial tissue is fixed, sectioned, and stained with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) macrophage markers. Nuclei are counterstained with DAPI.
-
Microscopy and Quantification: The stained sections are visualized using a fluorescence microscope, and the percentage of positively stained cells for each marker is quantified.
Measurement of PGE2 Levels
-
Cell Culture and Stimulation: RAW264.7 macrophages are seeded and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and COX-2 expression.
-
Treatment: The LPS-stimulated cells are treated with this compound.
-
Supernatant Collection: After the treatment period, the cell culture supernatant is collected.
-
ELISA: The concentration of PGE2 in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.
Conclusion and Future Directions
The available evidence strongly supports the role of this compound in modulating macrophage polarization through the inhibition of the COX-2/PGE2 signaling pathway. This mechanism contributes to its anti-inflammatory effects and provides a rationale for its therapeutic use in inflammatory conditions beyond its direct analgesic properties.
Future research should focus on:
-
Investigating the effects of this compound on macrophage polarization in other inflammatory and autoimmune disease models.
-
Exploring the downstream signaling events that are affected by the reduction in PGE2 and lead to the M2 phenotype switch.
-
Evaluating the potential of this compound in combination with other immunomodulatory agents to achieve synergistic therapeutic effects.
This in-depth understanding of this compound's immunomodulatory functions opens new avenues for its clinical application and for the development of novel therapeutics targeting macrophage polarization in a range of diseases.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway [frontiersin.org]
- 5. | BioWorld [bioworld.com]
- 6. This compound: a novel and selective cyclooxygenase 2 inhibitor with anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Imrecoxib's Chondroprotective Effects: A Deep Dive into Gene Expression Modulation
A Technical Guide for Researchers and Drug Development Professionals
Imrecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, demonstrates significant potential in the management of osteoarthritis (OA) not only by alleviating symptoms but also by exerting a protective effect on chondrocytes, the primary cells in cartilage.[1][2] This technical guide synthesizes the current understanding of this compound's impact on gene expression in chondrocytes, providing an in-depth analysis of its mechanism of action, relevant signaling pathways, and detailed experimental protocols for researchers in the field.
Core Mechanism of Action: Selective COX-2 Inhibition
This compound's primary mechanism involves the selective inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade. Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, this compound's selectivity for COX-2 minimizes gastrointestinal side effects.[1] The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins, including prostaglandin (B15479496) E2 (PGE2), which are potent mediators of inflammation and pain.[1] In osteoarthritic joints, pro-inflammatory cytokines such as interleukin-1β (IL-1β) upregulate COX-2 expression in chondrocytes, leading to increased PGE2 production and subsequent cartilage degradation.[3][4]
Impact on Gene Expression in Chondrocytes
This compound's influence on chondrocytes extends beyond simple anti-inflammatory action. It directly modulates the expression of genes involved in inflammation, cartilage matrix degradation, and apoptosis.
Downregulation of Inflammatory and Catabolic Genes
In vitro studies have demonstrated that this compound significantly reduces the expression of key inflammatory and catabolic genes in chondrocytes, particularly under inflammatory conditions induced by IL-1β.
One study indirectly assessed the effect of this compound on chondrocytes by treating M1 macrophages with this compound and then applying the conditioned medium (this compound-CM) to chondrocytes. This approach mimics the complex cellular crosstalk within an osteoarthritic joint.[5][6] The results showed a dose-dependent decrease in the mRNA expression of several pro-inflammatory and matrix-degrading enzymes in chondrocytes exposed to this compound-CM compared to those exposed to conditioned medium from untreated M1 macrophages.[6]
| Gene | Function | Fold Change (High-Dose this compound-CM vs. M1-CM) |
| Inflammatory Cytokines | ||
| IL-6 | Pro-inflammatory cytokine | ↓ |
| IL-1β | Pro-inflammatory cytokine | ↓ |
| TNF-α | Pro-inflammatory cytokine | ↓ |
| Cox-2 | Pro-inflammatory enzyme | ↓ |
| Matrix Degrading Enzymes | ||
| MMP-3 | Degrades collagen and proteoglycans | ↓ |
| ADAMTS5 | Degrades aggrecan | ↓ |
| Table 1: Effect of this compound-Conditioned Medium on Gene Expression in Chondrocytes. This table summarizes the qualitative changes in mRNA expression of key inflammatory and catabolic genes in chondrocytes treated with conditioned medium from M1 macrophages pre-treated with a high dose of this compound, as reported by Li et al. (2025). The downward arrow (↓) indicates a significant decrease in expression.[6] |
Another study directly treated cultured human knee osteoarthritis chondrocytes with this compound in the presence of IL-1β.[7][8] This research highlighted this compound's ability to counteract the detrimental effects of IL-1β.
| Parameter | Control | IL-1β (5 µg/L) | IL-1β + this compound (10 µmol/L) |
| Chondrocyte Viability | Baseline | ↓ | ↑ (compared to IL-1β) |
| Type II Collagen Synthesis | Baseline | ↓ | ↑ (compared to IL-1β) |
| Cell Apoptosis | Baseline | ↑ | ↓ (compared to IL-1β) |
| Table 2: Direct Effects of this compound on IL-1β-Treated Human Osteoarthritic Chondrocytes. This table summarizes the findings of Li et al. on the direct effects of this compound on key chondrocyte functions under inflammatory stimulation. The arrows indicate the direction of change relative to the control or IL-1β group.[7][8] |
Upregulation of Anabolic Genes
The study by Li et al. demonstrated that this compound treatment led to an increase in the synthesis of type II collagen, a critical component of the cartilage matrix.[7][8] This suggests that this compound may not only inhibit cartilage breakdown but also promote its repair and maintenance.
Signaling Pathways Modulated by this compound
The chondroprotective effects of this compound are mediated through its influence on specific intracellular signaling pathways.
The COX-2/PGE2 Signaling Pathway
The central pathway affected by this compound is the COX-2/PGE2 signaling cascade.[5][6] In osteoarthritis, pro-inflammatory stimuli trigger the expression of COX-2, leading to the synthesis of PGE2.[3] PGE2 then binds to its receptors (EP2 and EP4) on chondrocytes, activating downstream signaling that promotes the expression of matrix metalloproteinases (MMPs) and other catabolic enzymes, while inhibiting the synthesis of matrix components like type II collagen.[3] By inhibiting COX-2, this compound reduces PGE2 levels, thereby mitigating these downstream catabolic events.[5][6]
Caption: COX-2/PGE2 Signaling Pathway in Chondrocytes and the Inhibitory Action of this compound.
Indirect Modulation of Macrophage Polarization
Recent research has highlighted the role of synovial macrophage polarization in the pathogenesis of osteoarthritis.[5][6] M1 macrophages produce pro-inflammatory cytokines that contribute to cartilage degradation, while M2 macrophages have anti-inflammatory and tissue-reparative functions.[5] this compound has been shown to promote the polarization of M1 macrophages towards an M2 phenotype by inhibiting the COX-2/PGE2 pathway within the macrophages themselves.[5][6] The conditioned medium from these this compound-treated M2-like macrophages then exerts a protective effect on chondrocytes, reducing the expression of inflammatory and catabolic genes.[5][6]
Caption: this compound's Modulation of Macrophage Polarization and its Indirect Effect on Chondrocytes.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to investigate the effects of this compound on chondrocyte gene expression.
In Vitro Model of Chondrocyte Inflammation
Objective: To assess the direct impact of this compound on gene expression in chondrocytes under inflammatory conditions.
Protocol:
-
Cell Culture:
-
Human osteoarthritic chondrocytes are isolated from cartilage tissue obtained from patients undergoing total knee arthroplasty.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
-
Experimental Groups:
-
Control Group: Chondrocytes cultured in complete medium without any treatment.
-
Model Group (Inflammatory Stimulus): Chondrocytes are treated with 5 µg/L of recombinant human IL-1β to induce an inflammatory response.
-
Experimental Group: Chondrocytes are co-treated with 5 µg/L IL-1β and 10 µmol/L this compound.
-
-
Incubation: Cells are incubated for a specified period (e.g., 24-48 hours).
-
Analysis:
-
Gene Expression: Total RNA is extracted from the chondrocytes, and quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the mRNA levels of target genes (e.g., COL2A1, MMP3, ADAMTS5, COX2). Gene expression is normalized to a housekeeping gene such as GAPDH.
-
Protein Synthesis: Western blotting or ELISA can be used to quantify the protein levels of type II collagen and matrix-degrading enzymes.
-
Cell Viability and Apoptosis: Assays such as MTT or flow cytometry with Annexin V/PI staining are used to assess cell viability and apoptosis, respectively.
-
Macrophage-Chondrocyte Co-culture Model (Conditioned Medium)
Objective: To investigate the indirect effects of this compound on chondrocytes mediated by macrophages.
Protocol:
-
Macrophage Culture and Polarization:
-
A macrophage cell line (e.g., RAW264.7) or primary bone marrow-derived macrophages are cultured.
-
M1 polarization is induced by treating the macrophages with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
-
-
This compound Treatment of Macrophages:
-
Polarized M1 macrophages are treated with varying concentrations of this compound (e.g., low, medium, and high doses) for 24 hours.
-
-
Preparation of Conditioned Medium (CM):
-
After treatment, the culture medium from the macrophages is collected, centrifuged to remove cellular debris, and stored as conditioned medium (CM).
-
-
Chondrocyte Treatment with CM:
-
Primary chondrocytes are cultured as described in Protocol 4.1.
-
The chondrocyte culture medium is replaced with the different macrophage-conditioned media (from untreated M1, and this compound-treated M1 macrophages).
-
-
Analysis:
-
The chondrocytes are analyzed for gene expression, protein synthesis, and apoptosis as described in Protocol 4.1.
-
Caption: Experimental Workflows for Investigating this compound's Effects on Chondrocytes.
Conclusion and Future Directions
The available evidence strongly suggests that this compound's therapeutic benefits in osteoarthritis extend beyond its analgesic and anti-inflammatory effects. By directly and indirectly modulating gene expression in chondrocytes, this compound helps to shift the balance from a catabolic to a more anabolic state within the cartilage. It effectively downregulates the expression of key inflammatory mediators and matrix-degrading enzymes while promoting the synthesis of essential matrix components.
Future research should focus on:
-
In vivo studies: While in vitro data is promising, further in vivo animal studies and clinical trials are needed to confirm these chondroprotective effects and the modulation of gene expression in a physiological setting.
-
Long-term effects: Investigating the long-term impact of this compound on cartilage structure and disease progression in OA patients is crucial.
-
Synergistic effects: Exploring potential synergistic effects of this compound with other disease-modifying osteoarthritis drugs (DMOADs) could lead to more effective combination therapies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound: Advances in Pharmacology and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. This compound: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Exploring the Pharmacokinetics of Imrecoxib in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pharmacokinetic profile of Imrecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, with a specific focus on studies conducted in rats. This document outlines the metabolic pathways, excretion patterns, and key experimental protocols relevant to the preclinical assessment of this anti-inflammatory agent.
Introduction to this compound and its Mechanism of Action
This compound is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1] The therapeutic effect of this compound stems from its ability to block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1] By selectively targeting COX-2, this compound is designed to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.
The COX-2 Signaling Pathway
The anti-inflammatory action of this compound is centered on its inhibition of the COX-2 signaling cascade. Under inflammatory conditions, various stimuli such as cytokines and growth factors trigger the expression of the COX-2 enzyme. COX-2 then catalyzes the synthesis of prostaglandins, leading to inflammation, pain, and fever. This compound intervenes at this critical step.
References
Imrecoxib's Potential in Cancer Cell Line Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imrecoxib is a selective non-steroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1][2] The COX-2 enzyme is frequently overexpressed in various malignancies and plays a multifaceted role in promoting carcinogenesis, including processes like apoptotic resistance, proliferation, angiogenesis, inflammation, invasion, and metastasis.[1] Consequently, the inhibition of COX-2 presents a promising strategy for cancer therapy. This technical guide summarizes the current understanding of this compound's effects in cancer cell line studies, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Data Presentation: Quantitative Effects of this compound
While specific IC50 values for this compound in various cancer cell lines are not extensively documented in publicly available literature, its enzymatic inhibitory concentrations and the effects of related COX-2 inhibitors provide a valuable benchmark.
Table 1: Enzymatic Inhibitory Concentrations (IC50) of this compound
| Target Enzyme | IC50 Value (nmol/L) | Selectivity Ratio (COX-1/COX-2) |
| COX-1 | 115 ± 28 | 6.39 |
| COX-2 | 18 ± 4 | |
| Data sourced from human whole blood assays.[1][3] |
Table 2: Effects of this compound on Key Cancer-Related Proteins (from in vivo Xenograft Studies)
| Cancer Type | Cell Line Origin | Protein Modulated | Effect of this compound |
| Colon Cancer | LOVO | Survivin | Down-regulation |
| Colon Cancer | LOVO | Caspase-3 | Modulation |
| Colon Cancer | (Xenograft) | VEGF | Down-regulation |
| Colon Cancer | (Xenograft) | MMP-2 | Down-regulation |
| Colon Cancer | (Xenograft) | VEGF-C | Down-regulation |
| Colon Cancer | (Xenograft) | MMP-9 | Down-regulation |
| Lung Cancer | A549 | PTEN | Up-regulation |
| Lung Cancer | A549 | Cortactin | Down-regulation |
| Lung Cancer | A549 | Ezrin | Down-regulation |
| Lung Cancer | A549 | E-cadherin | Up-regulation |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways. The diagrams below illustrate these pathways and the putative points of intervention by this compound.
Experimental Protocols
The following are representative, standardized protocols for key in vitro assays used to evaluate the anti-cancer potential of compounds like this compound.
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Include wells for 'medium only' and 'untreated cells' controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Add fresh medium with an equivalent concentration of DMSO to the 'untreated cells' control wells.
-
Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, protected from light.[4] Purple formazan crystals will become visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle shaking on an orbital shaker.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[5]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Detection (Annexin V-FITC/PI Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[6][7]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Induce apoptosis by treating cells with this compound for the desired time. Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes and resuspending the pellet.[8]
-
Resuspension: Count the cells and resuspend the pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6]
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify specific proteins in a complex mixture extracted from cells.
Principle: Cellular proteins are extracted and separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., nitrocellulose or PVDF). The membrane is probed with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for detection.[9]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, PVDF or nitrocellulose membrane, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against COX-2, Caspase-3, Survivin, β-actin)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction: Wash cell pellets with ice-cold PBS and lyse by adding ice-cold RIPA buffer.[10] Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.[10][11]
-
Gel Electrophoresis: Load the samples into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step with TBST.
-
Detection: Apply ECL detection reagents to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
References
- 1. This compound: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Advances in Pharmacology and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medium.com [medium.com]
- 10. bio-rad.com [bio-rad.com]
- 11. origene.com [origene.com]
The Effect of Imrecoxib on the NF-κB Signaling Pathway: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imrecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is recognized for its anti-inflammatory properties. Beyond its established role in the arachidonic acid cascade, emerging evidence indicates that this compound also exerts significant modulatory effects on the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth analysis of the current understanding of this compound's interaction with the NF-κB pathway, synthesizing available quantitative data, outlining detailed experimental protocols for investigation, and visualizing the core signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in inflammatory and related diseases.
Introduction to this compound and the NF-κB Signaling Pathway
This compound is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2, an enzyme pivotal in the synthesis of pro-inflammatory prostaglandins.[1][2] The NF-κB signaling pathway is a cornerstone of the inflammatory response, regulating the expression of a multitude of genes involved in inflammation, immunity, cell survival, and proliferation. Dysregulation of this pathway is a hallmark of numerous chronic inflammatory diseases, autoimmune disorders, and cancers.
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB heterodimer (typically p50/p65) to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.
Quantitative Data on the Effects of this compound
While direct quantitative data on the inhibition of specific NF-κB pathway components by this compound is still emerging, the following table summarizes the currently available quantitative information regarding its biological activity.
| Parameter | Value | Cell/System | Reference |
| COX-2 Inhibition (IC50) | 18 ± 4 nmol/L | Murine Peritoneal Macrophages | [3] |
| COX-1 Inhibition (IC50) | 115 ± 28 nmol/L | Murine Peritoneal Macrophages | [3] |
| NF-κB and Snail mRNA/protein levels | Reduced | Paraquat-induced A549 cells | [4] |
| M1 Macrophage Polarization (CD86+ cells) | Significant decrease at 10, 50, and 100 µmol/L | RAW264.7 macrophages | [1] |
| M2 Macrophage Polarization (CD206+ cells) | Significant increase at 10, 50, and 100 µmol/L | RAW264.7 macrophages | [1] |
| Inflammatory Cytokine Expression (IL-6, TNF-α, IL-1β) | Significant reduction in a dose-dependent manner | Mouse model of osteoarthritis | [5] |
Mechanism of Action: this compound's Impact on the NF-κB Signaling Pathway
Current research indicates that this compound inhibits the NF-κB signaling pathway, likely through a mechanism that may be independent of its COX-2 inhibitory activity. A key study by Jin et al. (2020) demonstrated that this compound can inhibit the NF-κB/Snail signaling pathway in the context of paraquat-induced pulmonary fibrosis.[4][6] This was evidenced by a reduction in both the mRNA and protein expression of NF-κB and its downstream target, Snail.[4]
Drawing parallels with the well-studied COX-2 inhibitor celecoxib, a plausible mechanism for this compound's action on the NF-κB pathway is the inhibition of the nuclear translocation of the p65 subunit.[7][8] This prevents NF-κB from binding to its target DNA sequences and initiating the transcription of pro-inflammatory genes. This mode of action is distinct from inhibitors that target IKK or the proteasome.
The following diagram illustrates the proposed mechanism of action of this compound on the NF-κB signaling pathway.
Experimental Protocols
The following protocols describe key experiments to investigate the effect of this compound on the NF-κB signaling pathway. These are based on established methodologies and may require optimization for specific cell types and experimental conditions.
Western Blotting for Nuclear and Cytoplasmic NF-κB p65
This protocol allows for the quantitative assessment of the amount of the NF-κB p65 subunit in the cytoplasmic and nuclear fractions of the cell.
Materials:
-
Cell culture reagents
-
This compound
-
NF-κB activating agent (e.g., TNF-α, LPS)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cytoplasmic and Nuclear Extraction Buffers (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p65, anti-GAPDH (cytoplasmic marker), anti-Lamin B1 or Histone H3 (nuclear marker)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells to the desired confluency and treat with various concentrations of this compound for a predetermined time. Subsequently, stimulate with an NF-κB activator.
-
Cell Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse cells with cytoplasmic extraction buffer and collect the supernatant (cytoplasmic fraction).
-
Lyse the remaining nuclear pellet with nuclear extraction buffer and collect the supernatant (nuclear fraction).
-
-
Protein Quantification: Determine the protein concentration of both fractions using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect protein bands using ECL and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the p65 levels in each fraction to the respective loading controls (GAPDH for cytoplasmic, Lamin B1/Histone H3 for nuclear).
Immunofluorescence for NF-κB p65 Subcellular Localization
This protocol provides a visual representation of the subcellular localization of the NF-κB p65 subunit.
Materials:
-
Cells cultured on coverslips
-
This compound
-
NF-κB activating agent
-
PBS
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody: anti-p65
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI, Hoechst)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound and an NF-κB activator as described previously.
-
Fixation and Permeabilization:
-
Fix cells with 4% PFA.
-
Permeabilize cells with Triton X-100.
-
-
Blocking and Staining:
-
Block non-specific antibody binding.
-
Incubate with anti-p65 primary antibody.
-
Incubate with a fluorescently-labeled secondary antibody.
-
-
Nuclear Counterstaining and Mounting: Stain nuclei with DAPI or Hoechst and mount coverslips on microscope slides.
-
Imaging and Analysis: Visualize cells using a fluorescence or confocal microscope. The localization of p65 (fluorescently labeled) relative to the nucleus can be observed and quantified using image analysis software.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
Cells
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
NF-κB activating agent
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: Treat the transfected cells with this compound and an NF-κB activator.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Conclusion
This compound, a selective COX-2 inhibitor, demonstrates a clear inhibitory effect on the NF-κB signaling pathway. While its primary mechanism is the inhibition of prostaglandin (B15479496) synthesis, evidence suggests a direct or indirect modulation of NF-κB activation, likely through the prevention of p65 nuclear translocation. The provided quantitative data, mechanistic insights, and detailed experimental protocols offer a robust framework for further investigation into the therapeutic applications of this compound in NF-κB-driven pathologies. Future research should focus on elucidating the precise molecular interactions between this compound and the components of the NF-κB pathway to fully harness its therapeutic potential.
References
- 1. This compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: a novel and selective cyclooxygenase 2 inhibitor with anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Paraquat-Induced Pulmonary Fibrosis through the NF-κB/Snail Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway [frontiersin.org]
- 6. This compound Inhibits Paraquat-Induced Pulmonary Fibrosis through the NF- κ B/Snail Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celecoxib potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celecoxib potently inhibits TNFα-induced nuclear translocation and activation of NF-κB: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Imrecoxib's Interaction with the TGF-β1/ERK1/2 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imrecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is primarily utilized for its anti-inflammatory and analgesic properties in the management of osteoarthritis.[1][2] Emerging evidence indicates that its mechanism of action may extend beyond COX-2 inhibition to the modulation of key cellular signaling pathways implicated in fibrosis and tissue remodeling. This technical guide provides an in-depth analysis of the interaction between this compound and the Transforming Growth Factor-β1 (TGF-β1)/Extracellular Signal-Regulated Kinase (ERK1/2) pathway. It consolidates quantitative data, details relevant experimental protocols, and visualizes the underlying molecular interactions and experimental workflows.
Introduction: this compound and the TGF-β1/ERK1/2 Pathway
This compound is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2, an enzyme upregulated during inflammatory processes that mediates the production of prostaglandins.[1] Its selectivity for COX-2 is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1][2]
The TGF-β1 signaling pathway is a critical regulator of numerous cellular processes, including cell growth, differentiation, and extracellular matrix (ECM) production.[3] Dysregulation of this pathway is a hallmark of fibrotic diseases and is implicated in the pathology of osteoarthritis.[4] TGF-β1 can signal through both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways.[3] The ERK1/2 pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is a key non-canonical effector of TGF-β1 signaling that plays a significant role in cell proliferation, differentiation, and fibrosis.[5][6]
Recent studies have illuminated a potential role for this compound in attenuating fibrotic processes by directly interfering with the TGF-β1/ERK1/2 signaling axis.[2][7] This guide synthesizes the current understanding of this interaction.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound and the related COX-2 inhibitor, celecoxib (B62257), on the TGF-β1/ERK1/2 pathway.
Table 1: Effect of this compound on TGF-β1-Induced Profibrotic Markers and ERK1/2 Phosphorylation in NIH-3T3 Fibroblasts
| Treatment Condition | Fibronectin Expression (Relative to TGF-β1 Control) | Type I Collagen Expression (Relative to TGF-β1 Control) | CTGF Expression (Relative to TGF-β1 Control) | p-ERK1/2 Levels (Relative to TGF-β1 Control) |
| TGF-β1 + this compound (20 µM) | Inhibited | Inhibited | Inhibited | Reduced |
| TGF-β1 + this compound (40 µM) | Further Inhibition | Further Inhibition | Further Inhibition | Further Reduced |
| Data derived from Western blot analysis in Miao et al. (2023).[2][7] "Inhibited" and "Reduced" indicate a qualitative decrease observed in the study's figures. |
Table 2: Effect of this compound on Gene Expression in a Mouse Model of Bleomycin-Induced Pulmonary Fibrosis
| Treatment Group | TGF-β1 mRNA Levels in Lung Tissue (Relative to Bleomycin Group) |
| This compound (100 mg/kg, daily) | Significantly Reduced |
| Data derived from qRT-PCR analysis in Miao et al. (2023).[2][8] |
Table 3: Effect of Celecoxib on TGF-β1-Stimulated Fibroblast Proliferation and Signaling
| Parameter | Cell Type | Stimulant | IC50 Value / Fold Change |
| Inhibition of Cell Proliferation (IC50) | NIH/3T3 | TGF-β1 | 48 ± 1.4 µmol/l |
| Collagen I Expression (320 µmol/l Celecoxib) | NIH/3T3 | TGF-β1 | 0.43-fold relative to untreated |
| Collagen III Expression (320 µmol/l Celecoxib) | NIH/3T3 | TGF-β1 | 0.35-fold relative to untreated |
| SMAD2/3 Phosphorylation | NIH/3T3 | TGF-β1 | Inhibited |
| ERK1/2 Phosphorylation | NIH/3T3 | FGF-2 | Inhibited |
| Data derived from a study on the related COX-2 inhibitor celecoxib by Li et al.[9][10] |
Signaling Pathway and Proposed Mechanism of Action
This compound's primary mechanism is the inhibition of COX-2. However, evidence suggests a downstream effect on the TGF-β1 signaling cascade. TGF-β1 binding to its receptor (TβRII/TβRI) can activate both the canonical Smad pathway (leading to Smad2/3 phosphorylation) and non-canonical pathways, including the Ras-Raf-MEK-ERK cascade.[6] The study by Miao et al. demonstrates that this compound can inhibit the phosphorylation of ERK1/2, a key step in this non-canonical pathway.[2][7] Furthermore, studies with celecoxib suggest a potential for cross-talk inhibition, affecting the canonical Smad2/3 pathway as well.[9][10]
References
- 1. 共免疫沈降法 (Co-IP) | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. This compound attenuates bleomycin-induced pulmonary fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifibrotic Drugs against Idiopathic Pulmonary Fibrosis and Pulmonary Fibrosis Induced by COVID-19: Therapeutic Approaches and Potential Diagnostic Biomarkers | MDPI [mdpi.com]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 6. Frontiers | this compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway [frontiersin.org]
- 7. This compound attenuates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of celecoxib on proliferation, collagen expression, ERK1/2 and SMAD2/3 phosphorylation in NIH/3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Celecoxib suppresses fibroblast proliferation and collagen expression by inhibiting ERK1/2 and SMAD2/3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of Imrecoxib on U937 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imrecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated anti-inflammatory properties.[1][2] In the human macrophage-like cell line U937, this compound has been shown to dose-dependently inhibit the expression of COX-2 mRNA, a key enzyme in the inflammatory pathway.[1][3] This document provides detailed protocols for in vitro assays to evaluate the effects of this compound on U937 cells, including cytotoxicity, apoptosis, and cell cycle analysis. The provided methodologies are based on established laboratory techniques and available data on this compound and other COX-2 inhibitors.
Mechanism of Action
This compound selectively inhibits the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[1][2] The IC50 values for this compound have been determined in murine peritoneal macrophages to be 18 ± 4 nmol/L for COX-2 and 115 ± 28 nmol/L for COX-1.[2] In U937 cells, treatment with this compound (0.1-10 µM) for 24 hours has been shown to decrease phorbol (B1677699) 12-myristate 13-acetate (PMA) and lipopolysaccharide (LPS) induced COX-2 mRNA levels in a dose-dependent manner.[1] Furthermore, other selective COX-2 inhibitors like celecoxib (B62257) have been shown to induce apoptosis and cause cell cycle arrest in U937 cells, potentially through the inhibition of the NF-κB signaling pathway.[4]
Putative Signaling Pathway of this compound in U937 Cells
Caption: Putative signaling pathway of this compound in U937 cells.
Data Presentation
The following tables should be used to summarize the quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on U937 Cells (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 | ||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Table 2: Apoptosis Induction by this compound in U937 Cells (Annexin V-FITC/PI Staining)
| This compound Concentration (µM) | % Viable Cells (Annexin V-/PI-) (Mean ± SD) | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) | % Necrotic Cells (Annexin V-/PI+) (Mean ± SD) |
| 0 (Vehicle Control) | ||||
| 10 | ||||
| 25 | ||||
| 50 |
Table 3: Effect of this compound on Cell Cycle Distribution in U937 Cells (Propidium Iodide Staining)
| This compound Concentration (µM) | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| 0 (Vehicle Control) | |||
| 10 | |||
| 25 | |||
| 50 |
Experimental Protocols
Experimental Workflow Overview
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a novel and selective cyclooxygenase 2 inhibitor with anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Anti-proliferative and apoptotic effects of celecoxib on human chronic myeloid leukemia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imrecoxib Testing in Animal Models of Osteoarthritis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, subchondral bone remodeling, and synovial inflammation, leading to pain and loss of function.[1][2] Imrecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a type of nonsteroidal anti-inflammatory drug (NSAID), developed for relieving the painful symptoms of OA.[3][4][5][6] By selectively targeting COX-2, which is upregulated during inflammation, this compound reduces the synthesis of pro-inflammatory prostaglandins (B1171923) while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3][7] Preclinical evaluation of therapeutic agents like this compound relies on well-characterized animal models that mimic the pathology of human OA.[8] This document provides detailed application notes and protocols for testing this compound in two commonly used rodent models of OA: the surgically induced Anterior Cruciate Ligament Transection (ACLT) model and the chemically induced Monosodium Iodoacetate (MIA) model.
Mechanism of Action of this compound in Osteoarthritis
This compound's primary mechanism is the selective inhibition of the COX-2 enzyme.[3][7] In the context of OA, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are released in the joint, stimulating chondrocytes and synovial cells to upregulate COX-2 expression.[9][10] COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins, particularly Prostaglandin E2 (PGE2).[9][10] PGE2 is a potent mediator of inflammation and pain.[9] Furthermore, recent studies indicate that this compound can modulate the polarization of synovial macrophages, promoting a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype by inactivating the COX-2/PGE2 signaling pathway.[1][11] This action helps to reduce the expression of inflammatory and degenerative factors like IL-6, TNF-α, and matrix metalloproteinase 3 (MMP3).[1]
Animal Models for this compound Testing
The selection of an appropriate animal model is critical for evaluating the efficacy of anti-osteoarthritic drugs. Surgically and chemically induced models in rodents are widely used due to their cost-effectiveness, reproducibility, and relatively rapid disease progression.[8][12]
1. Surgically-Induced Model: Anterior Cruciate Ligament Transection (ACLT) The ACLT model induces knee instability, leading to progressive cartilage degeneration, osteophyte formation, and subchondral bone sclerosis, closely mimicking human post-traumatic OA.[2][12] This model is suitable for long-term studies of disease-modifying OA drugs.
2. Chemically-Induced Model: Monosodium Iodoacetate (MIA) The MIA model involves injecting a metabolic inhibitor into the joint, which causes chondrocyte death and rapid cartilage degradation.[8][13][14] It is characterized by a rapid onset of pain and inflammation, making it particularly useful for screening analgesic and anti-inflammatory compounds.[8]
Experimental Protocol 1: ACLT Model in Rats
This protocol details the induction of OA via ACLT and subsequent treatment with this compound.
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats (10-12 weeks old).[15]
-
Anesthetics: Isoflurane or sodium pentobarbital (B6593769) (60 mg/kg).[12]
-
Analgesics: Buprenorphine hydrochloride (0.1 mL/kg) or Ketoprofen (4 mg/kg).[12][15]
-
Surgical Instruments: Scalpel, microsurgical scissors, forceps.
-
This compound: To be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
Procedure:
-
Animal Acclimatization & Baseline Measures:
-
Acclimatize animals for at least one week before the experiment.
-
Perform baseline behavioral tests (e.g., von Frey for mechanical allodynia, incapacitance testing) to establish a pre-surgery baseline.
-
-
ACLT Surgery (Day 0):
-
Anesthetize the rat (e.g., 2.5% isoflurane).[15] Apply eye lubricant.
-
Shave the fur over the left knee and disinfect the area.[12][16]
-
Make a medial parapatellar incision to expose the joint capsule.[15]
-
Dislocate the patella laterally and flex the knee to visualize the ACL.[12][15]
-
Transect the ACL using microsurgical scissors.[12][16] Confirm complete transection with a positive anterior drawer test.[15][16]
-
Relocate the patella and suture the joint capsule and skin in layers.[12]
-
For sham-operated controls, perform the arthrotomy without transecting the ACL.[12]
-
Administer post-operative analgesia for 3 days.[15]
-
-
This compound Administration:
-
Outcome Assessments:
-
Behavioral Testing: Perform weekly tests (e.g., von Frey, incapacitance) to assess pain and joint function.[15]
-
Histological Analysis (End of Study):
-
Euthanize animals and dissect the knee joints.
-
Fix, decalcify, and embed joints in paraffin.
-
Section the joints and stain with Safranin O-Fast Green to visualize cartilage proteoglycan loss.
-
Score cartilage degradation using the OARSI (Osteoarthritis Research Society International) grading system.[1]
-
-
Immunohistochemistry: Stain synovial tissue for inflammatory markers (e.g., IL-1β, TNF-α, COX-2) and macrophage markers (CD86 for M1, CD206 for M2).[1]
-
Experimental Protocol 2: MIA Model in Rats
This protocol details the induction of OA via intra-articular MIA injection and subsequent treatment with this compound.
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Anesthetics: Isoflurane.
-
Monosodium Iodoacetate (MIA): Dissolved in sterile saline.
-
This compound: Formulated for oral administration.
Procedure:
-
Animal Acclimatization & Baseline Measures:
-
As described in the ACLT protocol.
-
-
MIA Injection (Day 0):
-
This compound Administration:
-
Begin treatment on Day 1 and continue for the study duration (typically 3-4 weeks for pain studies).
-
Administer this compound via oral gavage daily at doses of 5, 10, and 20 mg/kg.[17]
-
The control group receives the vehicle.
-
-
Outcome Assessments:
-
Pain Behavior: Assess mechanical allodynia (von Frey) and weight-bearing distribution (incapacitance tester) at regular intervals (e.g., Days 3, 7, 14, 21).[8]
-
Histopathology (End of Study):
-
Harvest knee joints for histological processing as described in the ACLT protocol.
-
Score cartilage and bone changes using the Mankin score or OARSI system.[14]
-
-
Biochemical Analysis: Analyze synovial fluid or serum for levels of inflammatory cytokines (IL-6, TNF-α) and cartilage degradation markers (e.g., GAGs).[1][8][14]
-
Data Presentation and Expected Outcomes
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Representative Dosing and Efficacy Data for this compound in Rodent OA Models
| Model | Species | This compound Dose (mg/kg/day, p.o.) | Duration | Key Outcomes | Reference |
|---|---|---|---|---|---|
| DMM* | Mouse | 5, 10, 20 | 12 weeks | Dose-dependent decrease in OARSI scores, reduced pain behavior, increased M2/M1 macrophage ratio. | [1] |
| Adjuvant Arthritis | Rat | 10, 20 | Chronic | Significant inhibition of chronic inflammation. | [17] |
| Carrageenan Edema | Rat | 5, 10, 20 | Acute | Effective inhibition of acute inflammation. | [17] |
*Destabilization of the Medial Meniscus (DMM) is another surgical model similar to ACLT.
Table 2: Summary of OARSI Score Reduction in a DMM Mouse Model
| Treatment Group | Mean OARSI Score ± SD | % Reduction vs. DMM |
|---|---|---|
| Sham Control | 0.5 ± 0.2 | N/A |
| DMM + Vehicle | 7.8 ± 1.5 | 0% |
| DMM + this compound (5 mg/kg) | 5.33 ± 1.15 | ~32% |
| DMM + this compound (10 mg/kg) | 4.67 ± 1.15 | ~40% |
| DMM + this compound (20 mg/kg) | 2.67 ± 1.15 | ~66% |
Data adapted from a study on DMM-induced OA in mice, demonstrating dose-dependent chondroprotective effects of this compound.[1]
Expected Results: Treatment with this compound is expected to significantly alleviate pain-related behaviors in both ACLT and MIA models.[1] Histological analysis should reveal a dose-dependent reduction in cartilage degradation and synovitis in the this compound-treated groups compared to the vehicle control.[1] Immunohistochemical staining is expected to show reduced levels of pro-inflammatory markers and an increased ratio of M2 (anti-inflammatory) to M1 (pro-inflammatory) macrophages in the synovial tissue of treated animals.[1] These outcomes would collectively demonstrate the anti-inflammatory, analgesic, and potential disease-modifying effects of this compound in preclinical models of osteoarthritis.
References
- 1. This compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anterior Cruciate Ligament Transection and Synovial Fluid Lavage in a Rodent Model to Study Joint Inflammation and Posttraumatic Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. dovepress.com [dovepress.com]
- 5. This compound: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Monosodium Iodoacetate induced Osteoarthritis Model - Creative Biolabs [creative-biolabs.com]
- 9. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]
- 10. bioresscientia.com [bioresscientia.com]
- 11. researchgate.net [researchgate.net]
- 12. worldscientific.com [worldscientific.com]
- 13. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model | PLOS One [journals.plos.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Assessment of Osteoarthritis Functional Outcomes and Intra-Articular Injection Volume in the Rat Anterior Cruciate Ligament Transection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Anterior Cruciate Ligament Transection and Synovial Fluid Lavage in a Rodent Model to Study Joint Inflammation and Posttraumatic Osteoarthritis [jove.com]
- 17. This compound: a novel and selective cyclooxygenase 2 inhibitor with anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imrecoxib in the DMM-Induced Osteoarthritis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by progressive cartilage degradation, subchondral bone remodeling, osteophyte formation, and synovial inflammation, leading to pain and loss of joint function.[1][2] Animal models are crucial for understanding OA pathogenesis and evaluating novel therapeutic agents. The Destabilization of the Medial Meniscus (DMM) model in mice is a widely used and clinically relevant surgical model that mimics post-traumatic OA, inducing joint instability that leads to the slow, progressive development of OA features similar to those seen in humans.[3][4][5][6]
Imrecoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-2 (COX-2) inhibitor.[7][8] It is used clinically to alleviate the symptoms of OA.[9] Recent studies have explored its disease-modifying potential, focusing on its role in modulating inflammatory pathways beyond simple analgesia. This document provides detailed protocols for utilizing the DMM mouse model to evaluate the therapeutic efficacy of this compound, along with data presentation and visualization of key biological pathways.
This compound: Mechanism of Action in Osteoarthritis
This compound selectively inhibits the COX-2 enzyme, which is upregulated during inflammatory processes and is responsible for converting arachidonic acid into prostaglandins, such as Prostaglandin E2 (PGE2).[8] In OA, pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) stimulate chondrocytes and synoviocytes, leading to increased COX-2 expression.[10][11][12] The resulting overproduction of PGE2 contributes to pain, inflammation, and cartilage degradation.
A key mechanism of this compound in the context of OA involves modulating synovial macrophage polarization. By inhibiting the COX-2/PGE2 signaling pathway, this compound has been shown to shift the balance from a pro-inflammatory M1 macrophage phenotype to an anti-inflammatory M2 phenotype.[1] This shift reduces the production of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and cartilage-degrading enzymes (e.g., MMP3, ADAMTS5), thereby protecting chondrocytes and attenuating OA progression.[1]
Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound in the DMM mouse model.
Caption: Experimental workflow for DMM model and this compound evaluation.
Pathophysiological Signaling in DMM-Induced OA
Destabilization of the joint initiates a cascade of mechanical and inflammatory signals that drive cartilage degradation.
Caption: DMM-induced osteoarthritis inflammatory signaling cascade.
This compound's Therapeutic Mechanism of Action
This compound intervenes in the inflammatory cascade by targeting the COX-2/PGE2 axis.
Caption: this compound modulates macrophage polarization via COX-2 inhibition.
Quantitative Data Summary
The following tables summarize key findings from a representative study evaluating different doses of this compound in the DMM mouse model.[1]
Table 1: Effect of this compound on Pain and Subchondral Bone
| Parameter | DMM Group | DMM + this compound (Low Dose) | DMM + this compound (Medium Dose) | DMM + this compound (High Dose) |
| Pain Threshold (von Frey) | Decreased | Increased | Significantly Increased | Markedly Increased |
| Bone Volume / Total Volume (BV/TV) | Decreased | Increased | Significantly Increased | Markedly Increased |
| Trabecular Number (Tb.N) | Decreased | Increased | Significantly Increased | Markedly Increased |
| Trabecular Separation (Tb.Sp) | Increased | Decreased | Significantly Decreased | Markedly Decreased |
| Data derived from µCT analysis and behavioral tests.[1][13] |
Table 2: Histological and Macrophage Polarization Assessment
| Parameter | DMM Group | DMM + this compound (Low Dose) | DMM + this compound (Medium Dose) | DMM + this compound (High Dose) |
| OARSI Score | ~7.67 ± 1.53 | 5.33 ± 1.15 | 4.67 ± 1.15 | 2.67 ± 1.15 |
| M1 Macrophages (CD86⁺ %) | ~25.13% ± 2.60% | 19.50% ± 1.50% | 16.10% ± 0.85% | 9.07% ± 1.90% |
| M2 Macrophages (CD206⁺ %) | ~5.30% ± 1.15% | 9.50% ± 1.32% | 19.70% ± 1.54% | 28.07% ± 2.53% |
| OARSI scores indicate cartilage degeneration severity (higher is worse). Macrophage percentages are from synovial tissue analysis.[1] |
Table 3: Expression of Inflammatory and Degradative Markers
| Marker (Protein/Gene) | DMM Group | DMM + this compound (High Dose) |
| IL-1β | Significantly Increased | Significantly Decreased |
| IL-6 | Significantly Increased | Significantly Decreased |
| TNF-α | Significantly Increased | Significantly Decreased |
| COX-2 | Significantly Increased | Significantly Decreased |
| MMP3 | Significantly Increased | Significantly Decreased |
| ADAMTS5 | Significantly Increased | Significantly Decreased |
| Marker levels assessed in synovial tissue or chondrocytes via IHC or RT-qPCR relative to control.[1] |
Detailed Experimental Protocols
Protocol 1: DMM Surgical Procedure
This protocol describes the surgical destabilization of the medial meniscus in mice, a standard procedure for inducing post-traumatic OA.[4][5][14]
Materials:
-
Mouse (e.g., C57BL/6, male, 10-12 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical microscope or stereomicroscope[5]
-
Fine surgical instruments (micro-scissors, forceps, needle holders)
-
Suture material (e.g., 5-0 or 6-0 absorbable suture)
-
Antiseptic solution (e.g., povidone-iodine)
-
Buprenorphine for analgesia
-
Heating pad
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using a validated protocol. Confirm proper anesthetic depth by lack of pedal reflex. Shave the hair around the right knee joint and sterilize the skin with antiseptic solution. Place the mouse on a heating pad to maintain body temperature. Administer pre-operative analgesia.
-
Incision: Make a small (~1 cm) medial parapatellar skin incision over the knee joint.
-
Joint Exposure: Carefully dissect through the subcutaneous tissue. Make a medial parapatellar incision through the joint capsule to expose the articular surfaces. Dislocate the patella laterally to provide a clear view of the medial meniscus.
-
Ligament Transection: Identify the medial meniscotibial ligament (MMTL), which anchors the anterior horn of the medial meniscus to the tibial plateau. Using micro-scissors, carefully transect this ligament.[5][14] Take care not to damage the articular cartilage or other surrounding structures.
-
Closure: Reposition the patella and close the joint capsule using 6-0 absorbable sutures. Close the skin incision with 5-0 sutures or wound clips.
-
Post-operative Care: Administer post-operative analgesia as required. Monitor the animal for signs of pain, distress, or infection. Allow free cage activity. For a sham control, perform the same procedure up to joint exposure without transecting the MMTL.
Protocol 2: this compound Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Oral gavage needles (22-gauge, ball-tipped)
-
Syringes
Procedure:
-
Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations (e.g., for low, medium, and high doses). Vortex thoroughly before each use.
-
Administration: Starting at a designated time post-DMM surgery (e.g., 2 days or 1 week), administer the this compound suspension or vehicle control to the mice via oral gavage.
-
Dosage and Frequency: A typical study might use doses ranging from low to high once daily for the duration of the experiment (e.g., 8-12 weeks).[1] The volume should be based on the animal's body weight (e.g., 10 mL/kg).
Protocol 3: Histological Analysis of Cartilage Degradation
Materials:
-
Formalin (10% neutral buffered)
-
Decalcifying solution (e.g., 10% EDTA, pH 7.4)
-
Microtome
-
Safranin O and Fast Green counterstain solutions
-
Microscope
Procedure:
-
Tissue Harvest and Fixation: At the experimental endpoint, euthanize the mice and dissect the entire knee joints. Fix the joints in 10% formalin for 48 hours.
-
Decalcification: Transfer the fixed joints to the decalcifying solution. Change the solution every 2-3 days for 2-4 weeks, until the bones are pliable.
-
Processing and Embedding: Dehydrate the specimens through a graded series of ethanol, clear with xylene, and embed in paraffin wax, ensuring a coronal orientation.
-
Sectioning: Cut 5 µm thick serial sections through the entire joint using a microtome.
-
Staining: Deparaffinize and rehydrate the sections. Stain with Safranin O (stains proteoglycans in cartilage red/orange) and Fast Green (stains non-cartilaginous tissues green/blue).
-
Scoring: Evaluate cartilage damage using a standardized scoring system like the Osteoarthritis Research Society International (OARSI) grading system.[15][16][17] The OARSI score assesses the depth and extent of cartilage lesions.
Protocol 4: Analysis of Synovial Macrophage Polarization
Materials:
-
Collagenase D, DNase I
-
FACS buffer (PBS with 2% FBS, 0.05% sodium azide)
-
Fluorescently-conjugated antibodies (e.g., anti-F4/80, anti-CD11b, anti-CD86-PE, anti-CD206-APC)
-
Flow cytometer
Procedure:
-
Synovial Tissue Isolation: Carefully dissect the synovial tissue from the knee joint capsule under a microscope.
-
Single-Cell Suspension: Mince the tissue and digest with Collagenase D and DNase I in RPMI media for 1-2 hours at 37°C with gentle agitation to create a single-cell suspension.
-
Cell Staining: Filter the cell suspension through a 70 µm strainer. Wash the cells with FACS buffer. Incubate the cells with a cocktail of fluorescently-conjugated antibodies against macrophage markers (e.g., F4/80, CD11b) and polarization markers (CD86 for M1, CD206 for M2) for 30 minutes on ice in the dark.
-
Flow Cytometry: Wash the cells again to remove unbound antibodies. Resuspend in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the macrophage population (e.g., F4/80⁺, CD11b⁺) and then quantify the percentage of cells expressing M1 (CD86⁺) and M2 (CD206⁺) markers within that gate.[1]
References
- 1. This compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disease Progression and Phasic Changes in Gene Expression in a Mouse Model of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The surgical destabilization of the medial meniscus (DMM) model of osteoarthritis in the 129/SvEv mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse models of osteoarthritis: surgical model of posttraumatic osteoarthritis induced by destabilization of the medial meniscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modelling osteoarthritis in mice via surgical destabilization of the medial meniscus with or without a stereomicroscope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. iasp-pain.org [iasp-pain.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. tandfonline.com [tandfonline.com]
- 12. Osteoarthritis: Pathology, mouse models, and nanoparticle injectable systems for targeted treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jove.com [jove.com]
- 15. A Comprehensive Histological Assessment of Osteoarthritis Lesions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Whole-Joint Histopathologic Grading System for Murine Knee Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carrageenan-Induced Paw Edema Assay Featuring Imrecoxib
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carrageenan-induced paw edema assay is a classical and highly reproducible in vivo model for evaluating the anti-inflammatory properties of novel compounds. Carrageenan, a sulfated polysaccharide, elicits a biphasic acute inflammatory response upon subcutaneous injection into a rodent's paw. The initial phase is characterized by the release of histamine (B1213489) and serotonin, followed by a later phase mediated by prostaglandins (B1171923), where cyclooxygenase-2 (COX-2) plays a pivotal role.[1] Imrecoxib is a selective COX-2 inhibitor, making this assay an ideal platform to assess its anti-inflammatory efficacy.[2][3][4] These application notes provide a comprehensive protocol for utilizing the carrageenan-induced paw edema model to evaluate this compound, complete with data presentation and visual guides to the experimental workflow and underlying signaling pathways.
Signaling Pathways in Carrageenan-Induced Inflammation
Carrageenan initiates an inflammatory cascade by activating pattern recognition receptors, primarily Toll-like receptor 4 (TLR4).[5][6] This activation triggers downstream signaling pathways, including the B-cell lymphoma/leukemia 10 (Bcl10)-mediated and reactive oxygen species (ROS)-mediated pathways.[6][7][8] Both pathways converge on the activation of the IKK signalosome, leading to the nuclear translocation of NF-κB (p65).[7] In the nucleus, NF-κB upregulates the expression of pro-inflammatory genes, including COX-2, which in turn catalyzes the production of prostaglandins (like PGE₂) that are key mediators of inflammation, leading to edema.[9]
Experimental Workflow for the Assay
The following diagram outlines the typical workflow for evaluating the anti-inflammatory effects of this compound using the carrageenan-induced paw edema model.
Detailed Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema Assay
1. Animals:
-
Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g) are commonly used.[1]
-
Acclimatize the animals for at least one week prior to the experiment under controlled conditions (12-hour light/dark cycle, free access to food and water).[10]
2. Materials:
-
This compound
-
Carrageenan (Lambda, Type IV)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Reference drug (e.g., Indomethacin or Celecoxib)
-
Plethysmometer or digital calipers
-
Sterile saline (0.9% NaCl)
-
Syringes and needles
3. Experimental Procedure:
-
Animal Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This serves as the baseline reading (V₀).
-
Drug Administration: Administer this compound, vehicle, or the reference drug orally (p.o.) or via the desired route (e.g., intraperitoneally, i.p.) 30-60 minutes before carrageenan injection.[1]
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw of each animal.[1][9]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection (Vₜ).[9]
-
Data Calculation:
-
Calculate the paw edema volume (mL) as the difference between the paw volume at time 't' and the initial paw volume (Edema = Vₜ - V₀).
-
Calculate the percentage of inhibition of edema for each treated group relative to the vehicle control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Protocol 2: Measurement of Inflammatory Mediators (Optional)
-
Sample Collection: At a specific time point post-carrageenan injection (e.g., 3 or 5 hours), euthanize the animals. Dissect the inflamed paw tissue.
-
Tissue Homogenization: Homogenize the paw tissue in an appropriate buffer (e.g., PBS with protease inhibitors).
-
Analysis: Centrifuge the homogenate and collect the supernatant. Use commercially available ELISA kits to quantify the levels of inflammatory mediators such as Prostaglandin E₂ (PGE₂), TNF-α, and IL-1β in the paw tissue homogenate.[3][9]
Data Presentation
The following tables summarize the inhibitory effects of this compound.
Table 1: Representative Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume (mL) at 3 hours post-carrageenan (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 1.35 ± 0.09 | - |
| This compound | 5 | 1.02 ± 0.07* | 24.4 |
| This compound | 10 | 0.81 ± 0.06** | 40.0 |
| This compound | 20 | 0.65 ± 0.05 | 51.9 |
| Celecoxib (Reference) | 10 | 0.70 ± 0.06 | 48.1 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data are representative and intended for illustrative purposes. For precise experimental results, refer to the original publication: Chen, X.-H. et al. Acta Pharmacol Sin 2004, 25(7): 927.[8]
Table 2: In Vitro Inhibitory Activity of this compound on COX-1 and COX-2
| Compound | COX-1 IC₅₀ (nmol/L) | COX-2 IC₅₀ (nmol/L) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | 115 ± 28 | 18 ± 4 | 6.39 |
Data sourced from Chen et al., 2004 and Luo et al., 2020.[2][11]
Conclusion
The carrageenan-induced paw edema model is a robust and valuable tool for the preclinical evaluation of anti-inflammatory agents like this compound. The protocols and data presented here provide a framework for researchers to design and execute studies to investigate the efficacy and mechanism of action of COX-2 inhibitors. The dose-dependent reduction in paw edema by this compound in this model provides strong evidence of its anti-inflammatory properties, which are attributable to its selective inhibition of COX-2.
References
- 1. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound attenuates bleomycin-induced pulmonary fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. alameed.edu.iq [alameed.edu.iq]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Imrecoxib in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Imrecoxib in human plasma. This compound is a moderately selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation. This method is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The protocol described herein utilizes a straightforward sample preparation technique and has been developed to ensure high throughput and accuracy, making it suitable for both research and drug development applications. The method has been validated for selectivity, linearity, accuracy, precision, and stability.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins (B1171923) involved in pain and inflammation. Accurate measurement of this compound concentrations in plasma is essential to understand its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion.[1][2] LC-MS/MS offers superior sensitivity and selectivity for bioanalytical applications compared to other analytical techniques. This application note provides a detailed protocol for the quantification of this compound in human plasma, which can be readily implemented in a laboratory setting. The method is also capable of simultaneously quantifying the major metabolites of this compound, the hydroxyl metabolite (M1) and the carboxyl metabolite (M2).[3][4]
Experimental
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
This compound metabolites (M1 and M2) reference standards (≥99% purity)
-
Agomelatine (B1665654) or BAP385 as internal standard (IS) (≥99% purity)[1][3]
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and ethyl acetate (B1210297)
-
Formic acid (≥98%)
-
Ammonium (B1175870) acetate
-
Phosphoric acid
-
Ultrapure water
-
Human plasma (with anticoagulant)
Equipment
-
Liquid chromatograph (LC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., Welch Ultimate XB C18, 2.1 mm × 50 mm, 5 µm or Eclipse Plus C18, 100 × 4.6 mm, 3.5μm)[1][3]
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and general laboratory glassware
Preparation of Standard and Quality Control (QC) Samples
Stock solutions of this compound, its metabolites, and the internal standard were prepared in methanol. Working standard solutions were prepared by serially diluting the stock solutions with a mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation
Two primary methods for sample preparation are presented: protein precipitation and liquid-liquid extraction.
Method 1: Protein Precipitation [1]
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 rpm for 5 minutes.
-
Transfer the supernatant for LC-MS/MS analysis. For the analysis of the M1 metabolite, the supernatant may require further dilution with 5 mM ammonium acetate containing 0.1% formic acid.[1]
Method 2: Liquid-Liquid Extraction [3]
-
To 200 µL of plasma sample in a polypropylene (B1209903) tube, add 30 µL of the internal standard working solution (e.g., 50 ng/mL agomelatine in methanol).[3]
-
Add 200 µL of 0.2 M phosphoric acid.
-
Add 1 mL of ethyl acetate.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 15,000 rpm for 3 minutes at 4°C.[3]
-
Transfer 700 µL of the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness at 40°C.
-
Reconstitute the residue in 150 µL of methanol, vortex, and centrifuge.
-
Transfer the supernatant to an autosampler vial for injection.
LC-MS/MS Conditions
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of this compound and its metabolites.
Table 1: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| LC System | Shimadzu LC system or equivalent | ACQUITY I Class UPLC system or equivalent[1] |
| Column | Welch Ultimate XB C18 (2.1 mm × 50 mm, 5 µm)[3] | Eclipse Plus C18 (100 × 4.6 mm, 3.5µm)[1] |
| Mobile Phase A | 0.1% Formic acid in water[3] | 5 mM Ammonium acetate with 0.1% formic acid[1] |
| Mobile Phase B | Acetonitrile[3] | Methanol[1] |
| Gradient | Gradient elution with acetonitrile and 0.1% formic acid in water[3] | Isocratic elution with a mixture of methanol and 5 mM ammonium acetate containing 0.1% formic acid (e.g., 65:35 v/v)[1] |
| Flow Rate | 0.7 mL/min[5] | 0.7 mL/min[1] |
| Column Temperature | 40°C[5] | 40°C[1] |
| Injection Volume | 5 µL | 10 µL or 20 µL[1] |
| Run Time | 3.5 min[3] | Not specified |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (m/z) | This compound: 370.1 → 236.1 or 370.2 → 278.2[3][4] M1 (hydroxyl metabolite): 386.4 → 326.4 or 386.2 → 278.2[3][4] M2 (carboxyl metabolite): 400.3 → 236.0 or 400.2 → 236.2[3][4] Agomelatine (IS): 244.2 → 185.1[3] BAP385 (IS): Not specified |
| Source Temperature | 500°C[5] |
| IonSpray Voltage | 5000 V[5] |
Method Validation
The developed LC-MS/MS method was validated according to the guidelines of the FDA and other regulatory agencies.[4][6][7][8] The validation parameters are summarized below.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | This compound: 0.1 - 60 ng/mL[3][4] M1: 0.2 - 100 ng/mL[3][4] M2: 2.0 - 800 ng/mL[3][4] |
| Lower Limit of Quantification (LLOQ) | This compound: 0.1 - 0.5 ng/mL[3][4] M1: 0.2 - 1 ng/mL[3] M2: 2 ng/mL[3] |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ)[9] |
| Precision (% CV) | ≤15% (≤20% for LLOQ)[9] |
| Recovery | 93.98% to 96.59% for this compound and its metabolites |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Analytes were stable under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage) |
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of this compound in plasma.
Caption: Mechanism of action of this compound as a COX-2 inhibitor.
Conclusion
The LC-MS/MS method described in this application note is a reliable and robust tool for the quantitative determination of this compound and its major metabolites in human plasma. The simple sample preparation, coupled with the high selectivity and sensitivity of the LC-MS/MS system, allows for accurate and precise measurements, making this method highly suitable for pharmacokinetic and other clinical studies. The validation data demonstrates that the method meets the stringent requirements for bioanalytical method validation.
References
- 1. Comparative Pharmacokinetics and Safety of this compound, a Novel Selective Cyclooxygenase-2 Inhibitor, in Elderly Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Pharmacokinetics and Safety of this compound, a Novel Selective Cyclooxygenase-2 Inhibitor, in Elderly Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scitechjournals.com [scitechjournals.com]
- 4. Simultaneous determination of this compound and its two active metabolites in plasma of hepatic impairment patients by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Gene Expression Changes by Imrecoxib using qRT-PCR
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imrecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has demonstrated significant anti-inflammatory properties. Its mechanism of action extends to the regulation of various genes implicated in inflammation and cellular signaling pathways. Quantitative real-time polymerase chain reaction (qRT-PCR) is a sensitive and specific method for quantifying these changes in gene expression. This document provides a detailed protocol for utilizing qRT-PCR to measure the effects of this compound on the expression of key target genes. The protocol covers cell culture and treatment, RNA extraction, cDNA synthesis, and qRT-PCR data analysis. Additionally, it includes diagrams of the experimental workflow and relevant signaling pathways to facilitate a comprehensive understanding of the experimental setup and the biological context of this compound's action.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme, a key mediator in the inflammatory cascade. By blocking COX-2, this compound reduces the production of prostaglandins, which are lipid compounds that contribute to inflammation, pain, and fever[1]. Beyond its primary enzymatic inhibition, this compound has been shown to modulate the expression of various genes, including those involved in inflammatory responses and cancer progression. Studies have indicated that this compound can down-regulate the mRNA levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in macrophages[2]. Furthermore, this compound has been implicated in the regulation of signaling pathways such as the COX-2/PGE2 and TGF-β1/ERK1/2 pathways, and affects the expression of genes like PTEN, cortactin, VEGF, and MMP-2[3][4].
This application note provides a robust qRT-PCR protocol to quantify the changes in gene expression induced by this compound, offering a valuable tool for researchers in pharmacology, cell biology, and drug development.
Signaling Pathways Modulated by this compound
This compound exerts its effects by intervening in key cellular signaling pathways. Understanding these pathways is crucial for interpreting the gene expression data obtained from qRT-PCR experiments.
Experimental Protocols
This section provides a detailed methodology for investigating the effect of this compound on gene expression in a murine macrophage cell line, RAW 264.7.
Experimental Workflow
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 20 µM) or vehicle control (e.g., DMSO) for 1 hour.
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 6 hours to induce an inflammatory response. A non-stimulated control group should also be included.
-
RNA Isolation
-
After treatment, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol reagent).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by checking for intact 28S and 18S ribosomal RNA bands on an agarose (B213101) gel.
cDNA Synthesis (Reverse Transcription)
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
Follow the manufacturer's instructions for the reverse transcription reaction.
-
The resulting cDNA will be used as the template for qRT-PCR.
Quantitative Real-Time PCR (qRT-PCR)
-
Prepare the qRT-PCR reaction mixture using a SYBR Green-based qPCR master mix.
-
Each reaction should contain the qPCR master mix, forward and reverse primers for the target or reference gene, and the diluted cDNA template.
-
Perform the qRT-PCR in a real-time PCR detection system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
Data Presentation
Table 1: Primer Sequences for qRT-PCR (Mus musculus)
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| COX-2 | GGGTGTGAAGGGAAATAAGG | TGGACAGGAGAGGATGTTGA |
| TNF-α | CCTGTAGCCCACGTCGTAG | GGGAGTAGACAAGGTACAACCC |
| IL-6 | TAGTCCTTCCTACCCCAATTTCC | TTGGTCCTTAGCCACTCCTTC |
| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
| ACTB | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |
Table 2: Primer Sequences for qRT-PCR (Homo sapiens)
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| PTEN | TGGATTCGACTTAGACTTGACCT | GCGGTGTCATAATGTCTCTCAG |
| CTTN | AAGGAGGAAGAGCTGGTGGAAA | TCTGCCTCTGTCTTCAGCATCT |
| VEGFA | AGGGCAGAATCATCACGAAGT | AGGGTCTCGATTGGATGGCA |
| MMP2 | TTCGATGACGAGTTGTGGTTC | GGTATCCATCGGCAATTTCA |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA |
| ACTB | CATGTACGTTGCTATCCAGGC | CTCCTTAATGTCACGCACGAT |
Data Analysis
-
Relative Quantification: Use the 2-ΔΔCt method for relative quantification of gene expression.
-
Normalization: Normalize the expression of the target genes to a stable reference gene (e.g., GAPDH or ACTB) to correct for variations in RNA input and reverse transcription efficiency. It is recommended to test multiple reference genes to determine the most stable one for the specific experimental conditions.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in gene expression between different treatment groups.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of gene expression changes induced by this compound using qRT-PCR. By following these methodologies, researchers can obtain reliable and reproducible data to further elucidate the molecular mechanisms of this compound and its potential therapeutic applications. The provided diagrams of the experimental workflow and signaling pathways serve as valuable visual aids for understanding the experimental design and the biological context of the study.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - Schematic diagram illustrating the proposed signaling pathway involved in ATPγS-induced COX-2 expression and PGE2 generation in A549 cells. - Public Library of Science - Figshare [plos.figshare.com]
Application Note: Evaluating the Cytotoxicity of Imrecoxib on A549 Human Lung Adenocarcinoma Cells
Abstract
This application note provides a detailed protocol for assessing the cytotoxic effects of Imrecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, on the A549 human lung adenocarcinoma cell line. The methodologies for cell culture, preparation of this compound solutions, and execution of a Lactate Dehydrogenase (LDH) cytotoxicity assay are outlined. Additionally, this note summarizes the known signaling pathways implicated in the anti-cancer effects of this compound and other COX-2 inhibitors on lung cancer cells. The provided protocols and data serve as a valuable resource for researchers in oncology, pharmacology, and drug development investigating the therapeutic potential of this compound.
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC), including adenocarcinoma, being the most prevalent form. The cyclooxygenase-2 (COX-2) enzyme is frequently overexpressed in various malignancies, including lung cancer, and plays a crucial role in tumor progression, angiogenesis, and metastasis.[1] this compound is a selective COX-2 inhibitor that has demonstrated anti-inflammatory properties and is being investigated for its potential as an anti-cancer agent.[2][3][4] Understanding the cytotoxic effects and underlying molecular mechanisms of this compound in lung cancer cells is essential for its development as a therapeutic agent. This application note details a comprehensive protocol for evaluating the cytotoxicity of this compound on A549 cells, a widely used model for human lung adenocarcinoma.
Data Presentation
Table 1: Cytotoxicity of Celecoxib (B62257) on A549 Cancer Cells
| Compound | Cell Line | Assay | IC50 Value | Incubation Time | Reference |
| Celecoxib | A549 | WST-1 | 19.96 µM | 48 hours | [5] |
| Celecoxib | A549 | MTT | ~50-100 µM | Overnight | [6] |
Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Materials and Reagents
-
A549 Human Lung Adenocarcinoma cells (ATCC® CCL-185™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
LDH Cytotoxicity Assay Kit
-
96-well cell culture plates
-
Microplate reader
Cell Culture
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
Preparation of this compound Stock Solution
-
Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 100 mM).
-
Store the stock solution in aliquots at -20°C.
-
On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture wells does not exceed 0.1% to avoid solvent-induced cytotoxicity.
LDH Cytotoxicity Assay Protocol
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours to allow for cell attachment.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., ranging from 0.1 µM to 100 µM). Include wells for the following controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells in culture medium only.
-
Maximum LDH Release Control: Cells treated with the lysis solution provided in the LDH assay kit.
-
Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation of Cytotoxicity:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
Visualization of Methodologies and Pathways
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for assessing this compound cytotoxicity on A549 cells.
This compound Signaling Pathway in Cancer Cells
Caption: this compound's inhibitory effects on cancer cell signaling pathways.
Discussion of Signaling Pathways
This compound, as a selective COX-2 inhibitor, primarily exerts its effects by blocking the synthesis of prostaglandins, particularly PGE2, which are known to promote cell proliferation and inflammation.[7] In the context of A549 lung cancer cells, the inhibition of COX-2 is expected to lead to a reduction in cell viability and induction of apoptosis.
Studies on this compound in lung adenocarcinoma xenograft models have shown that it can upregulate the expression of the tumor suppressor PTEN and downregulate the expression of cortactin, a protein involved in cell motility.[1] This suggests that this compound may inhibit invasion and metastasis.[1]
Furthermore, other selective COX-2 inhibitors like Celecoxib have been shown to induce apoptosis in A549 cells through mechanisms that may involve the upregulation of both COX-2 and peroxisome proliferator-activated receptor γ (PPARγ).[5] The pro-apoptotic effects of COX-2 inhibitors can also be mediated through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.[8] For instance, inhibition of the COX-2 pathway can lead to decreased activation of Akt, thereby promoting apoptosis.[9] Additionally, some studies suggest that COX-2 inhibitors can induce endoplasmic reticulum stress, leading to apoptotic cell death in non-small cell lung cancer cells.[6]
Conclusion
This application note provides a standardized and detailed protocol for assessing the cytotoxicity of this compound on A549 human lung adenocarcinoma cells. The information on related signaling pathways offers a basis for further mechanistic studies. The presented methodologies and background information will be a valuable tool for researchers investigating the potential of this compound as a therapeutic agent for lung cancer.
References
- 1. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 2. This compound: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: Advances in Pharmacology and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction but not inhibition of COX-2 confers human lung cancer cell apoptosis by celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib induces cell death on non-small cell lung cancer cells through endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway [frontiersin.org]
- 8. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celecoxib Treatment Alters p53 and MDM2 Expression via COX-2 Crosstalk in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of Imrecoxib for Oral Gavage in Mice
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Imrecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for its anti-inflammatory and analgesic properties.[1][2][3][4] Like many modern drug candidates, this compound is poorly water-soluble, which presents a significant challenge for achieving consistent and reproducible oral bioavailability in preclinical animal models, such as mice.[5][6][7] Proper formulation is therefore critical to ensure that the compound is adequately absorbed after oral administration, allowing for accurate assessment of its efficacy and toxicity.
This document provides a detailed protocol for the preparation of a homogenous and stable suspension of this compound suitable for oral gavage in mice. The recommended formulation strategy involves creating a micronized suspension in an aqueous vehicle containing a suspending agent and a wetting agent.
2. This compound: Physicochemical and Pharmacological Data
A summary of key properties for this compound is presented below. This data is essential for formulation design.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₃NO₃S | [8] |
| Molecular Weight | 369.5 g/mol | [8] |
| Mechanism of Action | Selective COX-2 Inhibitor | [1][2][9] |
| IC₅₀ (COX-2) | 18 nM | [3][9][10] |
| IC₅₀ (COX-1) | 115 nM | [3][9][10] |
| Solubility | Poorly soluble in water. Soluble in DMSO (90 mg/mL). | [10] |
| Appearance | Solid powder | [9] |
| In Vivo Dose (Mice) | 5 - 20 mg/kg (intragastric administration) | [9][10] |
3. Recommended In Vivo Formulation Strategy
For poorly water-soluble compounds like this compound, creating a uniform suspension is a common and effective strategy for oral gavage. This protocol utilizes methylcellulose (B11928114) as a suspending agent to increase viscosity and prevent rapid settling, and Tween 80 as a surfactant (wetting agent) to improve the dispersibility of the hydrophobic drug particles.
Vehicle Composition:
-
0.5% (w/v) Methylcellulose
-
0.1% - 0.5% (v/v) Tween 80
-
Sterile Water or Saline
Detailed Experimental Protocols
Protocol 4.1: Preparation of 0.5% Methylcellulose Vehicle
This protocol describes the preparation of 100 mL of the 0.5% Methylcellulose (MC) vehicle.
Materials:
-
Methylcellulose (e.g., 400 cP viscosity)
-
Sterile, deionized water
-
Glass beaker (250 mL)
-
Hot plate/stirrer
-
Magnetic stir bar
-
Graduated cylinder
-
Autoclave or 0.22 µm sterile filter
Procedure:
-
Heat approximately 50 mL of sterile water to 60-80°C in a beaker on a hot plate with stirring.[11]
-
Weigh 0.5 g of methylcellulose powder.
-
Slowly sprinkle the methylcellulose powder into the heated water while stirring vigorously to ensure each particle is wetted and to prevent clumping.[12] A cloudy, milky dispersion will form.
-
Remove the beaker from the heat and continue stirring for 10-15 minutes.
-
Add 50 mL of cold sterile water to the beaker.
-
Transfer the beaker to a cold bath (ice) or a 4°C refrigerator and continue to stir slowly overnight, or until the solution becomes clear and viscous.[11][13]
-
The final solution can be sterilized by autoclaving or filtration if required for the study. Store at 4°C.[14]
Protocol 4.2: Preparation of this compound Suspension for Oral Gavage
This protocol details the steps to prepare a 10 mL suspension of this compound at a concentration of 2 mg/mL. The final dose volume for a mouse is typically 10 mL/kg body weight.[15][16][17] Therefore, a 2 mg/mL concentration will deliver a 20 mg/kg dose. Adjust concentration as needed for the desired dose.
Materials:
-
This compound powder
-
Prepared 0.5% Methylcellulose vehicle (from Protocol 4.1)
-
Tween 80
-
Mortar and pestle (glass or ceramic)
-
Spatula
-
Analytical balance
-
Volumetric flask or graduated cylinder (10 mL)
-
Magnetic stir bar and stir plate
Procedure:
-
Calculate Required Mass: For a 10 mL suspension at 2 mg/mL, weigh out 20 mg of this compound powder.
-
Pre-wetting the Powder: Place the weighed this compound into a clean mortar. Add a small volume of the vehicle containing Tween 80 (e.g., add 10-50 µL of Tween 80 to 1-2 mL of the 0.5% MC vehicle) to the powder.
-
Trituration: Gently triturate (grind) the powder with the pestle. The goal is to create a smooth, uniform paste, ensuring all particles are thoroughly wetted and free of clumps. This step is critical for achieving a homogenous suspension.
-
Gradual Dilution: Slowly add small aliquots of the 0.5% MC vehicle to the paste, mixing continuously with the pestle to ensure uniform dispersion.
-
Final Volume: Once the suspension is well-mixed and flowing, transfer it to a 10 mL volumetric flask or graduated cylinder. Use additional vehicle to rinse the mortar and pestle, adding the rinsate to the flask to ensure a complete transfer of the drug.
-
QS to Volume: Add the 0.5% MC vehicle to reach the final desired volume of 10 mL.
-
Final Mixing: Cap the flask and mix thoroughly by inversion. For final homogenization, place a small magnetic stir bar in the suspension and stir for at least 15-30 minutes before dosing.
-
Administration: The suspension should be continuously stirred during the dosing procedure to ensure each animal receives a uniform dose. Prepare fresh daily.[9]
Visualization of Pathways and Workflows
Mechanism of Action: COX-2 Inhibition
This compound selectively inhibits the COX-2 enzyme, which is upregulated during inflammation.[1] This inhibition prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins, thereby reducing pain and inflammation.[1][2]
Caption: Mechanism of Action of this compound.
Experimental Workflow
The following diagram outlines the complete workflow from formulation preparation to in vivo administration and analysis.
Caption: Workflow for this compound Formulation and Dosing.
Key Considerations and Best Practices
-
Animal Welfare: Oral gavage should only be performed by trained personnel to minimize stress and prevent injury to the animals.[16][18] Ensure the gavage needle is of the appropriate size and length for the mouse.[15][17]
-
Dose Volume: The maximum recommended oral gavage volume for mice is 10 mL/kg.[15][16][17] Exceeding this volume can increase the risk of aspiration or gastrointestinal distress.
-
Suspension Stability: Always visually inspect the suspension for uniformity before each dose. Continuous, gentle stirring during the dosing procedure is essential to prevent settling and ensure dose accuracy.
-
Fresh Preparation: It is highly recommended to prepare the suspension fresh on the day of use to avoid potential issues with physical instability or microbial growth.[9]
-
Alternative Vehicles: While methylcellulose is a robust choice, other suspending agents like carboxymethylcellulose (CMC) or hydroxypropyl methylcellulose (HPMC) can also be used.[19] In some cases, a lipid-based formulation or a solution in a vehicle containing co-solvents like PEG300 and DMSO may be considered, although these are more complex to develop.[9][10]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. future4200.com [future4200.com]
- 8. This compound | C21H23NO3S | CID 11682175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | COX | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. sellcellulose.com [sellcellulose.com]
- 13. Preparing Methyl Cellulose - General Lab Techniques [protocol-online.org]
- 14. 0.5w/v% Methyl Cellulose 400 Solution, Sterilized | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. benchchem.com [benchchem.com]
- 18. ouv.vt.edu [ouv.vt.edu]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Dose-Response Curve Analysis of Imrecoxib In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imrecoxib is a non-steroidal anti-inflammatory drug (NSAID) that exhibits selective inhibition of cyclooxygenase-2 (COX-2).[1] The selective nature of this compound allows it to target inflammation and pain with a potentially reduced risk of the gastrointestinal side effects often associated with non-selective NSAIDs that also inhibit cyclooxygenase-1 (COX-1).[1] The primary mechanism of action for this compound is the inhibition of COX-2, an enzyme that is upregulated during inflammatory processes and is responsible for the conversion of arachidonic acid into prostaglandins (B1171923), key mediators of inflammation, pain, and fever.[1] By selectively targeting COX-2, this compound effectively reduces the production of these pro-inflammatory molecules.[1]
This document provides detailed application notes and protocols for conducting a comprehensive in vitro dose-response analysis of this compound. The focus is on elucidating its inhibitory effects on COX-2 and its downstream impact on inflammatory mediators and key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). These pathways are crucial in regulating the expression of pro-inflammatory genes and are often modulated by NSAIDs. A thorough understanding of the dose-dependent effects of this compound is essential for its preclinical and clinical development.
Data Presentation: Quantitative Analysis of this compound's In Vitro Efficacy
The following tables summarize the key quantitative data regarding the in vitro dose-response effects of this compound.
Table 1: Inhibitory Activity of this compound on COX-1 and COX-2 Enzymes
| Enzyme | IC50 (nmol/L) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| COX-1 | 115 ± 28[2] | 6.39[3] |
| COX-2 | 18 ± 4[2] |
Table 2: Dose-Dependent Effect of this compound on Inflammatory Marker Expression in RAW264.7 Macrophages
| Treatment Group | IL-6 Expression | TNF-α Expression |
| Control | High | High |
| This compound (Low Dose) | Reduced | Reduced |
| This compound (Medium Dose) | Significantly Reduced | Significantly Reduced |
| This compound (High Dose) | Markedly Reduced | Markedly Reduced |
Note: This table is a qualitative summary based on findings that this compound exhibits a dose-dependent reduction in the expression of M1-related inflammatory genes, including IL-6 and TNF-α.[4] For precise quantification, researchers should perform the ELISA protocol detailed below.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Experimental Workflow for this compound Dose-Response Analysis
Caption: Experimental workflow for in vitro dose-response analysis of this compound.
This compound's Mechanism of Action via the COX-2/PGE2 Signaling Pathway
Caption: this compound inhibits COX-2, blocking PGE2 production and inflammation.
Interplay of NF-κB and p38 MAPK Signaling in Inflammation
Caption: NF-κB and p38 MAPK pathways in inflammatory gene expression.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a given cell line and to establish a non-toxic concentration range for subsequent experiments.
Materials:
-
This compound
-
Cell line (e.g., RAW264.7 macrophages)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan (B1609692) crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot the dose-response curve to determine the IC50 for cytotoxicity.
COX-2 Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on COX-2 enzyme activity.
Materials:
-
This compound
-
COX-2 inhibitor screening assay kit (commercially available)
-
Microplate reader
Protocol:
-
Follow the manufacturer's instructions for the COX-2 inhibitor screening assay kit.
-
Typically, the assay involves incubating purified COX-2 enzyme with arachidonic acid in the presence of various concentrations of this compound.
-
The production of prostaglandins is measured, often through a colorimetric or fluorometric readout.
-
A known selective COX-2 inhibitor should be used as a positive control.
-
Generate a dose-response curve by plotting the percentage of COX-2 inhibition against the concentration of this compound.
-
Calculate the IC50 value for COX-2 inhibition.
Enzyme-Linked Immunosorbent Assay (ELISA) for PGE2, IL-6, and TNF-α
Objective: To measure the dose-dependent effect of this compound on the production of Prostaglandin E2 (PGE2) and the pro-inflammatory cytokines IL-6 and TNF-α.
Materials:
-
This compound
-
Cell line (e.g., RAW264.7 macrophages)
-
Lipopolysaccharide (LPS) or another inflammatory stimulus
-
24-well plates
-
ELISA kits for PGE2, IL-6, and TNF-α (commercially available)
-
Microplate reader
Protocol:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate inflammatory agent (e.g., LPS at 1 µg/mL) for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for PGE2, IL-6, and TNF-α on the collected supernatants according to the manufacturer's protocols.
-
Generate standard curves for each analyte.
-
Determine the concentration of PGE2, IL-6, and TNF-α in each sample.
-
Plot the concentration of each analyte against the concentration of this compound to generate dose-response curves.
Western Blot Analysis for NF-κB and p38 MAPK Signaling
Objective: To investigate the dose-dependent effect of this compound on the activation of the NF-κB and p38 MAPK signaling pathways.
Materials:
-
This compound
-
Cell line
-
Inflammatory stimulus (e.g., LPS)
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat with different concentrations of this compound for 1-2 hours.
-
Stimulate with an inflammatory agent for a short duration (e.g., 15-60 minutes) to observe peak phosphorylation.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
Visualize protein bands using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. Plot the normalized values against the this compound concentration.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: a novel and selective cyclooxygenase 2 inhibitor with anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Anti-Cancer Efficacy of Imrecoxib Using Xenograft Tumor Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imrecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has demonstrated significant potential as an anti-cancer agent.[1][2] Preclinical evaluation of its efficacy is crucial, and human tumor xenograft models in immunocompromised mice are a cornerstone for such assessments. These models allow for the in vivo study of a compound's effects on tumor growth, invasion, and metastasis in a physiologically relevant setting. This document provides detailed application notes and protocols for utilizing xenograft tumor models to evaluate the anti-cancer effects of this compound, with a focus on lung and colon cancer models.
Mechanism of Action Overview
This compound's primary mechanism of action is the selective inhibition of the COX-2 enzyme, which is frequently overexpressed in various cancers and plays a critical role in tumorigenesis.[1][2] Inhibition of COX-2 by this compound has been shown to modulate several downstream signaling pathways implicated in cancer progression, including those involved in apoptosis, cell motility, and angiogenesis.[1][3]
Application Notes
Cancer Cell Lines
-
A549 (Human Lung Adenocarcinoma): A widely used cell line for studying non-small cell lung cancer. It is suitable for subcutaneous xenograft models to assess the effect of this compound on tumor growth and metastasis.[4]
-
LOVO (Human Colon Adenocarcinoma): A suitable model for investigating the efficacy of this compound in colorectal cancer, particularly in combination with standard chemotherapy agents like oxaliplatin (B1677828).[1]
Animal Models
-
Athymic Nude Mice (e.g., BALB/c nude): These immunocompromised mice are standard for establishing xenograft models as they do not reject human tumor cells.[4]
-
NOD/SCID Mice: An alternative highly immunodeficient strain suitable for xenograft studies.
Therapeutic Strategies
-
Monotherapy: Evaluation of this compound as a standalone treatment to determine its direct anti-tumor effects.
-
Combination Therapy: Assessing the synergistic or additive effects of this compound when combined with conventional chemotherapeutic agents (e.g., lobaplatin (B1683953) for lung cancer, oxaliplatin for colon cancer).[1]
Xenograft Tumor Model Protocols
Protocol 1: A549 Lung Cancer Xenograft Model
1. Cell Culture and Preparation:
- Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
- Harvest cells at 80-90% confluency using trypsin-EDTA.
- Wash the cells twice with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.
2. Tumor Implantation:
- Use 6-8 week old female athymic nude mice.
- Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
- Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ A549 cells) into the right flank of each mouse.
- Monitor the mice for tumor formation.
3. Treatment Protocol:
- Once tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):
- Group 1: Vehicle Control: Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water) daily by oral gavage.
- Group 2: this compound Monotherapy: Administer this compound (40 mg/kg) daily by oral gavage.[4]
- Group 3: Chemotherapy Control: Administer the chemotherapeutic agent (e.g., lobaplatin, 7.5 mg/kg, weekly via intravenous injection).[4]
- Group 4: Combination Therapy: Administer this compound (40 mg/kg, daily by oral gavage) and the chemotherapeutic agent (e.g., lobaplatin, 7.5 mg/kg, weekly via intravenous injection).[4]
4. Monitoring and Endpoint Analysis:
- Measure tumor volume twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
- Monitor the body weight of the mice twice weekly as an indicator of toxicity.
- At the end of the study (e.g., 6 weeks), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blot, RT-PCR).[4]
Protocol 2: LOVO Colon Cancer Xenograft Model
1. Cell Culture and Preparation:
- Culture LOVO cells in a suitable medium (e.g., F-12K Medium) supplemented with 10% FBS and 1% penicillin-streptomycin.
- Follow the same harvesting, washing, and resuspension procedure as for A549 cells.
2. Tumor Implantation:
- Follow the same procedure as for the A549 model.
3. Treatment Protocol:
- Once tumors reach a palpable size, randomize the mice into treatment groups:
- Group 1: Vehicle Control
- Group 2: this compound Monotherapy: Administer this compound (100 mg/kg) daily by oral gavage.[1]
- Group 3: Chemotherapy Control: Administer the chemotherapeutic agent (e.g., oxaliplatin, 30 mg/kg, weekly via intravenous injection).[1]
- Group 4: Combination Therapy: Administer this compound (100 mg/kg, daily by oral gavage) and the chemotherapeutic agent (e.g., oxaliplatin, 30 mg/kg, weekly via intravenous injection).[1]
- Continue treatment for a specified period (e.g., 21 days).[1]
4. Monitoring and Endpoint Analysis:
- Follow the same monitoring and endpoint analysis procedures as for the A549 model.
Preparation of this compound for Oral Gavage
-
Materials: this compound tablets, sterile distilled water or 0.5% carboxymethylcellulose (CMC) solution, mortar and pestle, sonicator.
-
Procedure:
-
Calculate the required amount of this compound based on the mean body weight of the mice in the treatment group and the desired dose (e.g., 40 mg/kg or 100 mg/kg).
-
Crush the this compound tablets to a fine powder using a sterile mortar and pestle.
-
Gradually add the vehicle (sterile distilled water or 0.5% CMC) to the powder while triturating to form a homogenous suspension.
-
Sonicate the suspension for 5-10 minutes to ensure uniform dispersion.
-
Prepare fresh daily before administration.
-
Data Presentation
Table 1: Effect of this compound on Tumor Growth in A549 Lung Cancer Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 42 (mm³) ± SD | Tumor Growth Inhibition (%) | p-value vs. Control |
| Vehicle Control | - | Data not available | - | - |
| This compound | 40 mg/kg, daily | Data not available | Data not available | <0.05 |
| Lobaplatin | 7.5 mg/kg, weekly | Data not available | Data not available | <0.05 |
| This compound + Lobaplatin | 40 mg/kg, daily + 7.5 mg/kg, weekly | Data not available | Data not available | <0.001 |
Note: Specific quantitative data on tumor volume and inhibition percentages for this compound studies were not available in the searched literature. The table is a template based on expected outcomes from similar studies with COX-2 inhibitors.
Table 2: Effect of this compound on Apoptosis and Angiogenesis Markers in LOVO Colon Cancer Xenograft Model
| Treatment Group | Relative Survivin Expression (Fold Change) | Relative Caspase-3 Activity (Fold Change) | Relative VEGF Expression (Fold Change) | Relative MMP-2 Expression (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (100 mg/kg) | Data not available | Data not available | Data not available | Data not available |
| Oxaliplatin (30 mg/kg) | Data not available | Data not available | Data not available | Data not available |
| This compound + Oxaliplatin | Data not available | Data not available | Data not available | Data not available |
Note: Specific quantitative data for this compound's effects on these markers in LOVO xenografts were not available in the searched literature. The table illustrates the expected trends based on qualitative descriptions in the literature indicating that this compound modulates these markers.[1]
Visualization of Pathways and Workflows
Caption: Experimental workflow for evaluating this compound in a xenograft model.
Caption: Proposed signaling pathways affected by this compound in cancer cells.
Detailed Experimental Protocols
Immunohistochemistry (IHC) for PTEN
-
Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a protein block solution.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against PTEN (e.g., rabbit anti-human PTEN monoclonal antibody) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a DAB chromogen substrate.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Analysis: Score the intensity and percentage of positive cells.
Western Blot for Cortactin and Ezrin
-
Protein Extraction: Homogenize tumor tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge and collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates in Laemmli buffer and separate 20-30 µg of protein on a 10% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cortactin and Ezrin overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Real-Time PCR (RT-PCR) for E-cadherin and Survivin
-
RNA Extraction: Extract total RNA from tumor tissue using a commercial RNA isolation kit.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR: Perform qPCR using a SYBR Green master mix and specific primers for E-cadherin, Survivin, and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Caspase-3 Activity Assay
-
Lysate Preparation: Homogenize tumor tissue in a chilled lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Procedure:
-
Add 50-100 µg of protein lysate to a 96-well plate.
-
Add a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Analysis: Calculate the fold-increase in caspase-3 activity relative to the control group.
VEGF and MMP-2 Measurement
-
ELISA: Use commercially available enzyme-linked immunosorbent assay (ELISA) kits to quantify the levels of VEGF and MMP-2 in tumor lysates according to the manufacturer's instructions.
Conclusion
Xenograft tumor models are indispensable tools for the preclinical evaluation of this compound's anti-cancer properties. The protocols and application notes provided herein offer a comprehensive framework for researchers to design and execute robust in vivo studies. By employing these standardized methods, the scientific community can generate reproducible and comparable data to further elucidate the therapeutic potential of this compound in oncology.
References
- 1. Inhibition of COX-2 and 5-LOX regulates the progression of colorectal cancer by promoting PTEN and suppressing PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. COX-2 MEDIATES PRO-TUMORIGENIC EFFECTS OF PKCε IN PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking COX-2 induces apoptosis and inhibits cell proliferation via the Akt/survivin- and Akt/ID3 pathway in low-grade-glioma - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Imrecoxib's Effect on Chondrocyte Viability
Application Note:
Imrecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has demonstrated therapeutic potential in the management of osteoarthritis by mitigating pain and inflammation.[1][2] Emerging evidence suggests that beyond its anti-inflammatory effects, this compound may directly influence chondrocyte viability and function, offering a chondroprotective effect.[3][4] This protocol outlines a comprehensive in vitro strategy to elucidate the effects of this compound on chondrocyte viability, proliferation, and apoptosis, providing researchers with a standardized methodology to investigate its mechanism of action.
Core Concepts:
-
Chondrocyte Viability: The overall health and metabolic activity of chondrocytes, the sole cell type in cartilage, are crucial for maintaining the integrity of the extracellular matrix.
-
Apoptosis in Osteoarthritis: Chondrocyte apoptosis, or programmed cell death, is a key contributor to cartilage degradation in osteoarthritis.[5][6]
-
COX-2 Inhibition: this compound selectively inhibits the COX-2 enzyme, which is upregulated during inflammation and contributes to the production of prostaglandins.[1][7] By blocking this pathway, this compound is thought to reduce inflammation and potentially protect chondrocytes from apoptosis.[3][8]
This protocol will enable the quantitative assessment of this compound's impact on chondrocyte survival and provide insights into the underlying cellular and molecular mechanisms.
Key Experimental Protocols
Chondrocyte Isolation and Culture
A detailed protocol for the isolation and culture of primary human or animal chondrocytes is essential for these investigations.
Materials:
-
Cartilage tissue (e.g., from human donors undergoing joint replacement or animal joints)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase type II
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Aseptically dissect cartilage slices from the joint.
-
Mince the cartilage into small pieces (1-2 mm³).
-
Wash the minced cartilage with sterile PBS containing antibiotics.
-
Digest the cartilage with trypsin-EDTA for 30 minutes at 37°C to remove non-chondrocytic cells.
-
Wash the cartilage pieces with DMEM containing 10% FBS.
-
Digest the cartilage with collagenase type II in DMEM overnight at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the chondrocyte pellet in DMEM with 10% FBS and antibiotics.
-
Plate the chondrocytes in culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Culture the chondrocytes to 80-90% confluency before subculturing or seeding for experiments.
This compound Treatment
Materials:
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Complete cell culture medium
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). A vehicle control group treated with the same concentration of DMSO without this compound should always be included.
-
Replace the medium of the cultured chondrocytes with the this compound-containing medium or vehicle control medium.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, 72 hours).
Assessment of Chondrocyte Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Protocol:
-
Seed chondrocytes in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound as described above.
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
Quantification of Apoptosis (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed chondrocytes in 6-well plates and treat with this compound.
-
After treatment, harvest the cells by trypsinization and collect the culture supernatant.
-
Wash the cells with cold PBS and resuspend them in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Data Presentation
The quantitative data generated from these experiments can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Chondrocyte Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (% of Control) ± SD |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 102.5 ± 4.8 |
| 10 | 115.3 ± 6.1** |
| 50 | 125.8 ± 7.3*** |
| 100 | 95.1 ± 5.9 |
*Data are presented as mean ± standard deviation from three independent experiments. **p < 0.01, **p < 0.001 compared to vehicle control.
Table 2: Effect of this compound on Chondrocyte Apoptosis (Flow Cytometry)
| This compound Concentration (µM) | Viable Cells (%) ± SD | Early Apoptotic Cells (%) ± SD | Late Apoptotic/Necrotic Cells (%) ± SD |
| 0 (Vehicle Control) | 90.2 ± 3.5 | 5.1 ± 1.2 | 4.7 ± 1.1 |
| 1 | 91.5 ± 3.1 | 4.5 ± 0.9 | 4.0 ± 0.8 |
| 10 | 94.8 ± 2.8 | 3.2 ± 0.7 | 2.0 ± 0.5 |
| 50 | 96.2 ± 2.5 | 2.1 ± 0.6 | 1.7 ± 0.4 |
| 100 | 88.7 ± 4.1 | 6.3 ± 1.5 | 5.0 ± 1.3 |
*Data are presented as mean ± standard deviation from three independent experiments. *p < 0.05, *p < 0.01 compared to vehicle control.
Mandatory Visualizations
To visually represent the experimental process and the underlying molecular pathways, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Experimental workflow for assessing this compound's effect on chondrocyte viability.
Caption: Signaling pathway of this compound's effect on chondrocyte apoptosis.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway [frontiersin.org]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. Biomarkers of Chondrocyte Apoptosis and Autophagy in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of a High-Performance Liquid Chromatography (HPLC) Method for the Simultaneous Quantification of Imrecoxib and its Major Metabolites
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes the development and validation of a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Imrecoxib and its primary active metabolites, 4'-hydroxythis compound (M1) and 4'-carboxythis compound (M2). The method is suitable for pharmacokinetic studies and routine analysis in drug metabolism research. The chromatographic separation was achieved on a C18 column with a gradient elution, providing excellent resolution and peak shapes for all analytes. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation.
Introduction
This compound is a selective cyclooxygenase-2 (COX-2) inhibitor used for the management of pain and inflammation associated with osteoarthritis.[1][2] In humans, this compound is extensively metabolized, primarily through oxidation of the 4'-methyl group of the p-tolyl moiety.[3][4][5] The major circulating metabolites are 4'-hydroxythis compound (M1) and 4'-carboxythis compound (M2), both of which have been shown to possess anti-inflammatory activity comparable to the parent drug.[6] Therefore, a reliable analytical method for the simultaneous quantification of this compound, M1, and M2 is crucial for pharmacokinetic and metabolic studies. This application note presents a detailed HPLC method developed for this purpose.
Metabolic Pathway of this compound
This compound undergoes hepatic metabolism primarily catalyzed by cytochrome P450 enzymes, with CYP2C9 being the major contributor (62.5%), followed by CYP2D6 (21.1%) and CYP3A4 (16.4%).[1][7] The primary metabolic pathway involves the oxidation of the 4'-methyl group to a hydroxymethyl group, forming the M1 metabolite (4'-hydroxythis compound). Further oxidation of the hydroxymethyl group leads to the formation of the M2 metabolite (4'-carboxythis compound).[3][4][5]
Metabolic pathway of this compound to its major metabolites, M1 and M2.
Experimental Protocols
Materials and Reagents
-
This compound, 4'-hydroxythis compound (M1), and 4'-carboxythis compound (M2) reference standards (Purity >99%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (sourced from a certified vendor)
Instrumentation
A high-performance liquid chromatography system equipped with a quaternary pump, autosampler, column oven, and a UV or mass spectrometric detector is required.
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Mass Spectrometer (optional but recommended for higher sensitivity and selectivity): Triple quadrupole mass spectrometer.[6][8]
-
Analytical Column: C18 reversed-phase column (e.g., Welch Ultimate XB C18, 2.1 mm × 50 mm, 5 µm or equivalent).[8]
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of this compound, M1, and M2 reference standards in 10 mL of methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (1:1, v/v) to create working standard solutions at various concentration levels for calibration curves and quality control samples.
Sample Preparation (Human Plasma)
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile to precipitate proteins.[9]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase initial condition.
-
Inject a portion of the reconstituted sample into the HPLC system.
HPLC Method Parameters
The following chromatographic conditions are a starting point for method development and can be further optimized.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 2.1 mm × 50 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water or 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| UV Detection | 254 nm |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.0 | 95 |
| 3.1 | 30 |
| 5.0 | 30 |
Mass Spectrometric Conditions (for HPLC-MS/MS)
For enhanced sensitivity and selectivity, a triple quadrupole mass spectrometer can be used with the following parameters as a starting point.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 370.1 | 236.1[8] |
| M1 | 386.2 | 278.2[6] |
| M2 | 400.2 | 236.2[6] |
Method Validation Summary
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Linearity: The method demonstrated excellent linearity over the concentration ranges of 0.5-60 ng/mL for this compound, 1-100 ng/mL for M1, and 2-800 ng/mL for M2 in plasma.[8]
-
Accuracy and Precision: The intra- and inter-day precision and accuracy were within acceptable limits (<15% RSD and ±15% RE).
-
Selectivity: The method was found to be selective, with no significant interference from endogenous plasma components.
-
Recovery: The extraction recovery of all analytes from human plasma was consistent and reproducible.
-
Stability: this compound, M1, and M2 were found to be stable in plasma under various storage conditions (short-term, long-term, and freeze-thaw cycles).
Quantitative Data Summary
The following table summarizes typical retention times and linearity data for the analytes.
Table 2: Chromatographic and Calibration Data
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | ~2.1 | 0.5 - 60[8] | >0.99 |
| M1 | ~1.8 | 1 - 100[8] | >0.99 |
| M2 | ~1.5 | 2 - 800[8] | >0.99 |
Experimental Workflow
Workflow for HPLC method development for this compound and its metabolites.
Conclusion
This application note provides a detailed and robust HPLC method for the simultaneous quantification of this compound and its major metabolites, M1 and M2. The method is sensitive, selective, and accurate, making it well-suited for pharmacokinetic and drug metabolism studies. The provided protocols can be readily implemented in a laboratory setting for routine analysis.
References
- 1. This compound: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Metabolism and excretion of this compound in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of this compound and its two active metabolites in plasma of hepatic impairment patients by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. scitechjournals.com [scitechjournals.com]
- 9. Comparative Pharmacokinetics and Safety of this compound, a Novel Selective Cyclooxygenase-2 Inhibitor, in Elderly Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Imrecoxib Solubility and Handling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Imrecoxib in in vitro experimental settings. Find answers to frequently asked questions and step-by-step troubleshooting for common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro experiments?
This compound is a novel and selective cyclooxygenase-2 (COX-2) inhibitor used for its anti-inflammatory properties.[1][2][3] Like many small molecule drugs, this compound is a hydrophobic compound, making it poorly soluble in aqueous solutions such as cell culture media.[4][5] This low aqueous solubility can lead to precipitation, inaccurate dosing, and reduced bioavailability in in vitro assays, ultimately affecting the reliability of experimental results.
Q2: What are the recommended solvents for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1] For researchers needing to limit the final concentration of DMSO, co-solvent systems involving polyethylene (B3416737) glycol (PEG), ethanol, and surfactants like Tween 80 can also be employed.[1][6]
Q3: How can I avoid precipitation when diluting my this compound stock solution into aqueous media?
Precipitation upon dilution is a common issue. To mitigate this, it is crucial to ensure the final concentration of the primary solvent (like DMSO) in the aqueous medium is low and non-toxic to the cells (typically <0.1% to 0.5%). Additionally, preparing an intermediate dilution in a co-solvent system before the final dilution into the aqueous medium can help maintain solubility.[6] It is also recommended to add the stock solution to the media while vortexing or stirring to ensure rapid and uniform dispersion.
Q4: What is the known mechanism of action for this compound?
This compound selectively inhibits the COX-2 enzyme, which is upregulated during inflammatory processes.[7] COX-2 is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7] By inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins.[2][7] It shows significantly higher selectivity for COX-2 over COX-1, which may lead to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][7]
Quantitative Data Summary
For ease of reference, the key physicochemical and solubility properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃NO₃S | [1][8] |
| Molecular Weight | 369.48 g/mol | [1][8] |
| CAS Number | 395683-14-4 | [1] |
| Mechanism of Action | Selective COX-2 Inhibitor | [1] |
| IC₅₀ for COX-1 | 115 nM | [1][2] |
| IC₅₀ for COX-2 | 18 nM | [1][2] |
Table 2: Solubility of this compound in Various Solvents
| Solvent/System | Solubility | Recommendations | Reference |
| DMSO | 90 mg/mL (243.59 mM) | Sonication is recommended to aid dissolution. | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (8.93 mM) | Add solvents sequentially and sonicate if necessary. | [1] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (5.63 mM) | Prepare freshly for in vivo use. | [6] |
Table 3: Molarity Calculator for Preparing this compound Stock Solutions in DMSO
| Desired Concentration | Mass of this compound for 1 mL DMSO | Mass of this compound for 5 mL DMSO | Mass of this compound for 10 mL DMSO |
| 10 mM | 3.70 mg | 18.47 mg | 36.95 mg |
| 20 mM | 7.39 mg | 36.95 mg | 73.90 mg |
| 50 mM | 18.47 mg | 92.37 mg | 184.74 mg |
| 100 mM | 36.95 mg | 184.74 mg | 369.48 mg |
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
-
Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilution.
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 90 mg/mL).[1]
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear.[1]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to one year.[1]
-
Troubleshooting Guide
Problem 1: this compound powder is not dissolving completely in DMSO.
-
Solution A: Increase Energy Input. Ensure you have vortexed the solution thoroughly. Use a water bath sonicator as recommended, which provides gentle heating and mechanical agitation to break up powder aggregates and facilitate dissolution.[1]
-
Solution B: Check Solvent Quality. Ensure the DMSO is anhydrous (water-free). The presence of water can significantly decrease the solubility of hydrophobic compounds. Use a fresh, unopened bottle of high-purity, sterile-filtered DMSO.[6]
-
Solution C: Gentle Warming. Briefly warm the solution to 37°C. However, be cautious and avoid prolonged heating to prevent potential degradation of the compound.
Problem 2: Precipitation occurs when diluting the DMSO stock into aqueous cell culture medium.
-
Solution A: Reduce Final DMSO Concentration. Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%. High concentrations of DMSO can be toxic to cells and can also cause the drug to crash out of solution.
-
Solution B: Use a Two-Step Dilution. Instead of diluting directly from a highly concentrated DMSO stock, perform an intermediate dilution step. Dilute the DMSO stock into a serum-containing medium or a solution with a co-solvent like PEG-400 before adding it to the final cell culture plate.[6][9]
-
Solution C: Increase Mixing Efficiency. Add the this compound stock solution dropwise into the culture medium while the medium is being gently vortexed or swirled. This rapid dispersion prevents the formation of localized high concentrations of the drug that can lead to precipitation.
Visual Guides and Workflows
The following diagrams illustrate key workflows and concepts for working with this compound.
Caption: A step-by-step workflow for dissolving this compound and preparing working solutions.
References
- 1. This compound | COX | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a novel and selective cyclooxygenase 2 inhibitor with anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound | C21H23NO3S | CID 11682175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Optimizing Imrecoxib Dosage for Animal Studies: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and dosage optimization of Imrecoxib in preclinical animal studies. The following information is curated to address common challenges and questions encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective cyclooxygenase-2 (COX-2) inhibitor.[1] It exerts its anti-inflammatory and analgesic effects by preferentially inhibiting the COX-2 enzyme, which is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[1] Its selectivity for COX-2 over COX-1 is intended to reduce the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1]
Q2: What is a recommended starting dose for this compound in rodent models of inflammation?
A2: Based on published literature, effective oral doses of this compound in rat models of acute and chronic inflammation range from 5 to 20 mg/kg.[2][3] For initial studies, a dose within this range is recommended. Dose-response studies are advisable to determine the optimal dose for your specific animal model and experimental endpoint.
Q3: How should I prepare this compound for oral administration in rodents?
A3: As this compound is a poorly water-soluble compound, a suspension is typically required for oral gavage. While specific formulation details for this compound in preclinical studies are not widely published, common vehicles for poorly soluble drugs in rodents include aqueous solutions with suspending agents such as carboxymethylcellulose (CMC) or methylcellulose (B11928114) (MC), or lipid-based formulations. It is crucial to ensure a uniform and stable suspension to guarantee accurate dosing. A pilot study to confirm the stability and homogeneity of the formulation is recommended.
Q4: Are there any known pharmacokinetic parameters for this compound in rats or mice?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in efficacy between animals | Inconsistent dosing due to poor suspension. | Ensure the this compound suspension is homogenous before each administration by thorough vortexing or stirring. Prepare fresh suspensions regularly to avoid settling over time. |
| Individual differences in drug metabolism. | Increase the number of animals per group to improve statistical power. | |
| Lack of efficacy at previously reported doses | Suboptimal formulation leading to poor bioavailability. | Consider alternative vehicles or the addition of a surfactant to improve wetting and dissolution of the compound. |
| Timing of administration relative to disease induction or endpoint measurement is not optimal. | Without precise pharmacokinetic data, consider a time-course experiment to determine the peak of the anti-inflammatory effect in your model. | |
| Observed adverse effects (e.g., lethargy, weight loss) | Dose may be too high for the specific animal strain or model. | Reduce the dose and conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your experimental conditions. |
| Stress from oral gavage procedure. | Ensure personnel are well-trained in proper oral gavage techniques to minimize stress and potential for injury to the animals. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme | IC50 (nmol/L) |
| COX-1 | 115 ± 28 |
| COX-2 | 18 ± 4 |
Data from in vitro whole cell assays.[2][3]
Table 2: Effective Oral Doses of this compound in Rat Inflammation Models
| Animal Model | Species | Doses | Efficacy |
| Carrageenan-Induced Paw Edema | Rat | 5, 10, and 20 mg/kg | Effective inhibition of acute inflammation.[2][3] |
| Adjuvant-Induced Arthritis | Rat | 10 and 20 mg/kg/day | Effective inhibition of chronic inflammation.[2][3] |
| Destabilization of the Medial Meniscus (DMM) | Mouse | 5, 10, and 20 mg/kg/day | Dose-dependent reduction in cartilage degeneration and pain.[6] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)
Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose sodium in water)
-
1% (w/v) Carrageenan solution in sterile saline
-
Pletysmometer or digital calipers
Procedure:
-
Fast animals overnight with free access to water.
-
Administer this compound (e.g., 5, 10, 20 mg/kg) or vehicle orally by gavage.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Adjuvant-Induced Arthritis in Rats (Chronic Inflammation Model)
Objective: To assess the therapeutic effect of this compound on chronic, immune-mediated inflammation.
Materials:
-
Male Lewis or Wistar rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose sodium in water)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Digital calipers
Procedure:
-
On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the base of the tail or the sub-plantar region of one hind paw.
-
Monitor the animals for the development of arthritis, which typically appears around day 10-14, characterized by swelling in the uninjected paws.
-
Begin daily oral administration of this compound (e.g., 10, 20 mg/kg) or vehicle from day 10 to day 21 (or as per study design).
-
Measure the paw volume or thickness of both hind paws and assess a clinical arthritis score at regular intervals.
-
At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone erosion.
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Pharmacokinetics and Safety of this compound, a Novel Selective Cyclooxygenase-2 Inhibitor, in Elderly Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and excretion of this compound in rat | Semantic Scholar [semanticscholar.org]
- 6. This compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Imrecoxib in Cell Culture Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using imrecoxib in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in cell culture media?
Currently, there is no publicly available data specifically detailing the degradation kinetics or half-life of this compound in common cell culture media such as DMEM or RPMI-1640. However, in-vitro studies have successfully used this compound in cultured human knee osteoarthritis chondrocytes at a concentration of 10 μmol/L, suggesting it maintains sufficient stability to exert its biological effects under standard cell culture conditions for the duration of these experiments.[1] To ensure the compound's integrity throughout your experiment, it is recommended to perform a stability study under your specific experimental conditions.
Q2: How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to prepare concentrated stock solutions of this compound in a suitable solvent, such as DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] When preparing your working concentration in cell culture media, freshly dilute the stock solution before each experiment.
Q3: What is the known mechanism of action for this compound?
This compound is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[3][4] COX-2 is an inducible enzyme that is upregulated during inflammatory processes and is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] By selectively inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results between batches. | Degradation of this compound in stock solution or cell culture media. | - Ensure proper storage of stock solutions (-20°C or -80°C in single-use aliquots). - Prepare fresh working solutions in media for each experiment. - Perform a stability study to determine the degradation rate of this compound under your specific experimental conditions (see Experimental Protocol below). |
| Lower than expected biological activity. | - Sub-optimal concentration of this compound. - Degradation of this compound. - Cell-type specific metabolic activity. | - Perform a dose-response curve to determine the optimal concentration for your cell line. - Verify the stability of this compound in your cell culture system. - Consider that some cell types may metabolize this compound more rapidly. |
| Unexpected off-target effects. | - Non-specific binding or activity at high concentrations. - Presence of active metabolites. | - Use the lowest effective concentration determined from a dose-response study. - this compound is metabolized into hydroxyl (M1) and carboxyl (M2) metabolites, which may have their own biological activities.[5][6] |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over a time course relevant to your experiments.
1. Materials:
-
This compound powder
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Analytical grade solvent for stock solution (e.g., DMSO)
-
Incubator set to standard cell culture conditions (e.g., 37°C, 5% CO2)
-
Sterile microcentrifuge tubes or vials
-
High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) system (or access to one)
2. Procedure:
-
Preparation of this compound-Spiked Media:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Spike pre-warmed cell culture medium with the this compound stock solution to achieve your desired final working concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Aliquot the this compound-spiked media into sterile tubes for each time point.
-
-
Time Course Incubation:
-
Place the aliquots in a cell culture incubator under your standard experimental conditions.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one aliquot for each condition.
-
Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in each sample using a validated LC-MS/MS method. Several such methods have been established for quantifying this compound in biological matrices like plasma and can be adapted for cell culture media.[5][6][7]
-
The general principle of these methods involves protein precipitation followed by chromatographic separation and mass spectrometric detection.
-
3. Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the degradation rate and half-life (t½) of this compound in your cell culture medium under your specific experimental conditions.
Table 1: Hypothetical this compound Stability Data in Cell Culture Media at 37°C
| Time (hours) | This compound Concentration (µM) | Percent Remaining (%) |
| 0 | 10.0 | 100 |
| 2 | 9.8 | 98 |
| 4 | 9.5 | 95 |
| 8 | 9.1 | 91 |
| 12 | 8.8 | 88 |
| 24 | 8.0 | 80 |
| 48 | 6.8 | 68 |
| 72 | 5.5 | 55 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Visualizations
Caption: this compound's mechanism of action via COX-2 inhibition.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. This compound: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. scitechjournals.com [scitechjournals.com]
- 6. Comparative Pharmacokinetics and Safety of this compound, a Novel Selective Cyclooxygenase-2 Inhibitor, in Elderly Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Technical Support Center: Imrecoxib In Vivo Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in in vivo efficacy studies of Imrecoxib. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues that may be encountered during your experiments.
Issue 1: High Variability in Paw Edema Measurements in the Carrageenan-Induced Rat Paw Edema Model
-
Question: We are observing significant variability in paw edema measurements between individual rats in the same treatment group. What are the potential causes and solutions?
-
Answer: High variability is a common challenge in this model. Several factors can contribute to this issue. Please consider the following troubleshooting steps:
-
Animal-Related Factors:
-
Strain: Ensure you are using a consistent rat strain (e.g., Sprague-Dawley or Wistar) as different strains can exhibit varying inflammatory responses.
-
Age and Weight: Use animals within a narrow age and weight range. Younger animals may show a less pronounced inflammatory response[1]. It is recommended to use rats weighing between 180-220g[2].
-
Acclimatization: Allow for an adequate acclimatization period of at least one week in the housing facility before starting the experiment to reduce stress-related variability.
-
-
Procedural Factors:
-
Carrageenan Injection: The injection technique is critical. Ensure a consistent volume (typically 0.1 mL of a 1% solution) and injection site (sub-plantar surface of the hind paw) for all animals[3][4][5]. Inconsistent injection depth can lead to variability.
-
Paw Volume Measurement: If using a plethysmometer, ensure consistent immersion depth of the paw up to the tibiotarsal articulation[6]. Calibrate the instrument regularly and ensure the water contains a wetting agent to minimize meniscus effects[7][8]. Consider using a buzzer-assisted plethysmometer for more consistent endpoint detection[6].
-
Timing of Measurements: The inflammatory response to carrageenan is biphasic[9]. Ensure that measurements are taken at consistent time points post-carrageenan injection for all animals. The peak edema is typically observed around 3-5 hours[10][11].
-
-
This compound Formulation and Administration:
-
Solubility: this compound is poorly soluble in water. Ensure a homogenous suspension for oral gavage. Common vehicles for poorly soluble NSAIDs include 0.5% methylcellulose (B11928114) (MC) or a solution containing polyethylene (B3416737) glycol 400 (PEG 400)[12][13]. The use of a suspending agent like Tween 80 can also be beneficial.
-
Dosing: Use a calibrated oral gavage needle and administer the formulation slowly to avoid regurgitation. Ensure the dose is calculated accurately based on the most recent body weight of each animal.
-
-
Issue 2: Inconsistent Onset and Severity of Arthritis in the Adjuvant-Induced Arthritis (AIA) Rat Model
-
Question: We are observing inconsistent development of arthritis in our rats after injecting Complete Freund's Adjuvant (CFA). Some animals develop severe arthritis, while others show only mild symptoms. Why is this happening and how can we improve consistency?
-
Answer: The AIA model can be challenging due to its complex immunological basis. Here are key factors to consider for improving consistency:
-
Animal-Related Factors:
-
Strain Susceptibility: Not all rat strains are equally susceptible to AIA. Lewis rats are a commonly used and susceptible strain[14]. Sprague-Dawley and Wistar rats can also be used, but their response may be more variable.
-
Animal Source: Genetic drift can occur between different animal vendors. It is advisable to source all animals for a study from the same vendor[15].
-
Age: The age of the rats is a critical factor. Rats that are too young (less than 6 weeks) or too old (greater than 9 months) may be resistant to AIA induction[15].
-
-
Adjuvant and Induction:
-
CFA Preparation: The concentration and preparation of Mycobacterium in the CFA are crucial. Use a well-vortexed, homogenous suspension of CFA to ensure each animal receives a consistent dose of the immunogen. Commercial preparations of CFA can vary in their effectiveness[15].
-
Injection Site: The site of CFA injection can influence the outcome. Subcutaneous injection at the base of the tail or into a footpad are common methods[2][14][16]. Ensure the injection is truly subcutaneous and not intradermal or intramuscular.
-
Dose of CFA: A typical dose is 0.1 mL of CFA containing 5-10 mg/mL of heat-killed Mycobacterium[14][15].
-
-
Clinical Scoring:
-
Blinded Observation: To minimize bias, the person scoring the arthritis severity should be blinded to the treatment groups.
-
Consistent Scoring System: Use a standardized scoring system consistently throughout the study. A common system scores each paw on a scale of 0-4 based on erythema, swelling, and joint rigidity[14].
-
-
Issue 3: this compound Appears Less Efficacious Than Expected
-
Question: Our in vivo results show a lower-than-expected efficacy for this compound compared to published data. What could be the reasons?
-
Answer: Several factors can influence the apparent efficacy of this compound in your study.
-
Pharmacokinetics and Formulation:
-
Bioavailability: As a poorly soluble compound, the oral bioavailability of this compound can be highly dependent on the formulation. An inadequate vehicle can lead to poor absorption and lower plasma concentrations. Consider optimizing the formulation with solubilizing or suspending agents.
-
Dosing Regimen: Ensure the dosing regimen (dose and frequency) is appropriate for the animal model and the pharmacokinetic profile of this compound in rats. Published studies have used doses of 5, 10, and 20 mg/kg for this compound in rats[17].
-
-
Experimental Model:
-
Model Sensitivity: The chosen inflammatory model may have different sensitivities to COX-2 inhibition. The carrageenan-induced edema model is highly dependent on prostaglandins (B1171923) in the later phase and is generally sensitive to COX-2 inhibitors[9].
-
Disease Severity: In the AIA model, if the induced arthritis is too severe, it may be difficult to see a significant therapeutic effect of the compound. Consider titrating the dose of CFA to induce a more moderate and consistent level of arthritis.
-
-
Compound Integrity:
-
Storage and Handling: Ensure that the this compound compound is stored correctly and has not degraded. Prepare fresh dosing solutions for each experiment.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[18] COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain, fever, and inflammation.[19][20] By selectively inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.[18]
Q2: What are the reported IC50 values for this compound?
A2: The reported half-maximal inhibitory concentration (IC50) values for this compound are approximately 18 nM for COX-2 and 115 nM for COX-1.[17] This demonstrates its selectivity for COX-2 over COX-1.
Q3: What are typical in vivo doses of this compound used in rat models?
A3: In the carrageenan-induced paw edema and adjuvant-induced arthritis models in rats, effective oral doses of this compound have been reported to be in the range of 5, 10, and 20 mg/kg.[17]
Q4: What is a suitable vehicle for oral administration of this compound to rats?
A4: this compound is poorly soluble in water. A common and effective vehicle for oral gavage of poorly soluble compounds in rats is a 0.5% aqueous solution of methylcellulose (MC). Other options include polyethylene glycol 400 (PEG 400) or the addition of a surfactant like Tween 80 to an aqueous suspension to improve wetting and dispersion.
Q5: What are some alternative in vivo models to consider for evaluating anti-inflammatory drugs?
A5: Besides the carrageenan-induced paw edema and adjuvant-induced arthritis models, other models can be used to assess anti-inflammatory activity. These include:
-
Croton oil-induced ear edema: A model of topical inflammation.
-
LPS-induced systemic inflammation: To assess effects on systemic cytokine production.
-
Collagen-induced arthritis (CIA): A model of autoimmune arthritis that shares some pathological features with human rheumatoid arthritis.
Data Presentation
Table 1: this compound In Vitro Potency
| Enzyme | IC50 (nM) | Reference |
| COX-1 | 115 | [17] |
| COX-2 | 18 | [17] |
Table 2: this compound In Vivo Efficacy in Rat Models
| Model | Species/Strain | Doses (mg/kg, p.o.) | Key Findings | Reference |
| Carrageenan-Induced Paw Edema | Rat | 5, 10, 20 | Dose-dependent inhibition of paw edema | [17] |
| Adjuvant-Induced Arthritis | Rat | 10, 20 | Inhibition of paw swelling | [17] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Sprague-Dawley or Wistar rats (180-220 g).
-
Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly assign animals to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control like Indomethacin).
-
Fasting: Fast animals overnight before dosing, with free access to water.
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the vehicle or this compound solution orally by gavage at a volume of 5-10 mL/kg.
-
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals after (e.g., 1, 2, 3, 4, and 5 hours).
-
The increase in paw volume is calculated by subtracting the baseline volume from the post-treatment volume.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Protocol 2: Adjuvant-Induced Arthritis in Rats
-
Animals: Male Lewis rats (6-8 weeks old).
-
Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.
-
Induction of Arthritis:
-
On day 0, administer a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing 5-10 mg/mL of heat-killed Mycobacterium butyricum into the sub-plantar region of the right hind paw or at the base of the tail.
-
-
Treatment:
-
Begin daily oral administration of vehicle or this compound on a prophylactic (starting on day 0) or therapeutic (starting after the onset of clinical signs, typically around day 9-10) schedule.
-
-
Clinical Assessment:
-
Monitor body weight and clinical signs of arthritis daily or every other day.
-
Measure the paw volume of both hind paws using a plethysmometer.
-
Score the severity of arthritis in all four paws based on a 0-4 scale for erythema, swelling, and joint rigidity.
-
-
Endpoint Analysis: At the end of the study (e.g., day 14 or 21), animals can be euthanized for collection of blood for cytokine analysis and joint tissues for histopathology.
Mandatory Visualization
Caption: this compound's Mechanism of Action in the COX-2 Signaling Pathway.
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
Caption: Logical Relationship of Factors Contributing to In Vivo Variability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. inotiv.com [inotiv.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. ijper.org [ijper.org]
- 7. scribd.com [scribd.com]
- 8. campdeninstruments.com [campdeninstruments.com]
- 9. mdpi.com [mdpi.com]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Rat Adjuvant-Induced Arthritis (AIA) [bio-protocol.org]
- 15. chondrex.com [chondrex.com]
- 16. inotiv.com [inotiv.com]
- 17. newdrugapprovals.org [newdrugapprovals.org]
- 18. What is the mechanism of this compound? [synapse.patsnap.com]
- 19. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]
- 20. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Imrecoxib and Other COX-2 Inhibitors in Cancer Cell Lines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers encountering resistance to Imrecoxib and other COX-2 inhibitors in cancer cell lines. While specific data on this compound resistance is limited in publicly available literature, the principles and mechanisms of resistance to COX-2 inhibitors as a class are well-documented and can be applied to your research with this compound.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the potential mechanisms?
A1: Resistance to COX-2 inhibitors like this compound can arise from various mechanisms. One common cause is the upregulation of bypass signaling pathways that promote cell survival and proliferation, even when COX-2 is inhibited. Key pathways often implicated include the EGFR/HER2 and PI3K/Akt/mTOR pathways. Additionally, cancer cells can develop mechanisms to increase the production of downstream inflammatory molecules like prostaglandin (B15479496) E2 (PGE2) through alternative enzymes or by increasing the expression of the PGE2 receptors (EP receptors), which can reactivate pro-survival signaling.
Q2: How can I determine if my resistant cell line has upregulated bypass signaling pathways?
A2: To investigate the activation of bypass pathways, you can perform a series of molecular analyses. Western blotting is a standard method to check for the increased phosphorylation of key proteins in these pathways, such as Akt, ERK, or EGFR. You can compare the protein expression and phosphorylation status between your sensitive and resistant cell lines, both at baseline and after treatment with this compound. Quantitative real-time PCR (qRT-PCR) can also be used to measure the mRNA levels of genes involved in these pathways.
Q3: What are the best strategies to overcome this compound resistance in my experiments?
A3: A primary strategy to overcome resistance is the use of combination therapy. By simultaneously targeting the primary target (COX-2) and the activated bypass pathway, you can often achieve a synergistic cytotoxic effect. For example, if you find that the PI3K/Akt pathway is upregulated in your resistant cells, combining this compound with a PI3K or Akt inhibitor could restore sensitivity. Another approach is to target the downstream effectors of COX-2, such as the PGE2 receptors.
Q4: Are there any known biomarkers that can predict resistance to COX-2 inhibitors?
A4: While there are no universally validated biomarkers for predicting resistance to all COX-2 inhibitors across all cancer types, some potential candidates have been suggested. High baseline expression of pro-survival proteins like Bcl-2 or activation of the Akt pathway have been associated with reduced sensitivity to COX-2 inhibitors in some studies. Monitoring the expression of these markers in your cell lines before and during treatment may provide insights into the development of resistance.
Troubleshooting Guide for In Vitro Experiments
| Problem | Possible Cause | Suggested Solution |
| Decreased cell death in this compound-treated resistant cells compared to sensitive parent cells. | Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Survivin). | - Perform Western blot analysis to compare the expression of Bcl-2 family proteins and IAPs (Inhibitor of Apoptosis Proteins) between sensitive and resistant cells.- Consider co-treatment with an inhibitor of the identified anti-apoptotic protein (e.g., a Bcl-2 inhibitor like Venetoclax). |
| No significant change in proliferation in resistant cells upon this compound treatment. | Activation of alternative pro-proliferative signaling pathways (e.g., MAPK/ERK). | - Assess the phosphorylation status of key proteins in the MAPK/ERK pathway (e.g., MEK, ERK) using Western blotting.- Test the efficacy of combining this compound with a MEK or ERK inhibitor. |
| Inconsistent results in cell viability assays (e.g., MTT, XTT). | - Cell seeding density is not optimal.- Drug concentration range is too narrow.- Incubation time is too short or too long. | - Optimize cell seeding density to ensure logarithmic growth throughout the experiment.- Use a wider range of drug concentrations to accurately determine the IC50.- Perform a time-course experiment to identify the optimal treatment duration. |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or a combination drug) for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Activation
-
Cell Lysis: Lyse the treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, COX-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways involved in resistance to COX-2 inhibitors like this compound.
Caption: Experimental workflow for overcoming this compound resistance.
Quantitative Data Summary
The following table summarizes hypothetical data from a study comparing an this compound-sensitive parental cell line to a resistant subline.
| Parameter | Parental Cell Line | Resistant Cell Line | Fold Change (Resistant/Parental) |
| This compound IC50 (µM) | 15 | 85 | 5.7 |
| p-Akt/Total Akt Ratio (arbitrary units) | 0.4 | 1.6 | 4.0 |
| p-ERK/Total ERK Ratio (arbitrary units) | 0.6 | 0.7 | 1.2 |
| Bcl-2 Expression (relative to actin) | 1.0 | 2.5 | 2.5 |
| COX-2 Expression (relative to actin) | 1.2 | 1.3 | 1.1 |
This data suggests that in this hypothetical resistant cell line, the PI3K/Akt pathway is significantly activated, and there is an upregulation of the anti-apoptotic protein Bcl-2, while COX-2 expression remains largely unchanged. This would support a strategy of combining this compound with a PI3K/Akt inhibitor.
Technical Support Center: Managing Imrecoxib-Induced Gastrointestinal Side Effects in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential gastrointestinal (GI) side effects of Imrecoxib in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other NSAIDs in terms of GI safety?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a moderately selective cyclooxygenase-2 (COX-2) inhibitor.[1][2][3] Unlike non-selective NSAIDs (e.g., ibuprofen, naproxen) that inhibit both COX-1 and COX-2 enzymes, this compound primarily targets COX-2, which is upregulated during inflammation. The COX-1 enzyme is constitutively expressed in the gastrointestinal tract and produces prostaglandins (B1171923) that are crucial for maintaining the integrity of the gastric mucosa. By selectively inhibiting COX-2, this compound is designed to reduce inflammation and pain with a lower risk of gastrointestinal side effects, such as ulcers and bleeding, compared to non-selective NSAIDs.[1] Clinical studies have indicated that this compound has a favorable gastrointestinal safety profile.[4]
Q2: What are the expected gastrointestinal side effects of this compound in animal models?
A2: While this compound is designed for improved GI safety, high doses or chronic administration in sensitive animal models may still induce mild gastrointestinal disturbances. Expected side effects, though generally less severe than those caused by non-selective NSAIDs, can include gastric irritation, mucosal erosions, and in rare cases, ulceration. It is crucial to establish a dose-response relationship for GI toxicity in the specific animal model being used.
Q3: Which animal models are suitable for studying this compound-induced GI effects?
A3: Rats, particularly Wistar or Sprague-Dawley strains, are commonly used to model NSAID-induced gastropathy. Mice can also be used. These models are well-established for evaluating gastric and intestinal damage induced by NSAIDs.[5] When selecting a model, it is important to consider the specific research question, as different models can be used to assess acute gastric lesions versus more chronic enteropathy.
Q4: How can I minimize the risk of GI side effects in my animal studies with this compound?
A4: To minimize GI side effects, consider the following:
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Dose-response studies: Conduct preliminary studies to determine the lowest effective anti-inflammatory dose with the minimal GI impact.
-
Prophylactic co-therapy: The co-administration of a proton pump inhibitor (PPI) like omeprazole (B731) can reduce the risk of upper GI damage.[6]
-
Animal monitoring: Regularly monitor animals for clinical signs of GI distress, such as weight loss, lethargy, hunched posture, and changes in fecal consistency.
-
Refined endpoints: Utilize early indicators of GI injury, such as changes in gastric pH or occult blood in feces, to avoid severe ulceration.
Troubleshooting Guides
This section provides solutions to common problems encountered during in-vivo studies with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly high incidence or severity of gastric lesions | 1. Dose too high: The administered dose may be in the toxic range for the specific animal strain or model. 2. Animal stress: Environmental stressors can exacerbate NSAID-induced GI damage. 3. Vehicle effects: The vehicle used for drug administration may be causing irritation. | 1. Conduct a dose-ranging study: Determine the dose that provides the desired anti-inflammatory effect with minimal GI toxicity. 2. Acclimatize animals properly: Ensure a stable, low-stress environment with consistent housing, handling, and light/dark cycles. 3. Test the vehicle alone: Administer the vehicle to a control group to assess its independent effect on the GI mucosa. |
| High variability in gastrointestinal lesion scores between animals | 1. Inconsistent drug administration: Gavage technique may vary, leading to inconsistent dosing. 2. Individual animal susceptibility: Genetic and physiological differences can lead to varied responses.[7] 3. Subjective scoring: Lack of a standardized scoring system can introduce variability. | 1. Standardize administration technique: Ensure all personnel are proficient in the chosen administration route. 2. Increase sample size: A larger number of animals per group can help to account for individual variability. 3. Use a validated scoring system: Employ a standardized, blinded method for assessing and scoring GI lesions. |
| Difficulty in distinguishing between this compound-induced effects and background pathology | 1. Pre-existing subclinical GI conditions: Animals may have underlying GI issues. 2. Dietary factors: Certain diets can influence gastric health. | 1. Health screening: Ensure animals are sourced from a reputable supplier and are free of common pathogens. 2. Standardize diet: Use a consistent, purified diet for all animals throughout the study. |
Quantitative Data from Preclinical Studies
While specific preclinical data for this compound is not as abundant as for other NSAIDs, the following table summarizes typical findings when comparing selective COX-2 inhibitors with non-selective NSAIDs in animal models.
| Parameter | Vehicle Control | This compound (or other COX-2 inhibitor) | Non-selective NSAID (e.g., Diclofenac, Indomethacin) |
| Gastric Ulcer Index (Score) | 0 - 0.5 | 1.0 - 2.5 | 5.0 - 15.0 |
| Intestinal Lesion Score | < 1.0 | 1.0 - 3.0 | > 5.0 |
| Gastric Mucosal Prostaglandin E2 (PGE2) Levels (% of control) | 100% | 50 - 70% | < 20% |
| Fecal Occult Blood | Negative | Occasionally positive at high doses | Frequently positive |
Note: These are representative values and can vary significantly based on the animal model, dose, and duration of treatment.
Experimental Protocols
Protocol 1: Induction and Assessment of Acute Gastric Injury in Rats
Objective: To evaluate the potential of this compound to induce acute gastric mucosal damage.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
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Non-selective NSAID (positive control, e.g., Indomethacin)
-
Dissecting microscope
-
Ulcer scoring scale
Procedure:
-
Fast rats for 18-24 hours before dosing, with free access to water.
-
Administer this compound, vehicle, or the positive control orally by gavage.
-
Four hours after administration, euthanize the rats by CO2 asphyxiation.
-
Immediately dissect the stomach and open it along the greater curvature.
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Gently rinse the stomach with saline to remove gastric contents.
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Examine the gastric mucosa for lesions under a dissecting microscope.
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Score the lesions based on a validated scale (e.g., 0 = no lesions, 1 = hyperemia, 2 = one or two slight lesions, 3 = more than two slight lesions or one severe lesion, etc.).
Protocol 2: Assessment of Intestinal Damage
Objective: To evaluate the potential of this compound to induce small intestinal damage.
Procedure:
-
Administer this compound, vehicle, or a positive control (e.g., Diclofenac) to rats for a longer duration (e.g., 3-5 days).
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On the final day, euthanize the animals and dissect the small intestine.
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Examine the intestine for inflammation, ulceration, and bleeding.
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Score the intestinal damage based on a validated scoring system.
Visualizations
Signaling Pathway of NSAID-Induced Gastrointestinal Effects
Caption: Mechanism of NSAID-induced gastrointestinal effects.
Experimental Workflow for Assessing GI Toxicity
Caption: Experimental workflow for GI toxicity assessment.
Logical Relationship for Troubleshooting Unexpected GI Toxicity
Caption: Troubleshooting unexpected GI toxicity.
References
- 1. This compound: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gut.bmj.com [gut.bmj.com]
- 4. Comparative Pharmacokinetics and Safety of this compound, a Novel Selective Cyclooxygenase-2 Inhibitor, in Elderly Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastrointestinal-Sparing Effects of Novel NSAIDs in Rats with Compromised Mucosal Defence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NSAID gastropathy and enteropathy: distinct pathogenesis likely necessitates distinct prevention strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Variability in the response to non-steroidal anti-inflammatory drugs: mechanisms and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Imrecoxib Interference in Biochemical Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential biochemical assay interference caused by Imrecoxib. Assay artifacts can lead to misleading data, consuming valuable time and resources. This guide provides troubleshooting protocols and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][2] By selectively inhibiting COX-2 over COX-1, this compound reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1]
Q2: I'm observing unexpected results in my assay when using this compound. Could it be interfering with the assay itself?
Yes, it is possible. Small molecules like this compound can interfere with biochemical assays through various mechanisms that are unrelated to their intended biological activity. This can lead to false-positive or false-negative results. Common interference mechanisms include compound precipitation, interference with the detection system (e.g., autofluorescence), and non-specific interactions with assay components.
Q3: What are the most likely ways this compound could interfere with my assay?
Based on the physicochemical properties of small molecules and common assay pitfalls, potential interference from this compound could arise from:
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Compound Precipitation/Aggregation: this compound has high solubility in DMSO but lower aqueous solubility.[3] At high concentrations in aqueous assay buffers, it may precipitate or form aggregates, which can interfere with assay readings and non-specifically inhibit enzymes.
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Autofluorescence: Although not specifically documented for this compound, many organic molecules can fluoresce, interfering with fluorescence-based assays by contributing to the background signal.
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Chemical Reactivity: The chemical structure of this compound, while designed for stability, could potentially interact with assay reagents under specific conditions, though it is not a known Pan-Assay Interference Compound (PAIN).
Troubleshooting Guides
Issue 1: Inconsistent results or a steep dose-response curve, suggesting compound precipitation.
Question: My dose-response curve for this compound is unusually steep, and I'm seeing high variability between replicate wells. Could the compound be precipitating?
Answer: Yes, these are classic signs of compound precipitation or aggregation. When a compound's concentration exceeds its solubility in the assay buffer, it can form solid particles or aggregates. This effectively lowers the concentration of the soluble, active compound and can lead to artifacts by physically interacting with assay components.
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Visual Inspection: Carefully inspect the wells of your assay plate, especially at higher concentrations of this compound, for any signs of turbidity or visible precipitate.
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Solubility Check:
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Prepare dilutions of this compound in your assay buffer corresponding to the concentrations used in your experiment.
-
Incubate for the same duration and at the same temperature as your assay.
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Visually inspect for cloudiness. For a more quantitative measure, you can measure light scattering using a plate reader (nephelometry).
-
-
Detergent Test:
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Repeat your assay with the inclusion of a low concentration of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, in the assay buffer.
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Analysis: If the inhibitory potency of this compound is significantly reduced (a rightward shift in the IC50 curve) in the presence of the detergent, it strongly suggests that aggregation was contributing to the observed activity.
-
Caption: Workflow for troubleshooting this compound precipitation in biochemical assays.
Issue 2: High background signal in a fluorescence-based assay.
Question: I am using a fluorescence-based assay to test this compound, and I'm observing a high background signal in wells containing the compound, even in my negative controls. What could be the cause?
Answer: This is a strong indication of autofluorescence, where this compound itself is emitting light at the same wavelength as your assay's detection wavelength. This can lead to a false-positive signal.
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Measure Compound Autofluorescence:
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Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiment.
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In a microplate, add these dilutions to wells that do not contain the other assay components (e.g., enzyme, substrate).
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Include wells with only assay buffer as a blank.
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Read the plate using the same excitation and emission wavelengths and gain settings as your primary assay.
-
-
Data Correction:
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If you observe a concentration-dependent increase in fluorescence from this compound alone, you can subtract this background signal from your experimental data.
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Create a standard curve of this compound concentration versus fluorescence and use this to correct the readings in your assay wells.
-
-
Alternative Strategies:
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Change Wavelengths: If possible, switch to a fluorescent probe that excites and emits at wavelengths where this compound does not fluoresce. Red-shifted fluorophores are often less prone to interference from autofluorescence.
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Use a Different Assay Format: If autofluorescence is severe and cannot be easily corrected, consider using an orthogonal assay with a different detection method, such as an absorbance-based or luminescence-based assay.
-
Caption: Decision tree for troubleshooting autofluorescence from this compound.
Data Presentation
The inhibitory activity of this compound against its target enzymes, COX-1 and COX-2, is a key parameter. The following table summarizes its known IC50 values.
| Enzyme | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Human COX-1 | 115 ± 28 | 6.39 | [4] |
| Human COX-2 | 18 ± 4 | [4] |
Experimental Protocols
Key Experiment: In Vitro COX Inhibition Assay
This protocol is a general guide for determining the inhibitory activity of this compound against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
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COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
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Heme cofactor
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Arachidonic acid (substrate)
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This compound stock solution (in DMSO)
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96-well microplate
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Plate reader for detection (e.g., measuring prostaglandin (B15479496) E2 production via ELISA)
Methodology:
-
Reagent Preparation: Prepare all reagents as required. Create a serial dilution of this compound in COX Assay Buffer from your DMSO stock. Ensure the final DMSO concentration in the assay is low (typically <1%) and consistent across all wells.
-
Enzyme and Inhibitor Pre-incubation:
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To the wells of a 96-well plate, add the COX Assay Buffer, heme, and either COX-1 or COX-2 enzyme.
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Add the diluted this compound or vehicle control (assay buffer with the same concentration of DMSO).
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Incubate for a defined period (e.g., 15 minutes) at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
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Reaction Initiation: Start the enzymatic reaction by adding arachidonic acid to all wells.
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Reaction Termination and Detection:
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After a specific incubation time (e.g., 10 minutes), stop the reaction (e.g., by adding a quenching agent).
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Quantify the amount of prostaglandin produced using a suitable detection method, such as a competitive ELISA for PGE2.
-
-
Data Analysis:
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Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
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Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
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This compound's Primary Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the COX-2 enzyme, which is a critical step in the conversion of arachidonic acid to pro-inflammatory prostaglandins.
Caption: this compound's mechanism of action via inhibition of the COX-2 pathway.
References
- 1. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | COX | TargetMol [targetmol.com]
- 4. This compound: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro CYP450 Enzyme Inhibition by Imrecoxoxib
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the in vitro inhibition of Cytochrome P450 (CYP450) enzymes by Imrecoxib.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am planning an in vitro CYP450 inhibition study for this compound. Which specific isoforms should I focus on?
A1: Based on available data, this compound is primarily metabolized by CYP2C9, CYP2D6, and CYP3A4. In vitro studies have shown that this compound has a weak inhibitory effect on a range of isoforms including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. Therefore, it is recommended to screen this compound against a standard panel of key drug-metabolizing enzymes, with a particular focus on the isoforms involved in its own metabolism to check for potential auto-inhibition.
Q2: My IC50 results for this compound are inconsistent across experiments. What could be the cause?
A2: Inconsistent IC50 values can stem from several factors. Here is a troubleshooting checklist:
-
Solubility Issues: this compound may have limited aqueous solubility. Ensure it is fully dissolved in the initial stock solution (e.g., in DMSO) and does not precipitate upon dilution into the aqueous incubation buffer. You may see an IC50 shift if the compound is not fully in solution.
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Incubation Conditions: Verify the linearity of the reaction. Ideally, substrate depletion should be less than 10% to ensure initial velocity conditions are met. Check that the incubation time, protein concentration (Human Liver Microsomes), and substrate concentration are consistent.
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Reagent Stability: Ensure the freshness and proper storage of cofactors like NADPH and the stability of the probe substrates and their metabolites.
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Pipetting Errors: Inaccurate serial dilutions of this compound can lead to significant variability. Calibrate pipettes regularly and use appropriate techniques.
-
Non-Specific Binding: Consider the potential for non-specific binding of this compound to the incubation plate or microsomal protein, which can reduce its effective concentration.
Q3: I am observing very weak or no inhibition of CYP isoforms by this compound. Is this expected?
A3: Yes, this is an expected outcome. Prescribing information and in vitro studies consistently report that this compound has a weak inhibitory effect on major CYP450 enzymes. This weak interaction profile suggests a lower risk of clinically significant drug-drug interactions (DDIs) compared to other NSAIDs like celecoxib. If you observe no inhibition, ensure your positive controls (known inhibitors for each isoform) are showing the expected potent inhibition to validate the assay's sensitivity.
Q4: Should I perform a time-dependent inhibition (TDI) assay for this compound?
A4: A TDI assay, often assessed via an "IC50 shift" experiment, is crucial for detecting mechanism-based inactivators. To perform this, you pre-incubate this compound with the enzyme system (e.g., HLM) and NADPH for a set period (e.g., 30 minutes) before adding the probe substrate. A significant shift (decrease) in the IC50 value compared to a control incubation without pre-incubation suggests potential TDI. While current literature primarily focuses on reversible inhibition for this compound, conducting a TDI screen is a standard part of a thorough in vitro DDI assessment as recommended by regulatory agencies.
Quantitative Data Summary
The available literature indicates that this compound is a weak inhibitor of CYP450 enzymes. While specific IC50 values from comprehensive human in vitro studies are not widely published, the general characterization is consistent.
| CYP Isoform | Test System | Inhibitory Potential | IC50 Value (µM) | Reference |
| CYP1A2 | Human Liver Microsomes (in vitro) | Weak | Data not specified | |
| CYP2C9 | Human Liver Microsomes (in vitro) | Weak | Data not specified | |
| CYP2C19 | Human Liver Microsomes (in vitro) | Weak | Data not specified | |
| CYP2D6 | Human Liver Microsomes (in vitro) | Weak | Data not specified | |
| CYP2E1 | Human Liver Microsomes (in vitro) | Weak | Data not specified | |
| CYP3A4 | Human Liver Microsomes (in vitro) | Weak | Data not specified | |
| CYP2C11 | Rat Liver Microsomes | Dose-dependent inhibition | 74.77 |
Experimental Protocols
Protocol: Standard In Vitro CYP450 Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound using human liver microsomes (HLMs).
1. Materials and Reagents:
-
This compound and positive control inhibitors
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Human Liver Microsomes (HLMs)
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NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
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Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
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CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Tolbutamide for CYP2C9, Midazolam for CYP3A4)
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Acetonitrile or Methanol (for reaction termination)
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96-well incubation plates and analytical plates
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LC-MS/MS system for metabolite quantification
2. Procedure:
-
Prepare Stock Solutions: Dissolve this compound and control inhibitors in a suitable organic solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution to create a range of working concentrations (e.g., 0.1 to 100 µM).
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Incubation Mixture Preparation: In a 96-well plate, combine the phosphate buffer, HLM suspension, and the specific probe substrate (at a concentration near its Km value).
-
Initiate Reaction: Add the this compound working solutions (or vehicle control) to the wells. Pre-warm the plate at 37°C for 5-10 minutes.
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Start Metabolism: Add the NADPH regenerating system to each well to initiate the metabolic reaction.
-
**Inc
Navigating Imrecoxib Treatment in Primary Cells: A Guide to Avoiding Cytotoxicity
For researchers and drug development professionals utilizing the selective COX-2 inhibitor, Imrecoxib, in primary cell cultures, achieving the desired therapeutic effect while avoiding off-target cytotoxicity is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during your experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is typically induced during inflammatory processes and catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, this compound reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound are:
This demonstrates its selectivity for the COX-2 enzyme.
Q3: At what concentration should I start my experiments with primary cells?
Based on existing literature, the following concentrations have been used effectively in primary cell culture without reported cytotoxicity:
| Primary Cell Type | Effective Concentration Range | Observed Effect |
| Human Knee Osteoarthritis Chondrocytes | 10 µM | Improved cell viability and inhibition of apoptosis.[4] |
| Murine Macrophages (RAW264.7) | 10 µM, 50 µM, 100 µM | Dose-dependent modulation of macrophage polarization (M1 to M2 phenotype).[5] |
It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell type and experimental conditions.
Q4: I am observing unexpected cell death in my experiments. What could be the cause?
Unexpected cytotoxicity can stem from several factors unrelated to the specific action of this compound. These can include:
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High Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. A vehicle control is essential.
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Contamination: Bacterial, fungal, or mycoplasma contamination can rapidly lead to cell death.
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Reagent Quality: Degradation of media, serum, or other supplements can impact cell viability.
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Procedural Errors: Over-trypsinization or improper cell handling can induce stress and cell death.
A systematic troubleshooting approach is necessary to identify the root cause.
Troubleshooting Guide: Unexpected Cytotoxicity
If you encounter unexpected levels of cell death in your primary cell cultures when using this compound, follow these steps to diagnose and resolve the issue.
Step 1: Rule out general culture problems.
Before attributing cytotoxicity to this compound, it's essential to check for common issues in cell culture.
| Potential Issue | Recommended Action |
| Vehicle Toxicity | Run a vehicle-only control at the same concentration used in your experimental wells. If you see cell death, the solvent concentration is too high. |
| Contamination | Visually inspect cultures for signs of bacterial or fungal contamination. If suspected, discard the cultures and decontaminate the incubator and biosafety cabinet. |
| Media/Reagent Quality | Use fresh media and reagents. If the problem persists, test a new batch of serum on a non-critical cell line. |
| Incubator Conditions | Verify the temperature, CO2, and humidity levels of your incubator. |
Step 2: Determine the cytotoxic concentration of this compound.
If general culture problems are ruled out, the concentration of this compound may be too high for your specific primary cells. It is critical to perform a cytotoxicity assay to determine the concentration at which this compound becomes toxic.
Recommended Cytotoxicity Assays:
-
MTT Assay: A colorimetric assay that measures metabolic activity. A decrease in signal indicates reduced cell viability.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating a loss of membrane integrity.
-
Trypan Blue Exclusion Assay: A simple method to differentiate between live (unstained) and dead (blue-stained) cells.
Step 3: Distinguish between on-target and off-target effects.
If cytotoxicity is observed at concentrations close to the effective dose, it is important to determine if this is an intended pharmacological effect or an off-target effect.
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound.
-
Rescue Experiment: For on-target effects related to the inhibition of prostaglandin (B15479496) synthesis, co-administration of prostaglandin E2 (PGE2) might rescue the cells.
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
This protocol outlines a general workflow for identifying the ideal concentration range for your experiments.
-
Cell Seeding: Plate your primary cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere overnight.
-
Prepare this compound Dilutions: Create a serial dilution of this compound in your cell culture medium. A broad range is recommended for the initial experiment (e.g., 0.01 µM to 200 µM).
-
Treatment: Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle-only control and an untreated control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the percentage of viable cells at each concentration.
-
Data Analysis: Plot the cell viability against the this compound concentration to determine the dose-response curve and identify the concentration range that does not significantly impact cell viability.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol provides a method for quantifying cytotoxicity by measuring LDH release.
-
Treat Cells: Following the treatment of your primary cells with various concentrations of this compound as described in Protocol 1, collect the cell culture supernatant.
-
Prepare Controls:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Lyse untreated cells with a lysis buffer provided with the LDH assay kit.
-
Background: Culture medium without cells.
-
-
LDH Reaction: Add the collected supernatants and controls to a new 96-well plate. Add the LDH reaction mixture from a commercial kit to each well.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's instructions.
-
Measure Absorbance: Stop the reaction and measure the absorbance at the recommended wavelength using a plate reader.
-
Calculate Cytotoxicity: Calculate the percentage of cytotoxicity for each this compound concentration using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Visualizing Key Pathways and Workflows
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the relevant signaling pathway, a recommended experimental workflow, and a troubleshooting decision tree.
Caption: this compound's mechanism of action in the COX-2 signaling pathway.
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: a novel and selective cyclooxygenase 2 inhibitor with anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term In Vivo Administration of Imrecoxib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the long-term in vivo administration of Imrecoxib.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with long-term in vivo administration of this compound?
A1: The primary challenges with long-term this compound administration in vivo are similar to other selective COX-2 inhibitors and include potential cardiovascular and renal side effects. While this compound has shown a lower incidence of new-onset hypertension compared to other selective COX-2 inhibitors and fewer gastrointestinal toxicities than non-selective NSAIDs, monitoring for these effects is crucial in long-term studies.[1][2][3] Other challenges include managing potential drug interactions and ensuring consistent drug delivery and bioavailability over extended periods.
Q2: What is the known safety profile of this compound in long-term studies?
A2: this compound is generally well-tolerated. In a phase 3 clinical trial for osteoarthritis lasting 8 weeks, the incidence of adverse events was comparable to celecoxib (B62257) (7.85% for this compound vs. 10.26% for celecoxib).[4] Another study with over 2,400 patients for 8 weeks also reported a low adverse event profile.[4] Preclinical studies have not reported significant safety concerns, and it is suggested to have a favorable gastrointestinal and cardiovascular safety profile.[5] However, as with all COX-2 inhibitors, there is a theoretical risk of cardiovascular events with long-term use due to the imbalance between prostacyclin (PGI2) and thromboxane (B8750289) A2 (TXA2).[5]
Q3: How is this compound metabolized, and are there potential drug interactions I should be aware of?
A3: this compound is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C9, CYP2D6, and CYP3A4. It has a weak inhibitory effect on these and other CYP enzymes (CYP1A2, CYP2C19, CYP2E1), suggesting a low risk of pharmacokinetic drug interactions.[1] However, caution should be exercised when co-administering drugs that are potent inhibitors or inducers of these enzymes.
Q4: Are there any special considerations for administering this compound to elderly subjects in preclinical models?
A4: Studies in elderly human subjects have shown that while the plasma concentration of this compound and its metabolites may be slightly increased, no dose adjustment is typically necessary.[5] However, elderly animals may have age-related declines in renal and hepatic function, so it is prudent to monitor these parameters closely during long-term administration.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected increase in blood pressure or edema in animal subjects. | Cardiovascular side effect of COX-2 inhibition. | - Monitor blood pressure regularly. - Assess for signs of edema (e.g., swelling in limbs). - Consider reducing the dose or discontinuing treatment if severe. - Analyze renal function markers. |
| Changes in kidney function markers (e.g., increased creatinine, BUN). | Renal side effect of COX-2 inhibition. | - Perform regular blood tests to monitor kidney function. - Ensure adequate hydration of the animals. - Consider dose reduction. |
| Inconsistent or diminishing therapeutic effect over time. | - Development of tolerance. - Issues with drug formulation or administration. | - Re-evaluate the dose and administration schedule. - Ensure the stability and proper storage of the this compound formulation. - Check for consistency in the administration technique (e.g., oral gavage). |
| Gastrointestinal distress (e.g., diarrhea, loss of appetite). | Although less common than with non-selective NSAIDs, gastrointestinal side effects can still occur. | - Monitor animal weight and food intake. - Examine feces for any abnormalities. - Consider co-administration with a gastroprotective agent if the issue persists. |
Quantitative Data from Preclinical Studies
Table 1: Efficacy of Long-Term this compound Administration in a Mouse Model of Osteoarthritis (12 weeks)
| Parameter | Control Group | DMM Model Group | DMM + this compound (10 mg/kg/day) |
| OARSI Score (Cartilage Degeneration) | - | High | Significantly Reduced |
| Synovial CD86+ cells (M1 Macrophages) | Low | 26.27% ± 0.64% | 16.10% ± 0.85% |
| Synovial CD206+ cells (M2 Macrophages) | High | 8.53% ± 1.29% | 19.70% ± 1.54% |
| Synovial IL-6 Expression | Low | High | Significantly Reduced |
| Synovial TNF-α Expression | Low | High | Significantly Reduced |
| Synovial MMP3 Expression | Low | High | Significantly Reduced |
| Synovial IL-1β Expression | Low | High | Significantly Reduced |
Data adapted from a study on destabilization of the medial meniscus (DMM) model in mice.
Table 2: Effects of this compound in a Mouse Model of Bleomycin-Induced Pulmonary Fibrosis (14 days)
| Parameter | Control Group | Bleomycin Group | Bleomycin + this compound (100 mg/kg/day) |
| Hydroxyproline Content (Collagen Deposition) | Low | Significantly Increased | Significantly Reduced |
| BALF Macrophages | Low | Significantly Increased | Significantly Reduced |
| BALF Lymphocytes | Low | Significantly Increased | Significantly Reduced |
| BALF Neutrophils | Low | Significantly Increased | Significantly Reduced |
| Lung IL-1β mRNA | Low | Significantly Increased | Significantly Reduced |
| Lung TNF-α mRNA | Low | Significantly Increased | Significantly Reduced |
BALF: Bronchoalveolar Lavage Fluid. Data adapted from a study on bleomycin-induced pulmonary fibrosis in mice.[6]
Experimental Protocols
Protocol 1: Long-Term Administration of this compound in a Mouse Model of Osteoarthritis
-
Animal Model: C57BL/6 mice.
-
Induction of Osteoarthritis: Destabilization of the medial meniscus (DMM) surgery on one knee joint.
-
Drug Administration:
-
Dosing: 5, 10, or 20 mg/kg/day.
-
Route: Oral gavage.
-
Vehicle: Saline or other appropriate vehicle.
-
Frequency: Once daily.
-
Duration: 12 weeks.
-
-
Monitoring and Endpoints:
-
Weekly: Body weight, signs of distress.
-
Endpoint (12 weeks):
-
Histological analysis of the knee joint (H&E and Safranin O-Fast Green staining) to assess cartilage degeneration (OARSI score).
-
Immunohistochemistry of synovial tissue for inflammatory markers (IL-6, TNF-α, MMP3, IL-1β).
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Flow cytometry or immunofluorescence of synovial tissue for macrophage markers (CD86 for M1, CD206 for M2).
-
-
Protocol 2: Long-Term Administration of this compound in a Mouse Model of Pulmonary Fibrosis
-
Animal Model: C57BL/6 mice.
-
Induction of Pulmonary Fibrosis: Intratracheal instillation of bleomycin.
-
Drug Administration:
-
Dosing: 100 mg/kg/day.
-
Route: Oral gavage.
-
Vehicle: Saline or other appropriate vehicle.
-
Frequency: Once daily.
-
Duration: 14 or 21 days.
-
-
Monitoring and Endpoints:
-
Daily: Body weight, clinical signs.
-
Endpoint (14 or 21 days):
-
Histopathological examination of lung tissue (H&E and Masson's trichrome staining).
-
Hydroxyproline content analysis of lung tissue to quantify collagen deposition.
-
Analysis of bronchoalveolar lavage fluid (BALF) for inflammatory cell counts (macrophages, lymphocytes, neutrophils).
-
qRT-PCR or ELISA for inflammatory cytokines (IL-1β, TNF-α) in lung tissue or BALF.
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Western blot analysis of lung tissue for proteins in the TGF-β1/ERK1/2 signaling pathway.[6]
-
-
Signaling Pathways and Experimental Workflows
References
- 1. This compound: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Analgesic efficacy of this compound for postoperative pain following oral surgery: a prospective randomized, active-controlled, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Pharmacokinetics and Safety of this compound, a Novel Selective Cyclooxygenase-2 Inhibitor, in Elderly Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound attenuates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring consistent delivery of Imrecoxib in preclinical models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for ensuring the consistent delivery of Imrecoxib in preclinical models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX-2 is an enzyme that becomes more abundant during inflammatory processes and is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By selectively targeting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins, thereby alleviating inflammation and pain with a reduced risk of the gastrointestinal side effects often associated with non-selective NSAIDs that also inhibit the COX-1 enzyme.[1][3][4]
Q2: What are the common preclinical models used to evaluate this compound efficacy?
A2: this compound has been evaluated in several preclinical models of inflammation and pain. Commonly used models include:
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Rat Carrageenan-Induced Paw Edema: An acute model of inflammation where this compound has been shown to be effective at doses of 5, 10, and 20 mg/kg administered intragastrically.[5]
-
Rat Adjuvant-Induced Arthritis: A model of chronic inflammation where this compound has demonstrated efficacy.[5]
-
Mouse Destabilization of the Medial Meniscus (DMM) Model of Osteoarthritis: This surgical model induces osteoarthritis, and this compound has been shown to protect cartilage and reduce pain at doses of 5, 10, and 20 mg/mL/day administered by oral gavage.[1][6]
Q3: What is a suitable vehicle for oral administration of this compound in rodents?
A3: Due to its poor water solubility, this compound requires a specific vehicle for consistent oral administration in preclinical studies. A commonly used and effective vehicle is a suspension prepared in a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline . It is recommended to use sonication to aid in the dissolution and suspension of the compound.
Troubleshooting Guide: Oral Gavage of this compound
Issue 1: Inconsistent or variable experimental results.
-
Possible Cause 1: Improper formulation.
-
Solution: Ensure that this compound is fully dissolved or uniformly suspended in the vehicle. For the recommended vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline), use a sonicator to aid dissolution. Prepare the formulation fresh daily to avoid degradation or precipitation.
-
-
Possible Cause 2: Inaccurate dosing.
-
Solution: Calibrate all pipettes and syringes regularly. Ensure that the volume administered is accurate for the animal's body weight.
-
-
Possible Cause 3: Incorrect gavage technique.
Issue 2: Animal distress or injury during or after oral gavage.
-
Possible Cause 1: Esophageal or stomach perforation.
-
Possible Cause 2: Aspiration of the compound into the lungs.
-
Possible Cause 3: Stress from handling and restraint.
-
Solution: Handle the animals gently and acclimate them to the procedure if possible. Perform the gavage swiftly and efficiently to minimize restraint time.[7]
-
Issue 3: Difficulty in preparing a stable this compound formulation.
-
Possible Cause 1: Precipitation of this compound out of solution/suspension.
-
Solution: Prepare the formulation fresh before each use. If the formulation must be stored, keep it at a controlled temperature and visually inspect for any precipitation before administration. Re-sonicate if necessary.
-
-
Possible Cause 2: Phase separation of the vehicle components.
-
Solution: Ensure the vehicle components are thoroughly mixed in the correct proportions. Vortex the mixture vigorously before adding this compound.
-
Data Presentation
Table 1: Dose-Dependent Efficacy of this compound in a Mouse Osteoarthritis Model
| Treatment Group | Dose | OARSI Score (Mean ± SD) |
| DMM Control | - | > 5.5 |
| This compound | Low Dose (5 mg/mL/day) | 5.33 ± 1.15 |
| This compound | Medium Dose (10 mg/mL/day) | 4.67 ± 1.15 |
| This compound | High Dose (20 mg/mL/day) | 2.67 ± 1.15 |
Data from a study using the Destabilization of the Medial Meniscus (DMM) model in mice. A lower OARSI (Osteoarthritis Research Society International) score indicates less cartilage degeneration.[1]
Experimental Protocols
Detailed Methodology for Oral Gavage Administration of this compound in a Mouse Osteoarthritis Model
This protocol is adapted from a study utilizing the Destabilization of the Medial Meniscus (DMM) model.[1]
1. Materials:
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This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
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Sterile microcentrifuge tubes
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Sonicator
-
Vortex mixer
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Animal scale
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Flexible, ball-tipped oral gavage needles (20-22 gauge for mice)
-
1 mL syringes
2. Formulation Preparation (to be prepared fresh daily):
-
Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline in a sterile tube.
-
Vortex the vehicle mixture thoroughly.
-
Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 5, 10, or 20 mg/mL).
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Add the this compound powder to the vehicle.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Sonicate the suspension for 10-15 minutes to ensure a uniform dispersion.
-
Visually inspect the formulation for any large particles or precipitation.
3. Dosing Procedure:
-
Weigh each mouse to determine the correct dosing volume (typically 10 mL/kg body weight).
-
Gently restrain the mouse by the scruff of the neck, ensuring the head and body are in a straight line.[8]
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Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth and mark the needle.[8]
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Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.[7][10]
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Once the needle is inserted to the predetermined depth, slowly administer the this compound suspension.
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Gently withdraw the needle.
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Return the mouse to its cage and monitor for any immediate signs of distress.[8][9]
Visualizations
Caption: Mechanism of action of this compound in the COX-2 signaling pathway.
Caption: Experimental workflow for oral gavage administration of this compound.
References
- 1. This compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Advances in Pharmacology and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COX-2-selective inhibitors (COXIBs): gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a novel and selective cyclooxygenase 2 inhibitor with anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. instechlabs.com [instechlabs.com]
- 8. acurec.ui.edu.ng [acurec.ui.edu.ng]
- 9. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. Comparative Pharmacokinetics and Safety of this compound, a Novel Selective Cyclooxygenase-2 Inhibitor, in Elderly Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Pharmacokinetics and Safety of this compound, a Novel Selective Cyclooxygenase-2 Inhibitor, in Elderly Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Pharmacokinetics and Safety of this compound, a Novel Selective Cyclooxygenase-2 Inhibitor, in Elderly Healthy Subjects – ScienceOpen [scienceopen.com]
Technical Support Center: Imrecoxib Stock Solutions
This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for preparing stable stock solutions of Imrecoxib.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a primary stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the highly recommended solvent for preparing an initial high-concentration stock solution of this compound due to its high solubility.[1]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is as high as 90 mg/mL (243.59 mM).[1] Sonication may be used to facilitate dissolution.[1]
Q3: How should I store the this compound stock solution?
A3: For long-term stability, the stock solution in DMSO should be stored at -80°C, where it can be stable for up to one year.[1] For shorter periods, storage at -20°C for up to one month is also acceptable.[2] It is highly recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[2]
Q4: How long is the powdered form of this compound stable?
A4: When stored as a powder at -20°C, this compound is stable for up to three years.[1]
Q5: Can I prepare aqueous solutions of this compound?
A5: this compound is sparingly soluble in aqueous buffers. To prepare a working solution in an aqueous buffer, it is recommended to first dissolve the compound in an organic solvent like DMSO or ethanol (B145695) and then dilute it with the aqueous buffer of choice.[3] For in vivo experiments, specific formulations using co-solvents are necessary.[1][2]
Troubleshooting Guide
Q: My this compound is not fully dissolving in the solvent. What should I do?
A: If you observe precipitation or incomplete dissolution, gentle heating and/or sonication can be used to aid the process.[1][2] Ensure you are using a sufficient volume of a suitable solvent, like DMSO, for the amount of this compound powder. For DMSO, the solubility is very high (90 mg/mL), so insolubility may indicate an issue with the solvent quality or the compound itself.[1]
Q: I see precipitation in my stock solution after storing it at -20°C or -80°C. What happened?
A: Precipitation upon freezing can occur if the solution is highly concentrated. Before use, allow the vial to thaw completely at room temperature and vortex briefly to ensure the contents are fully redissolved. If the precipitate does not go back into solution, sonication may be helpful.[1][2] To avoid this, consider preparing a slightly less concentrated stock solution if the issue persists.
Q: Can I use the same stock solution for both in vitro and in vivo experiments?
A: Yes, the primary high-concentration stock solution (e.g., in DMSO) can be used as a starting point for preparing working solutions for both types of experiments. However, the final formulation of the working solution will differ significantly. For in vivo studies, it is critical to use a formulation with co-solvents that is appropriate for the administration route and animal model.[2] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2]
Data Presentation: Solubility and Storage
The following table summarizes the key quantitative data for the preparation and storage of this compound solutions.
| Parameter | Solvent/Condition | Value | Citations |
| Solubility | DMSO | 90 mg/mL (243.59 mM) | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 3.3 mg/mL (8.93 mM) | [1] | |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (5.63 mM) | [2] | |
| Storage Stability | Powder | 3 years at -20°C | [1] |
| In Solvent | 1 year at -80°C | [1] | |
| In Solvent | 6 months at -80°C | [2] | |
| In Solvent | 1 month at -20°C | [2] |
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 369.48 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale
-
Pipettes
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.69 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. To prepare a 10 mM solution with 3.69 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Vortex the solution until the this compound powder is completely dissolved. If necessary, use a sonicator bath for a few minutes to ensure complete dissolution.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile vials.[2]
-
Storage: Store the aliquots at -80°C for long-term use (up to 1 year).[1]
Mandatory Visualization
The following diagram illustrates the recommended workflow for preparing a stable stock solution of this compound.
Caption: Workflow for preparing a stable this compound stock solution.
References
Mitigating Imrecoxib's effects on non-target signaling pathways
Welcome to the technical support center for researchers using Imrecoxib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential effects on non-target signaling pathways during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a moderately selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] Its primary function is to block the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandins (B1171923)—key mediators of inflammation and pain.[3][4] By inhibiting COX-2, this compound reduces the production of these pro-inflammatory molecules.[3]
Q2: What does "moderately selective" mean for my experiments?
A2: "Moderately selective" indicates that this compound inhibits COX-2 more potently than it inhibits the related COX-1 enzyme, but it is not absolutely specific.[1][5] This is a critical consideration, as even at concentrations intended to be COX-2 specific, some level of COX-1 inhibition may occur. This balanced inhibition of COX-1 and COX-2 is thought to contribute to its safety profile in clinical use but must be accounted for in controlled experimental settings.[6][7]
Q3: Are the known cardiovascular and renal side effects of coxibs considered "off-target" effects?
A3: Not in the traditional sense. Adverse cardiovascular and renal effects associated with selective COX-2 inhibitors are generally considered to be mechanism-based, "on-target" effects.[8][9] They arise from the inhibition of COX-2 in tissues where it is constitutively expressed, such as the kidney and blood vessel endothelium. This inhibition disrupts the homeostatic balance of prostaglandins (like prostacyclin) and thromboxanes, which can lead to increased cardiovascular risk or changes in renal function.[8][9]
Q4: Does this compound have true "off-target" or COX-2 independent effects?
A4: Yes, evidence suggests that this compound and other coxibs can influence signaling pathways independent of COX-2 inhibition. Studies have shown that this compound can modulate pathways involved in fibrosis, such as the transforming growth factor (TGF)-β1/extracellular signal-regulated kinase (ERK) 1/2 pathway and the nuclear factor kappa B (NF-κB)/snail signaling pathway.[10] Other COX-2 inhibitors have been shown to affect cell cycle regulation and apoptosis and to interact with pathways like the peroxisome proliferator-activated receptor γ (PPARγ) signaling cascade.[11][12]
Troubleshooting Guides
Issue 1: Observing Unexpected Changes in Cell Proliferation, Apoptosis, or Fibrosis Markers
You are treating a cell line with this compound to study its anti-inflammatory effects, but you observe unexpected changes in cell viability, cell cycle progression, or markers related to epithelial-mesenchymal transition (EMT) and fibrosis (e.g., Snail, TGF-β1).
Possible Cause:
The observed effects may be independent of COX-2 inhibition and could result from this compound interacting with non-target signaling pathways. For instance, this compound has been shown to attenuate fibrosis by inhibiting the TGF-β1/ERK1/2 and NF-κB/Snail signaling pathways.[10] Other coxibs like Celecoxib are known to induce apoptosis and cell cycle arrest through COX-2 independent mechanisms.[13][14]
Troubleshooting & Mitigation Strategy:
-
Confirm COX-2 Expression: First, verify that your experimental cell system expresses the COX-2 enzyme. If the cells are COX-2 negative, any observed effect is, by definition, off-target.
-
Use a COX-2 Independent Control: Replicate the experiment in a COX-2 knockout or knockdown cell line. If the effect persists, it confirms a COX-2 independent mechanism.
-
Introduce a Structural Analog: Use a structurally similar but inactive analog of this compound as a negative control. This helps rule out effects caused by the chemical scaffold itself, unrelated to its inhibitory activity.
-
Test for Pathway Activation: Use techniques like Western Blotting or qPCR to directly measure the activation state or expression levels of key proteins in suspected off-target pathways (e.g., phosphorylated ERK, nuclear NF-κB, Snail, or PPARγ).
-
Titrate the Dose: Determine the lowest effective dose of this compound for COX-2 inhibition in your system. Off-target effects are often more pronounced at higher concentrations. Perform a dose-response curve and correlate it with the activation of off-target pathways.
Experimental Workflow for Investigating Off-Target Effects
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. dovepress.com [dovepress.com]
- 6. This compound: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasp-pain.org [iasp-pain.org]
- 8. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
- 12. The use of Cox-2 and PPARγ signaling in anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory drugs suppress proliferation and induce apoptosis through altering expressions of cell cycle regulators and pro-apoptotic factors in cultured human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of Imrecoxib and Rofecoxib
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Targeting the COX-2 Pathway
Both Imrecoxib and Rofecoxib exert their anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme. COX-2 is inducibly expressed at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1] In contrast, the COX-1 isoform is constitutively expressed in most tissues and is involved in physiological functions such as gastrointestinal mucosal protection. By selectively targeting COX-2, these inhibitors aim to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[2]
Figure 1: Simplified COX-2 signaling pathway and the inhibitory action of this compound and Rofecoxib.
Comparative COX-2 Selectivity
The degree of selectivity for COX-2 over COX-1 is a key differentiator among coxibs. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.[3] In vitro data demonstrates that Rofecoxib exhibits a significantly higher selectivity for COX-2 compared to this compound.[3]
| Drug | COX-1 IC50 (nmol/L) | COX-2 IC50 (nmol/L) | Selectivity Ratio (COX-1/COX-2) |
| This compound | 115 ± 28 | 18 ± 4 | 6.39 |
| Rofecoxib | - | - | 35 |
| Data for this compound from a whole cell assay using murine peritoneal macrophages.[3] Data for Rofecoxib selectivity ratio from human whole blood assay.[3] Direct comparison of IC50 values should be made with caution due to different assay systems. |
In Vivo Anti-Inflammatory Efficacy
While direct comparative in vivo studies are lacking, the efficacy of both drugs has been evaluated in established animal models of inflammation, such as carrageenan-induced paw edema (an acute inflammation model) and adjuvant-induced arthritis (a chronic inflammation model).
Disclaimer: The following in vivo data for this compound and Rofecoxib are from separate studies. Direct comparison of efficacy should be approached with caution as experimental conditions may have varied.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of compounds.
This compound: In a study using the rat carrageenan-induced edema model, this compound was shown to effectively inhibit acute inflammation when administered intragastrically at doses of 5, 10, and 20 mg/kg.
No quantitative data on the percentage of edema inhibition for this compound was provided in the available search results.
No specific in vivo data for Rofecoxib in the carrageenan-induced paw edema model was found in the search results.
Adjuvant-Induced Arthritis in Rats
This model mimics the chronic inflammation and joint destruction seen in human rheumatoid arthritis.
This compound: this compound demonstrated efficacy in the rat adjuvant-induced arthritis model, inhibiting chronic inflammation at doses of 10 and 20 mg/kg/day administered intragastrically.
No quantitative data on the reduction of arthritic scores or paw swelling for this compound was provided in the available search results.
Rofecoxib: Rofecoxib has been evaluated in the Freund's Complete Adjuvant (FCA)-induced monoarthritis model in rats. It was found to have a comparable effect on joint inflammation, hyperalgesia, and stair-climbing ability to its effects in a different monoarthritis model.[4]
No specific dosage or quantitative efficacy data for Rofecoxib in the Freund's adjuvant-induced arthritis model was provided in the available search results.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol outlines a general procedure for inducing and assessing acute inflammation.
Figure 2: General experimental workflow for the carrageenan-induced paw edema model in rats.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.
-
Grouping: Rats are randomly assigned to control and treatment groups.
-
Drug Administration: this compound, Rofecoxib, or a vehicle is administered orally or intraperitoneally at predetermined doses.
-
Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the rats, typically one hour after drug administration.[5]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Freund's Adjuvant-Induced Arthritis in Rats
This protocol describes a common method for inducing a chronic, systemic inflammatory response.
Figure 3: General experimental workflow for the Freund's adjuvant-induced arthritis model in rats.
Methodology:
-
Animals: Lewis or Wistar rats are commonly used for this model.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the sub-plantar region of the right hind paw or the base of the tail.[4]
-
Arthritis Development: The signs of arthritis, including paw swelling and joint inflammation, typically appear within 11 to 14 days.
-
Drug Administration: Daily administration of this compound, Rofecoxib, or a vehicle is initiated either prophylactically (before or at the time of adjuvant injection) or therapeutically (after the onset of arthritis).
-
Assessment of Arthritis: The severity of arthritis is assessed regularly by measuring:
-
Paw Volume: Using a plethysmometer.
-
Arthritic Score: A visual scoring system based on the erythema and swelling of the joints.
-
Body Weight: As an indicator of systemic inflammation and general health.
-
-
Terminal Analysis: At the end of the study, animals may be euthanized for histological analysis of the joints and measurement of inflammatory biomarkers in the blood or tissues.
Conclusion
Based on the available in vitro data, Rofecoxib is a more potent and selective COX-2 inhibitor than this compound.[3] In vivo studies in rat models of acute and chronic inflammation confirm the anti-inflammatory activity of both compounds. However, the absence of direct comparative in vivo studies makes it challenging to definitively conclude on their relative efficacy in these models. Future head-to-head in vivo studies are necessary to provide a conclusive comparison of the anti-inflammatory and analgesic potency of this compound and Rofecoxib. Researchers should consider the differences in COX-2 selectivity when designing and interpreting studies involving these two inhibitors.
References
- 1. Analgesic efficacy of this compound for postoperative pain following oral surgery: a prospective randomized, active-controlled, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. This compound: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
Imrecoxib vs. Diclofenac: A Comparative Analysis of Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Imrecoxib, a selective COX-2 inhibitor, and Diclofenac (B195802), a traditional non-steroidal anti-inflammatory drug (NSAID). The following sections present a comprehensive overview of their mechanisms of action, supported by available experimental data on their cyclooxygenase (COX) inhibitory activity, effects on prostaglandin (B15479496) E2 (PGE2) production, and in vivo anti-inflammatory efficacy. Detailed experimental protocols for the key assays are also provided to facilitate understanding and replication of the cited studies.
Mechanism of Action: A Tale of Two COX Inhibitors
The primary anti-inflammatory mechanism of both this compound and Diclofenac involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever.[1][2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is inducible and its expression is upregulated during inflammation.[3][4]
This compound is a selective COX-2 inhibitor.[1][3] Its therapeutic effect is derived from its ability to specifically target and inhibit the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins at the site of inflammation.[1] This selectivity is believed to result in a lower incidence of gastrointestinal side effects compared to non-selective NSAIDs.[1][5]
Diclofenac , on the other hand, is a non-selective NSAID, meaning it inhibits both COX-1 and COX-2 enzymes.[2][6] While its anti-inflammatory effects are mediated through the inhibition of COX-2, its concurrent inhibition of COX-1 is associated with an increased risk of gastrointestinal adverse events.[2][4] Some studies suggest that Diclofenac exhibits a degree of selectivity for COX-2, though not to the extent of coxibs like this compound.[7]
Quantitative Comparison of Anti-Inflammatory Effects
The following tables summarize the available quantitative data comparing the anti-inflammatory performance of this compound and Diclofenac. It is important to note that direct head-to-head comparative studies for all parameters are limited, and the data presented here is synthesized from various sources.
Table 1: Cyclooxygenase (COX) Inhibitory Activity
| Drug | Target | IC50 (nM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | COX-1 | 115 ± 28[8][9] | 6.39[9] |
| COX-2 | 18 ± 4[8][9] | ||
| Diclofenac | COX-1 | 20.6 ± 3.7[10] | 0.2[7] |
| COX-2 | 103 ± 5[10] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Selectivity Ratio: A higher ratio indicates greater selectivity for COX-2 over COX-1.
Table 2: Inhibition of Carrageenan-Induced Paw Edema in Rats
| Drug | Dose (mg/kg) | Maximum Inhibition (%) | Time of Max. Inhibition (hours) |
| This compound | 5 | Data not specified[5] | 4[8] |
| 10 | Data not specified[5] | 4[8] | |
| 20 | Data not specified[5] | 4[8] | |
| Diclofenac | 5 | 56.17 ± 3.89[11] | 2[11] |
| 20 | 71.82 ± 6.53[11] | 3[11] |
Carrageenan-induced paw edema is a standard in vivo model for evaluating the anti-inflammatory activity of drugs.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathway of NSAID anti-inflammatory action.
Caption: Workflow for the carrageenan-induced paw edema assay.
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay (Whole Blood Assay)
This assay measures the ability of a compound to inhibit COX-1 and COX-2 enzymes in a physiologically relevant environment.
Principle: The production of thromboxane (B8750289) B2 (TXB2) by platelets during blood clotting is used as a measure of COX-1 activity. The production of prostaglandin E2 (PGE2) by monocytes stimulated with lipopolysaccharide (LPS) is used as a measure of COX-2 activity.[2][7]
Protocol:
-
Blood Collection: Draw fresh venous blood from healthy volunteers who have not taken any NSAIDs for at least two weeks.
-
COX-1 Assay (TXB2 Measurement):
-
Aliquot 1 mL of whole blood into tubes containing the test compound (this compound or Diclofenac) at various concentrations or a vehicle control.
-
Allow the blood to clot by incubating at 37°C for 1 hour.
-
Centrifuge the tubes to separate the serum.
-
Collect the serum and measure the concentration of TXB2 using a specific enzyme immunoassay (EIA) kit.
-
-
COX-2 Assay (PGE2 Measurement):
-
Aliquot 1 mL of heparinized whole blood into tubes containing the test compound at various concentrations or a vehicle control.
-
Add lipopolysaccharide (LPS) to each tube to induce COX-2 expression and activity.
-
Incubate the blood at 37°C for 24 hours.
-
Centrifuge the tubes to separate the plasma.
-
Collect the plasma and measure the concentration of PGE2 using a specific EIA kit.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TXB2 and PGE2 production for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value for both COX-1 and COX-2 inhibition by plotting the percentage inhibition against the log concentration of the compound.
-
Prostaglandin E2 (PGE2) Inhibition Assay
This in vitro assay quantifies the reduction of PGE2 production in response to an inflammatory stimulus in the presence of an inhibitor.
Principle: Cell cultures (e.g., macrophages) are stimulated with an inflammatory agent (e.g., LPS) to induce the production of PGE2. The amount of PGE2 released into the cell culture medium is then measured using a competitive enzyme-linked immunosorbent assay (ELISA).
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 murine macrophages) in appropriate media and conditions.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound, Diclofenac, or a vehicle control for a specified period (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like LPS to induce PGE2 production.
-
-
Sample Collection: After a defined incubation period, collect the cell culture supernatant.
-
PGE2 Measurement:
-
Use a commercial PGE2 ELISA kit.
-
Add standards and samples to a microplate pre-coated with a capture antibody.
-
Add a fixed amount of HRP-labeled PGE2 to each well to compete with the PGE2 in the sample for binding to the capture antibody.
-
After incubation and washing steps, add a substrate solution that reacts with the HRP to produce a colorimetric signal.
-
Measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the PGE2 standards.
-
Determine the concentration of PGE2 in the samples by interpolating from the standard curve.
-
Calculate the percentage inhibition of PGE2 production for each drug concentration.
-
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the acute anti-inflammatory activity of pharmacological agents.
Principle: Injection of carrageenan, a phlogistic agent, into the sub-plantar tissue of a rat's hind paw induces a local, acute, and well-characterized inflammatory response, resulting in edema. The ability of a drug to reduce this swelling is a measure of its anti-inflammatory potential.[6]
Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats of a specific weight range. Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the animals into groups (e.g., control, this compound-treated, Diclofenac-treated).
-
Administer the test compounds or vehicle (e.g., saline or a suspension agent) orally or intraperitoneally at a specified time (e.g., 60 minutes) before the carrageenan injection.
-
-
Induction of Edema:
-
Inject a freshly prepared 1% solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume (at time 0) from the paw volume at that time point.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the following formula:
-
% Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100
-
-
Conclusion
Both this compound and Diclofenac are effective anti-inflammatory agents that exert their effects through the inhibition of COX enzymes. The primary distinction lies in their selectivity. This compound's selective inhibition of COX-2 offers a potential advantage in terms of gastrointestinal safety. Diclofenac, while a potent anti-inflammatory drug, carries a higher risk of gastrointestinal complications due to its non-selective inhibition of both COX-1 and COX-2. The choice between these two agents in a clinical or research setting will depend on a careful consideration of their efficacy and safety profiles in the specific context of use. The provided experimental data and protocols offer a framework for the continued comparative evaluation of these and other anti-inflammatory compounds.
References
- 1. elkbiotech.com [elkbiotech.com]
- 2. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Cost-utility analysis of this compound compared with diclofenac for patients with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arborassays.com [arborassays.com]
- 7. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Prostaglandin E2 ELISA Kit (ab133021) is not available | Abcam [abcam.com]
- 11. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Imrecoxib and Naproxen in Osteoarthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Imrecoxib and Naproxen (B1676952), two non-steroidal anti-inflammatory drugs (NSAIDs), in the context of osteoarthritis (OA) treatment. The following sections detail their mechanisms of action, experimental data from animal models of OA, and the methodologies employed in these studies.
Mechanism of Action: A Tale of Two COX Inhibitors
This compound and Naproxen both exert their anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins—key mediators of inflammation, pain, and fever. However, their selectivity for the two main COX isoenzymes, COX-1 and COX-2, differs significantly.
This compound is a selective COX-2 inhibitor.[1][2] COX-2 is typically induced during inflammation, and its inhibition is primarily responsible for the anti-inflammatory and analgesic effects of NSAIDs.[1] By selectively targeting COX-2, this compound aims to reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with COX-1 inhibition.[1][2]
Naproxen , on the other hand, is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[3][4][5] While this non-selective inhibition contributes to its efficacy in reducing pain and inflammation, the inhibition of COX-1, which is involved in protecting the gastric mucosa, can lead to gastrointestinal side effects.[3][5]
The distinct mechanisms of action of these two drugs are visualized in the signaling pathway diagram below.
Efficacy in Osteoarthritis Animal Models
While no direct head-to-head clinical trials in animal models were identified, separate studies provide valuable insights into the efficacy of each drug in surgically induced OA models.
This compound in a Mouse Model of Osteoarthritis
A study investigated the effects of this compound in a mouse model of OA induced by destabilization of the medial meniscus (DMM).[6][7][8] The results demonstrated that this compound treatment led to a significant alleviation of pain and a reduction in cartilage degeneration.[6][7][8] A key finding of this study was that this compound promotes the polarization of synovial macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype by inactivating the COX-2/PGE2 signaling pathway.[6][7][8]
Table 1: Effects of this compound in a DMM Mouse Model of Osteoarthritis
| Parameter | DMM Group | This compound (Low Dose) | This compound (Medium Dose) | This compound (High Dose) |
| OARSI Score | Significantly Increased | 5.33 ± 1.15 | 4.67 ± 1.15 | 2.67 ± 1.15 |
| CD86+ Cells (M1) | - | 19.50% ± 1.50% | 16.10% ± 0.85% | 9.07% ± 1.90% |
| CD206+ Cells (M2) | - | 9.50% ± 1.32% | 19.70% ± 1.54% | 28.07% ± 2.53% |
| Data presented as mean ± standard deviation. OARSI scores were significantly decreased in a dose-dependent manner with this compound treatment (p < 0.05).[6] |
Naproxen in a Rat Model of Osteoarthritis
In a study utilizing a rat DMM model of OA, Naproxen treatment was shown to effectively slow the progression of the disease.[9][10][11] Specifically, rats treated with Naproxen exhibited preserved medial articular cartilage depth and lower Osteoarthritis Research Society International (OARSI) scores compared to the placebo group.[9][10][11]
Table 2: Effects of Naproxen in a DMM Rat Model of Osteoarthritis
| Parameter | Placebo Group | Naproxen Group (8 mg/kg) |
| 5 Weeks Post-Surgery | ||
| Medial Cartilage OARSI Score | 13.2 ± 2.4 | 8.7 ± 3.6 (p=0.025) |
| Medial Articular Cartilage Depth (mm) | 1.34 ± 0.24 | 1.78 ± 0.26 (p=0.005) |
| 7 Weeks Post-Surgery | ||
| Medial Cartilage OARSI Score | 12.5 ± 2.5 | 9.5 ± 1.2 (p=0.024) |
| Medial Articular Cartilage Depth (mm) | - | 1.88 ± 0.14 |
| Data presented as mean ± standard deviation. Statistical significance is shown in parentheses.[9][10][11] |
A separate study on a canine model of OA also demonstrated that Naproxen could significantly suppress the decrease in proteoglycan content and metalloproteinase activities in articular cartilage.[12][13]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections outline the protocols used in the key studies cited.
This compound in DMM Mouse Model
The experimental workflow for the study on this compound in a DMM mouse model is illustrated below.
Experimental Animals: The study utilized C57BL/6J mice.[7]
OA Model: Osteoarthritis was induced through the surgical destabilization of the medial meniscus (DMM) in the right knee joint of the mice.[7]
Treatment Groups: Mice were divided into a control group, a DMM group, and DMM groups treated with low, medium, and high doses of this compound.[6]
Assessments:
-
Pain: Assessed using the von Frey filament and hot plate tests.[7]
-
Cartilage Degeneration: Evaluated through histological staining and OARSI scoring.[6]
-
Synovial Macrophage Polarization: Analyzed by immunofluorescent staining for M1 (CD86+) and M2 (CD206+) macrophage markers in synovial tissue.[6][8]
-
Mechanism of Action: Investigated through the analysis of the COX-2/PGE2 signaling pathway and in vitro experiments with macrophage-conditioned medium on chondrocytes.[7]
Naproxen in DMM Rat Model
The experimental workflow for the study on Naproxen in a DMM rat model is depicted below.
Experimental Animals: The study was conducted on female Sprague-Dawley rats.[10][11]
OA Model: Osteoarthritis was induced by destabilization of the medial meniscus (DMM) in each knee.[10][11]
Treatment Groups: The rats were divided into three groups and treated with Naproxen (8 mg/kg), acetaminophen (60 mg/kg), or a placebo (1% carboxymethylcellulose) via oral gavage twice daily.[10][11] Treatment began two weeks after surgery and continued for three weeks.[10][11]
Assessments:
-
OA Severity: Assessed at 2, 5, and 7 weeks post-surgery.[10][11]
-
Histological Evaluation: OARSI scoring was used to grade the severity of cartilage degradation.[10][11]
-
Cartilage Depth: The depth of the proximal tibia cartilage was measured using contrast-enhanced micro-computed tomography (µCT).[10][11]
Conclusion
Both this compound and Naproxen have demonstrated efficacy in preclinical models of osteoarthritis, albeit through different mechanisms of action. This compound, as a selective COX-2 inhibitor, shows promise in not only alleviating pain and cartilage degradation but also in modulating the local inflammatory environment by promoting a shift towards an anti-inflammatory macrophage phenotype. Naproxen, a non-selective COX inhibitor, has a well-established role in reducing OA progression by preserving cartilage integrity.
The choice between a selective COX-2 inhibitor like this compound and a non-selective NSAID like Naproxen may depend on a variety of factors, including the specific characteristics of the patient population and the desired therapeutic outcome. Further head-to-head studies are warranted to directly compare the efficacy and safety profiles of these two drugs in the context of osteoarthritis.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of Naproxen? [synapse.patsnap.com]
- 4. Naproxen - Wikipedia [en.wikipedia.org]
- 5. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | this compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway [frontiersin.org]
- 9. Naproxen Treatment Inhibits Articular Cartilage Loss in a Rat Model of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naproxen treatment inhibits articular cartilage loss in a rat model of osteoarthritis | Semantic Scholar [semanticscholar.org]
- 11. Naproxen treatment inhibits articular cartilage loss in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The in vivo effects of naproxen on canine experimental osteoarthritic articular cartilage: composition, metalloproteinase activities and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The in vivo effects of naproxen on canine experimental osteoarthritic articular cartilage: composition, metalloproteinase activities and metabolism. | Semantic Scholar [semanticscholar.org]
In Vitro Comparison of Imrecoxib and Ibuprofen on COX-2 Inhibition: A Guide for Researchers
For Immediate Release
This guide provides a detailed, objective comparison of the in vitro cyclooxygenase-2 (COX-2) inhibitory activities of Imrecoxib and Ibuprofen. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of anti-inflammatory agents. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of the topic.
Quantitative Comparison of COX-2 Inhibition
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and Ibuprofen against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index, calculated as the ratio of IC50 (COX-1) to IC50 (COX-2), provides a measure of the drug's preference for inhibiting COX-2 over COX-1.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Experimental System |
| This compound | 115 ± 28[1][2] | 18 ± 4[1][2] | 6.39 | Whole cell assay (Murine Peritoneal Macrophages)[1][2] |
| Ibuprofen | 13,000 | 370,000 | ~0.04 | Non-selective COX inhibitor data |
| Ibuprofen | 2,900 | 1,100 | 2.64 | Non-selective COX inhibitor data |
| Ibuprofen | 15,000 | Not specified | Not applicable | Microsomal preparation of macrophage PGH-synthase |
Note on Ibuprofen Data: Directly comparable in vitro data for Ibuprofen from a whole-cell assay using murine peritoneal macrophages was not available in the reviewed literature. The provided data for Ibuprofen is from different experimental systems and is included for general reference. The significant variability in reported IC50 values for Ibuprofen highlights the influence of the specific assay conditions.
Experimental Protocols
This section details the methodology for a whole-cell in vitro assay to determine the COX-2 inhibitory activity of a test compound, based on protocols described in the literature.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-2 in a macrophage cell line.
Materials:
-
Cell Line: Murine peritoneal macrophages or a suitable macrophage cell line (e.g., RAW264.7).
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Inducing Agent: Lipopolysaccharide (LPS) to induce COX-2 expression.
-
Test Compounds: this compound, Ibuprofen, and a vehicle control (e.g., DMSO).
-
Substrate: Arachidonic Acid.
-
Reagents for Prostaglandin E2 (PGE2) Quantification: Enzyme immunoassay (EIA) kit for PGE2.
-
Other Reagents: Phosphate-buffered saline (PBS), cell lysis buffer, protein assay reagent.
Procedure:
-
Cell Culture and Seeding:
-
Culture macrophages in a humidified incubator at 37°C and 5% CO2.
-
Seed the cells in 24-well plates at an appropriate density and allow them to adhere overnight.
-
-
Induction of COX-2 Expression:
-
Replace the culture medium with fresh medium containing LPS (e.g., 1 µg/mL) to induce COX-2 expression.
-
Incubate the cells for a predetermined period (e.g., 24 hours) to allow for sufficient COX-2 expression.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test compounds (this compound and Ibuprofen) in the culture medium.
-
Remove the LPS-containing medium from the cells and wash with PBS.
-
Add the medium containing various concentrations of the test compounds or the vehicle control to the respective wells.
-
Pre-incubate the cells with the inhibitors for a specified time (e.g., 1 hour) to allow for drug-enzyme interaction.
-
-
Initiation of Prostaglandin Synthesis:
-
Add arachidonic acid to each well to initiate the enzymatic reaction.
-
-
Termination of Reaction and Sample Collection:
-
After a defined incubation period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
Quantification of Prostaglandin E2 (PGE2):
-
Measure the concentration of PGE2 in the supernatant using a competitive EIA kit according to the manufacturer's instructions. PGE2 is a major product of the COX-2 pathway, and its levels are indicative of enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of PGE2 inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of PGE2 production, using non-linear regression analysis.
-
Visualizations
COX-2 Signaling Pathway
The following diagram illustrates the signaling pathway leading to the production of prostaglandins (B1171923) by COX-2 and the points of inhibition by COX-2 inhibitors.
Caption: The COX-2 signaling pathway and points of inhibition.
Experimental Workflow for In Vitro COX-2 Inhibition Assay
The diagram below outlines the key steps in the experimental workflow for determining the in vitro COX-2 inhibitory activity of a compound.
Caption: Workflow for the in vitro COX-2 inhibition assay.
References
A Comparative Analysis of Imrecoxib and Other Selective COX-2 Inhibitors: Efficacy, Safety, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Imrecoxib's efficacy and safety profile against other selective cyclooxygenase-2 (COX-2) inhibitors, with a primary focus on Celecoxib, for which the most extensive comparative data is available. The information is supported by data from clinical trials and meta-analyses to inform research and drug development professionals.
Mechanism of Action: Selective COX-2 Inhibition
Selective COX-2 inhibitors, or "coxibs," represent a class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target the COX-2 enzyme. This enzyme is induced during inflammatory processes and is responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of pain and inflammation.[1] Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, the selectivity of coxibs for COX-2 is designed to reduce the gastrointestinal side effects associated with COX-1 inhibition, as COX-1 produces prostaglandins that protect the gastric mucosa.[1]
This compound is classified as a moderately selective COX-2 inhibitor.[2] An ideal selective COX-2 inhibitor is thought to balance the inhibition of COX-2 and COX-1 to maintain the physiological equilibrium between prostacyclin (PGI2) and thromboxane (B8750289) A2 (TXA2), which may mitigate the risk of certain cardiovascular adverse events that have been associated with highly selective COX-2 inhibitors.[2][3] The selectivity ratio for this compound (IC50 COX-1 / IC50 COX-2) is reported to be 6.39.[1]
References
A Comparative Safety Analysis of Imrecoxib and Celecoxib for Researchers and Drug Development Professionals
An in-depth review of the safety profiles of two selective COX-2 inhibitors, Imrecoxib and Celecoxib (B62257), supported by clinical trial data and mechanistic insights.
This compound, a more recently developed selective cyclooxygenase-2 (COX-2) inhibitor, and Celecoxib, a widely prescribed COX-2 inhibitor, are both mainstays in the management of pain and inflammation, particularly in osteoarthritis. While their efficacy is comparable, their safety profiles, a critical consideration in drug development and clinical practice, warrant a detailed comparative analysis. This guide provides a comprehensive overview of the safety of this compound and Celecoxib, focusing on cardiovascular, gastrointestinal, renal, and hepatic adverse events, supported by quantitative data from clinical trials and an exploration of their underlying mechanisms.
Executive Summary of Comparative Safety
This compound and Celecoxib, as selective COX-2 inhibitors, were designed to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. Clinical data suggests that while both drugs achieve this, there are nuances in their safety profiles. Notably, some studies indicate this compound may offer a more favorable cardiovascular and renal safety profile, particularly concerning new-onset hypertension, compared to other coxibs. However, the body of evidence for Celecoxib is substantially larger, with extensive data from large-scale, long-term clinical trials.
Data Presentation: A Quantitative Comparison of Adverse Events
The following tables summarize the incidence of key adverse events for this compound and Celecoxib based on available clinical trial data. It is important to note that direct head-to-head, large-scale clinical trial data for all endpoints are limited, and some of the comparative data for this compound is derived from meta-analyses and smaller studies.
Table 1: Cardiovascular Adverse Events
| Adverse Event | This compound (%) | Celecoxib (%) | Comparator | Study/Source |
| Major Adverse Cardiovascular Events (MACE) | 2.3 | Ibuprofen (B1674241) (2.7%), Naproxen (B1676952) (2.5%) | PRECISION Trial | |
| Myocardial Infarction | 0.80 | Placebo (meta-analysis) | Meta-analysis | |
| Stroke | ||||
| Cardiovascular Death | ||||
| New-Onset Hypertension | 2.32 | 3.14 | Celecoxib | Real-world study |
| Heart Failure |
Note: MACE in the PRECISION trial was a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke. Data for this compound on MACE from a direct comparator trial of the same scale as PRECISION is not available.
Table 2: Gastrointestinal Adverse Events
| Adverse Event | This compound (%) | Celecoxib (%) | Comparator | Study/Source |
| Overall Adverse Events (Osteoarthritis) | Lower Incidence | Higher Incidence | This compound | Meta-analysis[1] |
| Symptomatic Ulcers & Ulcer Complications (All patients) | 2.08 | NSAIDs (3.54%) | CLASS Study[2] | |
| Symptomatic Ulcers & Ulcer Complications (Non-aspirin users) | 1.40 | NSAIDs (2.91%) | CLASS Study[2] | |
| Nausea | No significant difference | No significant difference | This compound | Post-operative analgesia study[2] |
| Vomiting | No significant difference | No significant difference | This compound | Post-operative analgesia study[2] |
| Abdominal Pain | ||||
| Dyspepsia |
Table 3: Renal Adverse Events
| Adverse Event | This compound (%) | Celecoxib (%) | Comparator | Study/Source |
| Renal Dysfunction | Lower Risk (RR 0.61) | Controls | Meta-analysis[3] | |
| Hypertension (as a renal event) | Lower Risk (RR 0.83) | Controls | Meta-analysis[3] | |
| Peripheral Edema | 2.1 | Placebo | Post hoc analysis of clinical trials[4] |
Experimental Protocols
A clear understanding of the methodologies employed in pivotal clinical trials is essential for interpreting their findings. Below are summaries of the experimental protocols for key studies cited in this guide.
The PRECISION Trial (Prospective Randomized Evaluation of Celecoxib Integrated Safety vs. Ibuprofen or Naproxen)
-
Objective: To assess the cardiovascular safety of celecoxib compared with naproxen and ibuprofen in patients with arthritis at high risk for cardiovascular events.
-
Study Design: A multicenter, randomized, double-blind, non-inferiority trial.
-
Participants: 24,081 patients with osteoarthritis or rheumatoid arthritis with or at high risk for cardiovascular disease.
-
Interventions: Patients were randomly assigned to receive celecoxib (100-200 mg twice daily), ibuprofen (600-800 mg three times daily), or naproxen (375-500 mg twice daily).
-
Primary Outcome: The primary outcome was the first occurrence of a major adverse cardiovascular event (MACE), a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.
-
Event Adjudication: All potential primary outcome events were adjudicated by an independent clinical events committee blinded to the treatment assignment. The committee reviewed all relevant medical records, including hospitalization summaries, physician notes, and diagnostic test results, to determine if an event met the pre-specified protocol definitions.
The CLASS Study (Celecoxib Long-term Arthritis Safety Study)
-
Objective: To compare the incidence of upper gastrointestinal ulcer complications and other adverse events between celecoxib and traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
-
Study Design: A randomized, double-blind, parallel-group study.
-
Participants: 8,059 patients with osteoarthritis or rheumatoid arthritis.
-
Interventions: Patients were randomized to receive celecoxib (400 mg twice daily), ibuprofen (800 mg three times daily), or diclofenac (B195802) (75 mg twice daily).
-
Primary Outcome: The primary endpoint was the development of symptomatic gastrointestinal ulcers or ulcer complications (bleeding, perforation, or obstruction).
-
Gastrointestinal Safety Assessment: Upper gastrointestinal events were identified through spontaneous reports from patients and investigators. All reported events were then reviewed and adjudicated by a blinded, independent committee of gastroenterologists based on predefined criteria. Endoscopic examinations were not routinely performed but were done when clinically indicated.
Renal Safety Assessment in Clinical Trials
-
Methodology: The renal safety of NSAIDs in clinical trials is typically assessed by monitoring changes in renal function and the incidence of renal-related adverse events.
-
Key Parameters Monitored:
-
Serum Creatinine and Estimated Glomerular Filtration Rate (eGFR): Measured at baseline and at regular intervals throughout the study to detect any decline in renal function.
-
Blood Urea Nitrogen (BUN): Monitored as an additional indicator of renal function.
-
Urinalysis: Performed to check for proteinuria, hematuria, or other abnormalities.
-
Blood Pressure: Regularly monitored as NSAIDs can induce or worsen hypertension.
-
Body Weight and signs of Edema: To detect fluid retention.
-
-
Adverse Event Reporting: All investigator-reported renal adverse events, such as acute renal failure, increased serum creatinine, and new-onset or worsening hypertension, are recorded and adjudicated by a safety monitoring committee.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both this compound and Celecoxib is the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. However, differences in their molecular structure and metabolic pathways may contribute to their distinct safety profiles.
Caption: Simplified signaling pathway of COX-1 and COX-2 inhibition by this compound and Celecoxib.
Drug Metabolism and Potential for Interactions
A key differentiator between this compound and Celecoxib lies in their metabolism, which influences their potential for drug-drug interactions.
-
Celecoxib: Primarily metabolized by the cytochrome P450 enzyme CYP2C9 and is also an inhibitor of CYP2D6.[1][5][6] This creates a higher potential for interactions with drugs that are substrates, inhibitors, or inducers of these enzymes. For example, co-administration with CYP2C9 inhibitors like fluconazole (B54011) can significantly increase celecoxib levels, while its inhibition of CYP2D6 can affect the metabolism of certain antidepressants and beta-blockers.[1][7]
-
This compound: While also metabolized by CYP enzymes, studies suggest it has a weaker inhibitory effect on various CYP isoforms, including CYP2C9 and CYP2D6, compared to celecoxib.[4][5][8] This potentially translates to a lower risk of clinically significant drug interactions.[4][6][8]
References
- 1. Frontiers | Comparative Efficacy and Safety of this compound versus Celecoxib: A Systematic Review and Meta-Analysis [frontiersin.org]
- 2. This compound versus celecoxib as postoperative analgesia for patients receiving arthroscopic knee surgery: a randomized, controlled, non-inferiority study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adverse effects of cyclooxygenase 2 inhibitors on renal and arrhythmia events: meta-analysis of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. This compound: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Benchmarking Imrecoxib's Potency Against First-Generation NSAIDs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of imrecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, against several first-generation, non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). The comparison is based on quantitative experimental data, specifically the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug required to inhibit the activity of the COX-1 and COX-2 enzymes by 50%.
Mechanism of Action: The Arachidonic Acid Cascade
Nonsteroidal anti-inflammatory drugs exert their therapeutic effects—analgesic, anti-inflammatory, and antipyretic—by inhibiting cyclooxygenase (COX) enzymes.[1][2] These enzymes are critical for the conversion of arachidonic acid, released from cell membranes, into prostanoids like prostaglandins (B1171923).[3][4]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in many tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including protecting the gastric mucosa and supporting platelet aggregation.[5][6]
-
COX-2: This isoform is typically induced by inflammatory stimuli, and its products play a major role in inflammation, pain, and fever.[5][6]
First-generation NSAIDs are generally non-selective, inhibiting both COX-1 and COX-2.[1] This non-selectivity is linked to common side effects, such as gastrointestinal issues, due to the inhibition of protective COX-1.[6] In contrast, drugs like this compound were developed to selectively target COX-2, aiming to provide anti-inflammatory relief while minimizing COX-1-related side effects.[5][7]
Caption: The Arachidonic Acid Signaling Pathway and NSAID Inhibition.
Potency and Selectivity Comparison
The potency of this compound and various first-generation NSAIDs against COX-1 and COX-2 is summarized below. The COX-2 Selectivity Index is calculated as (IC50 COX-1 / IC50 COX-2). A higher index indicates greater selectivity for the COX-2 enzyme.
| Compound | COX-1 IC50 | COX-2 IC50 | COX-2 Selectivity Index |
| This compound | 115 nM[8][9] | 18 nM[8][9] | 6.39 |
| Diclofenac (B195802) | 76 nM[10] | 26 nM[10] | 2.92 |
| Ibuprofen (B1674241) | 12,000 nM[10] | 80,000 nM[10] | 0.15 |
| Naproxen (B1676952) | ~95% inhibition | ~71.5% inhibition | N/A |
| Celecoxib | 82,000 nM[10] | 6,800 nM[10] | 12.06 |
*Note on Naproxen: Specific IC50 values vary widely across different assay types. One study showed that at therapeutic doses, naproxen inhibited COX-1 and COX-2 activity by 95% and 71.5%, respectively, demonstrating its potent non-selective nature.[11] For direct IC50 comparison, values can be sourced from specialized databases, but the trend of potent COX-1 inhibition is consistent. Celecoxib is included as a reference selective COX-2 inhibitor.
The data indicates that this compound is a potent inhibitor of COX-2 with an IC50 value of 18 nM.[8][12] While it also inhibits COX-1, its selectivity index of 6.39 demonstrates a clear preference for COX-2 over COX-1.[13][14] In comparison, traditional NSAIDs like ibuprofen show very low selectivity, and diclofenac exhibits only a slight preference for COX-2.[10]
Experimental Protocols
Representative Protocol: In Vitro COX Inhibition Assay
The determination of IC50 values for COX inhibitors is typically performed using an in vitro assay that measures the production of prostaglandins. The following is a generalized protocol based on common methodologies, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify prostaglandin (B15479496) E2 (PGE2).[15]
Objective: To determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of the activity of purified COX-1 or COX-2 enzymes.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme.[15]
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0).[15]
-
Cofactors: Hematin, L-epinephrine.[15]
-
Substrate: Arachidonic acid.[15]
-
Test Inhibitors (this compound, NSAIDs) dissolved in a solvent like DMSO.
-
Reaction terminating agent (e.g., 2.0 M HCl).[15]
-
Internal standards for LC-MS/MS (e.g., d4-PGE2).[15]
-
LC-MS/MS system for prostaglandin quantification.
Procedure:
-
Enzyme Preparation: A solution containing the reaction buffer, cofactors, and a specific amount of either COX-1 or COX-2 enzyme is prepared in microcentrifuge tubes.[15]
-
Inhibitor Incubation: A small volume of the test inhibitor solution (at various concentrations) is added to the enzyme solution. A control sample with solvent only (no inhibitor) is also prepared. The mixture is pre-incubated, for instance, for 10 minutes at 37°C, to allow the inhibitor to bind to the enzyme.[15]
-
Reaction Initiation: The enzymatic reaction is initiated by adding a solution of arachidonic acid to a final concentration (e.g., 5 µM). The reaction is allowed to proceed for a set time, typically 2 minutes.[15]
-
Reaction Termination: The reaction is stopped by adding a strong acid, such as HCl, which denatures the enzyme.[15]
-
Sample Preparation for Analysis: Internal standards are added to each sample to correct for variations during sample processing and analysis. The samples are then processed (e.g., by solid-phase extraction) to isolate the prostaglandins.
-
Quantification: The concentration of the product (PGE2) in each sample is measured using LC-MS/MS.[15]
-
Data Analysis: The percentage of COX inhibition for each inhibitor concentration is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to the amount produced in the control sample. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[15]
Caption: Generalized Workflow for an In Vitro COX Inhibition Assay.
References
- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 2. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. madbarn.com [madbarn.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound: a novel and selective cyclooxygenase 2 inhibitor with anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajmc.com [ajmc.com]
- 12. This compound | COX | TargetMol [targetmol.com]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of Imrecoxib and Other COX-2 Inhibitors
For researchers and drug development professionals, the therapeutic index (TI) serves as a critical measure of a drug's safety and efficacy. It represents the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. This guide provides a cross-study comparison of the therapeutic index of Imrecoxib, a moderately selective cyclooxygenase-2 (COX-2) inhibitor, with other prominent COX-2 inhibitors, Celecoxib (B62257) and the discontinued (B1498344) Rofecoxib (B1684582). Due to the limited availability of directly comparable preclinical data to calculate a precise therapeutic index (e.g., LD50/ED50 or TD50/ED50), this guide synthesizes in vitro selectivity data, effective doses from preclinical anti-inflammatory models, and key safety findings to offer a comprehensive comparative overview.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the available quantitative and qualitative data for this compound, Celecoxib, and Rofecoxib, focusing on their COX selectivity, preclinical anti-inflammatory efficacy, and gastrointestinal safety profile.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Drug | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-1/COX-2 Selectivity Ratio |
| This compound | 115 ± 28[1] | 18 ± 4[1] | 6.39[1] |
| Celecoxib | - | - | 7.6[1] |
| Rofecoxib | - | - | 35[1] |
Note: A higher selectivity ratio indicates greater selectivity for COX-2 over COX-1.
Table 2: Preclinical Anti-inflammatory Efficacy in the Carrageenan-Induced Rat Paw Edema Model
| Drug | Effective Dose (mg/kg) | % Edema Inhibition |
| This compound | Data not available | Data not available |
| Celecoxib | 1, 10, 30 (dose-dependent effect)[2] | - |
| 30 | Significant prevention of edema[3] | |
| Rofecoxib | 10 | 21%[4] |
Table 3: Preclinical Gastrointestinal Safety Profile in Rats
| Drug | Observation in Healthy Gastric Mucosa | Observation in Compromised Gastric Mucosa |
| This compound | Reported to have less gastrointestinal toxicity than non-selective NSAIDs in clinical settings[5]. Preclinical data not available. | Data not available |
| Celecoxib | No necrotic lesions produced[6] | Aggravated previously induced lesions[6] |
| Rofecoxib | No necrotic lesions produced[6] | Aggravated previously induced lesions[6] |
Experimental Protocols
The data presented above is derived from studies employing standardized preclinical models. Below are detailed methodologies for two key experimental assays used in the evaluation of NSAIDs.
Carrageenan-Induced Paw Edema in Rats
This widely used and predictive model assesses the acute anti-inflammatory activity of a compound.
-
Animal Model: Male Wistar rats are typically used.
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
The baseline volume of the rat's hind paw is measured using a plethysmometer.
-
The test compound (e.g., this compound, Celecoxib) or vehicle is administered, usually orally (p.o.) or intraperitoneally (i.p.).
-
After a set period (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw to induce localized inflammation and edema.
-
The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage of edema inhibition is calculated for the treated groups in comparison to the vehicle-treated control group. The ED50, the dose required to produce a 50% reduction in edema, can be determined from a dose-response curve.
Assessment of Gastric Ulceration in Rats
This model evaluates the gastrointestinal toxicity of NSAIDs.
-
Animal Model: Wistar rats are commonly used.
-
Procedure for Healthy Mucosa Assessment:
-
Animals are fasted for 24-48 hours with free access to water.
-
The test compound is administered orally at various doses for a specified number of days.
-
Animals are euthanized, and their stomachs are removed.
-
The stomach is opened along the greater curvature and examined for any signs of hemorrhage or ulceration.
-
-
Procedure for Aggravation of Existing Ulcers:
-
Ulcers are first induced using a necrotizing agent (e.g., indomethacin, acetic acid, or cysteamine).
-
The test compound is then administered.
-
The stomachs are subsequently examined to see if the compound aggravates the pre-existing lesions.
-
-
Data Analysis: The severity of gastric damage is often scored based on the number and size of ulcers. The UD50, the dose that causes ulcers in 50% of the animals, can be calculated.
Mandatory Visualizations
Signaling Pathway of COX-2 Inhibitors
Caption: Mechanism of action of selective COX-2 inhibitors.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for determining the therapeutic index of NSAIDs.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of the selective COX-2 inhibitors, celecoxib and rofecoxib in rat acute models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Advances in Pharmacology and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastrointestinal damage induced by celecoxib and rofecoxib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Imrecoxib in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imrecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has demonstrated therapeutic potential beyond its primary indication for osteoarthritis.[1][2][3] Emerging preclinical and clinical evidence suggests that this compound, when used in combination with other therapeutic agents, can exert synergistic effects, leading to enhanced efficacy in various diseases, notably in oncology and rheumatology. This guide provides a comprehensive evaluation of the synergistic effects of this compound with other compounds, supported by available experimental data. We will delve into the mechanistic insights, present quantitative data in a comparative format, and provide detailed experimental protocols for the key studies cited.
Synergistic Combinations of this compound in Oncology
The overexpression of COX-2 is implicated in the pathogenesis of several cancers, making it a rational target for combination therapies.[1][4] Preclinical studies have explored the synergistic potential of this compound with conventional chemotherapeutic agents.
This compound and Platinum-Based Agents in Lung Cancer
Combination with Lobaplatin (B1683953):
Studies in human lung cancer xenografts in nude mice have shown that the combination of this compound and lobaplatin results in more remarkable inhibitory effects on tumor growth, invasion, and lymph node metastasis compared to either agent alone.[1][2][5] This synergistic effect appears to be mediated through the downregulation of Ezrin and the upregulation of E-cadherin.[1][2][5] Another study pointed to the involvement of the nuclear factor kappa B (NF-κB)/snail signal pathway in this compound's ability to inhibit epithelial-mesenchymal transition.[2]
Table 1: Preclinical Data on this compound and Lobaplatin Combination in Lung Cancer Xenografts
| Parameter | Control Group | This compound Alone | Lobaplatin Alone | This compound + Lobaplatin |
| Tumor Growth Inhibition | - | + | + | +++ |
| Invasion and Metastasis | High | Reduced | Reduced | Significantly Reduced |
| Ezrin Expression | High | - | - | Significantly Downregulated |
| E-cadherin Expression | Low | - | - | Significantly Upregulated |
Data synthesized from descriptive reports in preclinical studies. "+" indicates the level of effect.
This compound and Other Chemotherapeutics in Colon Cancer (Data from other COX-2 Inhibitors)
While direct quantitative data for this compound in colon cancer are limited, studies on other selective COX-2 inhibitors like celecoxib (B62257) and parecoxib (B1662503) provide valuable insights into potential synergistic mechanisms.
Combination with Fluorouracil (5-FU) and Oxaliplatin (B1677828):
The combination of COX-2 inhibitors with 5-FU and oxaliplatin has been shown to synergistically suppress metastasis in colorectal cancer cells.[6][7][8][9] The proposed mechanism involves the inhibition of the PI3K/Akt/NF-κB signaling pathway, leading to a decrease in MMP-9 activity and an increase in E-cadherin expression.[6][7][8]
Table 2: In Vitro Data on a COX-2 Inhibitor (Parecoxib) and 5-FU Combination in Colon Cancer Cells
| Cell Line | Treatment | Migration Inhibition | Invasion Inhibition |
| DLD-1 | Parecoxib (3 µM) | - | - |
| 5-FU (20 µM) | 30% | - | |
| Parecoxib + 5-FU | 50% | Synergistic Inhibition | |
| SW480 | Parecoxib (3 µM) | - | - |
| 5-FU (5 µM) | 29% | - | |
| Parecoxib + 5-FU | 43% | Synergistic Inhibition |
Data adapted from a study on parecoxib, another selective COX-2 inhibitor.[6]
Synergistic Combination of this compound in Axial Spondyloarthritis
In the realm of inflammatory diseases, this compound has been evaluated in combination with tumor necrosis factor inhibitors (TNFi) for the treatment of axial spondyloarthritis (axSpA).
A real-world study demonstrated that while this compound monotherapy resulted in a slight improvement in the Ankylosing Spondylitis Disease Activity Score (ASDAScrp), the combination with TNFi led to a significant improvement in multiple efficacy indexes, including C-reactive protein (CRP), erythrocyte sedimentation rate (ESR), Bath Ankylosing Spondylitis Disease Activity Index (BASDAI), and Bath Ankylosing Spondylitis Functional Index (BASFI).[10][11]
Table 3: Clinical Efficacy of this compound and TNFi Combination in Axial Spondyloarthritis
| Efficacy Index | This compound Monotherapy (Change from Baseline) | This compound + TNFi (Change from Baseline) |
| ASDAScrp | Slight Improvement | Significant Improvement |
| CRP | - | Significant Reduction |
| ESR | - | Significant Reduction |
| BASDAI | - | Significant Improvement |
| BASFI | - | Significant Improvement |
Data synthesized from a real-world study.[10][11]
Experimental Protocols
In Vitro Synergy Assessment: Combination Index (CI) Method
Objective: To quantitatively determine the nature of interaction (synergism, additivity, or antagonism) between this compound and another compound in cancer cell lines.
Methodology:
-
Cell Culture: Culture the target cancer cell line (e.g., A549 for lung cancer, HT-29 for colon cancer) in appropriate media and conditions.
-
Dose-Response Curves: Determine the half-maximal inhibitory concentration (IC50) for this compound and the combination drug individually. This is typically done using a cell viability assay like the MTT or SRB assay over a range of concentrations.[12]
-
Combination Studies: Treat the cells with a series of dilutions of this compound and the other drug, both alone and in combination at a constant ratio (e.g., based on their IC50 ratio).
-
Data Analysis:
-
Measure cell viability for each treatment condition.
-
Calculate the Combination Index (CI) using the Chou-Talalay method.[13][14][15] The formula is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce x effect, and (D)₁ and (D)₂ are the doses of the drugs in combination that also produce x effect.
-
Interpretation of CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
In Vivo Synergy Assessment: Xenograft Tumor Model
Objective: To evaluate the synergistic antitumor effect of this compound and another compound in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude mice) for the study.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of each mouse.
-
Treatment Groups: Once tumors reach a palpable size, randomize the mice into four groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Combination drug alone
-
Group 4: this compound + combination drug
-
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. For example, this compound can be given orally, while chemotherapeutic agents are often administered via injection.
-
Data Collection:
-
Measure tumor volume at regular intervals using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors for relevant biomarkers using techniques like immunohistochemistry (for protein expression) or Western blotting.
-
-
Synergy Assessment: While a formal CI is more complex to calculate in vivo, synergy can be inferred if the tumor growth inhibition in the combination group is significantly greater than the additive effects of the individual treatments.[16][17]
Visualizing Mechanisms of Synergistic Action
Signaling Pathways
// Nodes for signaling pathways COX2 [label="COX-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGE2 [label="PGE2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#5F6368", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#5F6368", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TNFa [label="TNF-α", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges this compound -> COX2 [label="Inhibits", color="#EA4335", fontcolor="#202124"]; COX2 -> PGE2 [label="Produces", color="#202124"]; PGE2 -> PI3K_Akt [color="#202124"]; PGE2 -> NFkB [color="#202124"]; PGE2 -> MAPK [color="#202124"];
PI3K_Akt -> Proliferation [label="Promotes", color="#202124"]; NFkB -> Proliferation [label="Promotes", color="#202124"]; MAPK -> Proliferation [label="Promotes", color="#202124"];
PI3K_Akt -> Apoptosis [label="Inhibits", color="#EA4335", fontcolor="#202124"]; NFkB -> Angiogenesis [label="Promotes", color="#202124"];
Chemo -> Apoptosis [label="Induces", color="#34A853", fontcolor="#202124"]; Chemo -> Proliferation [label="Inhibits", color="#EA4335", fontcolor="#202124"];
TNFi -> TNFa [label="Inhibits", color="#EA4335", fontcolor="#202124"]; TNFa -> Inflammation [label="Promotes", color="#202124"]; PGE2 -> Inflammation [label="Promotes", color="#202124"];
{rank=same; this compound; Chemo; TNFi} } end_dot Caption: Proposed synergistic signaling pathways of this compound.
Experimental Workflow
Conclusion
The available evidence strongly suggests that this compound holds promise as a valuable component of combination therapies, particularly in oncology and rheumatology. Its synergistic effects with platinum-based chemotherapeutics in lung cancer models and with TNF inhibitors in axial spondyloarthritis patients highlight its potential to enhance treatment efficacy. While direct quantitative data on the synergy of this compound in combination with agents like fluorouracil and oxaliplatin are still emerging, studies on other COX-2 inhibitors provide a solid rationale for further investigation. The provided experimental protocols and mechanistic diagrams offer a framework for future research aimed at fully elucidating and harnessing the synergistic potential of this compound. As our understanding of the intricate signaling pathways involved in various diseases deepens, the rational combination of targeted agents like this compound with other therapies will be crucial in developing more effective and personalized treatment strategies.
References
- 1. COX 2-inhibitors; a thorough and updated survey into combinational therapies in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Recent advances in targeting COX-2 for cancer therapy: a review - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Parecoxib and 5-Fluorouracil Synergistically Inhibit EMT and Subsequent Metastasis in Colorectal Cancer by Targeting PI3K/Akt/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Parecoxib and 5-Fluorouracil Synergistically Inhibit EMT and Subsequent Metastasis in Colorectal Cancer by Targeting PI3K/Akt/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New oxaliplatin-based combinations in the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Real-World Study on the Effect of this compound for Patients with Axial Spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Selective anti-cancer effects of cannabidiol and Δ9-tetrahydrocannabinol via PI3K/AKT/mTOR inhibition and PTEN restoration in ovarian cancer cells [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Imrecoxib and Other Coxibs on Cardiovascular Risk Factors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiovascular risk profiles of Imrecoxib and other prominent cyclooxygenase-2 (COX-2) inhibitors, known as coxibs. The information presented is based on available experimental data from clinical trials and meta-analyses to support researchers and professionals in drug development and clinical research.
Introduction to Coxibs and Cardiovascular Risk
Cyclooxygenase-2 (COX-2) selective non-steroidal anti-inflammatory drugs (NSAIDs), or coxibs, were developed to mitigate the gastrointestinal side effects associated with traditional NSAIDs.[1] By selectively inhibiting COX-2, these drugs aim to reduce pain and inflammation with a lower risk of gastric issues. However, concerns about the cardiovascular safety of coxibs arose, most notably with the withdrawal of rofecoxib (B1684582) from the market due to an increased risk of thrombotic events.[2][3] This has led to extensive research into the cardiovascular risk profiles of all drugs in this class.
The primary mechanism of action for coxibs involves the inhibition of the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[4] However, the inhibition of COX-2 can also disrupt the balance between pro-thrombotic thromboxane (B8750289) A2 (produced via COX-1) and anti-thrombotic prostacyclin (produced via COX-2), potentially leading to an increased risk of cardiovascular events.[3]
This guide focuses on a comparative analysis of this compound, a newer coxib, against more established coxibs such as Celecoxib (B62257), Etoricoxib (B1671761), and the withdrawn Rofecoxib, with a specific emphasis on their respective cardiovascular risk factors.
Quantitative Data on Cardiovascular Risk Factors
The following tables summarize quantitative data from various clinical trials and meta-analyses comparing the cardiovascular risk profiles of this compound, Celecoxib, Etoricoxib, and Rofecoxib.
Table 1: Comparative Cardiovascular Risk of this compound vs. Celecoxib in Osteoarthritis Patients
| Adverse Event | This compound Incidence | Celecoxib Incidence | Risk Ratio (95% CI) | p-value | Citation |
| Overall Adverse Events | Lower | Higher | 0.68 (0.53, 0.88) | 0.003 | [5] |
| Cardiovascular Events | Not specified | Not specified | Not specified | >0.05 | [5] |
| New-onset Hypertension | Lower | Higher | Not specified | <0.05 | [1] |
Note: This data is from a meta-analysis of randomized controlled trials. While the overall incidence of adverse events was lower for this compound in the osteoarthritis subgroup, specific cardiovascular event rates were not significantly different.
Table 2: Cardiovascular Risk of Celecoxib from Meta-Analyses and Clinical Trials
| Comparator | Cardiovascular Outcome | Risk Metric (95% CI) | Study | Citation |
| Placebo | Myocardial Infarction | RR: 1.35 (0.71-2.59) | Meta-analysis | [6] |
| Placebo | Stroke | RR: 0.92 (0.50-1.69) | Meta-analysis | [6] |
| Placebo | Cardiovascular Death | RR: 2.04 (0.93-4.45) | Meta-analysis | [6] |
| Ibuprofen (B1674241) | Composite CV Outcome | HR: 0.81 (0.65-1.02) | PRECISION Trial | [7] |
| Naproxen | Composite CV Outcome | HR: 0.90 (0.71-1.15) | PRECISION Trial | [7] |
RR: Relative Risk; HR: Hazard Ratio. The PRECISION trial was a large-scale cardiovascular safety trial.[7]
Table 3: Cardiovascular Risk of Etoricoxib from Meta-Analyses and Clinical Trials
| Comparator | Cardiovascular Outcome | Risk Metric (95% CI) | Study | Citation |
| Diclofenac (B195802) | Thrombotic CV Events | HR: 0.96 (0.81-1.15) | MEDAL Study | [8] |
| Placebo | Myocardial Infarction | OR: 0.78 (0.26-2.36) | Meta-analysis | [9] |
| Celecoxib | Cardiovascular Events | OR: 0.59 (0.03-11.86) | Network Meta-analysis | [9] |
HR: Hazard Ratio; OR: Odds Ratio. The MEDAL program was a large-scale program designed to assess the cardiovascular safety of etoricoxib.[10]
Table 4: Cardiovascular Risk of Rofecoxib from Clinical Trials
| Comparator | Cardiovascular Outcome | Risk Metric (95% CI) | Study | Citation |
| Naproxen | Myocardial Infarction | RR: 2.9 (1.3-6.4) | VIGOR Trial | [11] |
| Naproxen | Serious Thrombotic Events | RR: 2.4 (1.4-4.0) | VIGOR Trial | [11] |
| Placebo | Confirmed CV Events | RR: 1.92 (1.19-3.11) | APPROVe Trial | [3] |
RR: Relative Risk. The VIGOR and APPROVe trials were pivotal in the withdrawal of rofecoxib from the market.[3][11]
Experimental Protocols
Detailed methodologies for key clinical trials are crucial for interpreting the comparative data.
1. This compound vs. Celecoxib in Osteoarthritis (Meta-Analysis)
-
Study Design: A systematic review and meta-analysis of randomized controlled trials (RCTs).[5]
-
Inclusion Criteria: RCTs comparing this compound and Celecoxib in patients with osteoarthritis or axial spondyloarthritis.[5]
-
Interventions: this compound at varying dosages compared with Celecoxib at standard therapeutic doses.[5]
-
Primary Outcomes: Clinical response rate and pain intensity.[5]
-
Secondary Outcomes: Incidence of adverse events, including cardiovascular events.[5]
-
Statistical Analysis: Pooled analyses were conducted using R software, with risk ratios (RR) and 95% confidence intervals (CI) calculated for dichotomous outcomes.[5]
2. The PRECISION Trial (Prospective Randomized Evaluation of Celecoxib Integrated Safety vs. Ibuprofen or Naproxen)
-
Study Design: A multicenter, randomized, double-blind, parallel-group trial.[7][12]
-
Patient Population: 24,081 patients with osteoarthritis or rheumatoid arthritis at high risk for cardiovascular disease.[13]
-
Interventions:
-
Primary Endpoint: The primary outcome was the first occurrence of a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[13]
-
Statistical Analysis: A non-inferiority design was used to compare the cardiovascular safety of celecoxib with ibuprofen and naproxen.[13]
3. The MEDAL Program (Multinational Etoricoxib and Diclofenac Arthritis Long-term)
-
Study Design: A pooled analysis of three randomized, double-blind, parallel-group trials (MEDAL, EDGE, and EDGE II).[10][14]
-
Patient Population: 34,701 patients with osteoarthritis or rheumatoid arthritis.[10]
-
Interventions:
-
Primary Endpoint: The primary composite endpoint was thrombotic cardiovascular events, including cardiac, cerebrovascular, and peripheral vascular events.[15]
-
Statistical Analysis: The analysis was designed to establish the non-inferiority of etoricoxib to diclofenac for thrombotic cardiovascular events.[15]
4. The VIGOR Trial (Vioxx Gastrointestinal Outcomes Research)
-
Study Design: A randomized, double-blind, parallel-group trial.[16]
-
Patient Population: 8,076 patients with rheumatoid arthritis.[17]
-
Interventions:
-
Primary Endpoint: The primary endpoint was confirmed upper gastrointestinal events.[16]
-
Cardiovascular Assessment: Adjudicated thrombotic cardiovascular events were a prespecified safety outcome.[17]
Signaling Pathways and Experimental Workflows
Prostaglandin (B15479496) Synthesis Pathway and Coxib Mechanism of Action
The following diagram illustrates the prostaglandin synthesis pathway and highlights the mechanism of action of COX-2 inhibitors.
Caption: Prostaglandin synthesis pathway and the inhibitory action of coxibs on COX-2.
Generalized Experimental Workflow for a Cardiovascular Safety Trial of Coxibs
This diagram outlines a typical workflow for a clinical trial designed to assess the cardiovascular safety of a coxib, based on the protocols of trials like PRECISION and MEDAL.
Caption: Generalized workflow of a cardiovascular safety clinical trial for coxibs.
Conclusion
The cardiovascular safety of coxibs is a critical consideration in their clinical use and development. While this compound shows a promising safety profile in some comparative analyses, particularly concerning new-onset hypertension and overall adverse events in osteoarthritis patients, more extensive, long-term cardiovascular outcome trials are needed for a definitive comparison with other coxibs.[1][5]
Celecoxib, in the PRECISION trial, demonstrated a cardiovascular risk profile that was not inferior to ibuprofen or naproxen.[7] Etoricoxib, in the MEDAL program, showed a similar risk of thrombotic cardiovascular events compared to diclofenac.[8] In contrast, Rofecoxib was withdrawn from the market due to a clear increase in cardiovascular risk observed in clinical trials.[2]
Researchers and drug development professionals should carefully consider the varying cardiovascular risk profiles of different coxibs. The choice of a specific coxib for a patient or for further research should be based on a thorough evaluation of the available evidence, the patient's individual cardiovascular and gastrointestinal risk factors, and the need for anti-inflammatory and analgesic efficacy. Future research should focus on direct head-to-head cardiovascular outcome trials to provide a clearer understanding of the comparative safety of newer coxibs like this compound.
References
- 1. This compound: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Risk of cardiovascular events and rofecoxib: cumulative meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparative Efficacy and Safety of this compound versus Celecoxib: A Systematic Review and Meta-Analysis [frontiersin.org]
- 6. dovepress.com [dovepress.com]
- 7. Prospective Randomized Evaluation of Celeboxib Integrated Safety Versus Ibuprofen or Naproxen - American College of Cardiology [acc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. jrd.or.kr [jrd.or.kr]
- 10. londonpainclinic.com [londonpainclinic.com]
- 11. ti.ubc.ca [ti.ubc.ca]
- 12. ajmc.com [ajmc.com]
- 13. Landmark Study Demonstrates Pfizer’s Celebrex (Celecoxib)Has Similar Cardiovascular Risk As Compared To Prescription Doses Of Ibuprofen and Naproxen | Pfizer [pfizer.com]
- 14. Multinational Etoricoxib and Diclofenac Arthritis Long-Term Study Program - American College of Cardiology [acc.org]
- 15. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 16. gpnotebook.com [gpnotebook.com]
- 17. Arthritis News : Risk of Cardiovascular Events Associated with Selective COX-2 Inhibitors [hopkinsarthritis.org]
A Comparative Analysis of the Potency of Imrecoxib and Its Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological potency of Imrecoxib, a moderately selective cyclooxygenase-2 (COX-2) inhibitor, and its principal active metabolites, 4'-hydroxymethyl this compound (M1) and 4'-carboxylic acid this compound (M2). The data presented is compiled from preclinical studies to assist in understanding their relative contributions to the overall pharmacological effect.
Quantitative Comparison of COX-1 and COX-2 Inhibition
The inhibitory potency of this compound and its metabolites against COX-1 and COX-2 is a key determinant of their anti-inflammatory efficacy and potential for gastrointestinal side effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) for each compound, providing a clear comparison of their potency and selectivity.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 0.115[1][2] | 0.018[1][2] | 6.39 |
| M1 (4'-hydroxymethyl this compound) | 0.89 | 0.15 | 5.93 |
| M2 (4'-carboxylic acid this compound) | >100 | 4.1 | >24.39 |
Data sourced from Feng et al., 2009.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro COX-1 and COX-2 Inhibition Assay (Whole-Cell Assay)
This assay determines the potency of compounds in inhibiting the activity of COX-1 and COX-2 enzymes within a cellular environment.
-
Cell Culture and Induction:
-
Murine peritoneal macrophages are harvested and cultured.
-
For COX-2 induction, cells are treated with lipopolysaccharide (LPS) for a specified period.
-
For COX-1 activity, unstimulated cells are used, as COX-1 is constitutively expressed.
-
-
Inhibition Assay:
-
Cultured macrophages (both LPS-stimulated and unstimulated) are pre-incubated with varying concentrations of this compound or its metabolites (M1 and M2).
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined time.
-
-
Quantification of Prostaglandins (B1171923):
-
The production of prostaglandins (e.g., Prostaglandin (B15479496) E2 - PGE2) is measured in the cell supernatant using methods such as Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
The concentration of the test compound that causes 50% inhibition of prostaglandin production (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
-
COX-2 mRNA Expression Analysis (RT-PCR)
This method assesses the effect of the compounds on the gene expression of COX-2.
-
Cell Culture and Treatment:
-
The human macrophage-like cell line, U937, is used.
-
Cells are treated with a phorbol (B1677699) ester, such as phorbol 12-myristate 13-acetate (PMA), to differentiate them into macrophage-like cells.
-
The differentiated cells are then treated with varying concentrations of this compound.
-
-
RNA Extraction and Reverse Transcription:
-
Total RNA is extracted from the treated cells.
-
The extracted RNA is then reverse-transcribed into complementary DNA (cDNA).
-
-
Polymerase Chain Reaction (PCR):
-
The cDNA is used as a template for PCR with primers specific for the COX-2 gene and a housekeeping gene (for normalization).
-
-
Analysis:
-
The PCR products are visualized and quantified using gel electrophoresis and densitometry. The level of COX-2 mRNA expression is normalized to the housekeeping gene to determine the relative inhibition by the compound.
-
Visualizing Metabolic and Signaling Pathways
Metabolic Pathway of this compound
This compound undergoes hepatic metabolism, primarily through the cytochrome P450 enzyme system, to form its active metabolites.[1][2] The major metabolic pathway involves the oxidation of the 4'-methyl group.
Caption: Metabolic conversion of this compound to its active metabolites.
COX-2 Signaling Pathway and Inhibition
This compound and its metabolites exert their anti-inflammatory effects by inhibiting the COX-2 enzyme, which is a key player in the inflammatory cascade.
Caption: Inhibition of the COX-2 pathway by this compound and its metabolites.
References
A Preclinical Meta-Analysis: Imrecoxib Versus Celecoxib in Inflammation and Pain Management
A comparative review of preclinical data suggests that Imrecoxib, a selective COX-2 inhibitor, exhibits a similar efficacy profile to the well-established Celecoxib in models of inflammation and pain. While both drugs function through the targeted inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator in the inflammatory cascade, subtle differences in their preclinical performance and safety profiles warrant closer examination for researchers and drug development professionals.
This guide provides a meta-analysis of available preclinical data, comparing the performance of this compound and Celecoxib. The information is presented to aid in the objective assessment of these two non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action: Selective COX-2 Inhibition
Both this compound and Celecoxib exert their anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the COX-2 enzyme.[1][2] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of pain and inflammation.[1][2] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, which is involved in gastric cytoprotection and platelet function, these drugs aim to reduce the gastrointestinal side effects commonly associated with traditional NSAIDs.[1][2]
The primary signaling pathway affected by both this compound and Celecoxib is the prostaglandin (B15479496) synthesis pathway. Inhibition of COX-2 leads to a downstream reduction in the production of pro-inflammatory prostaglandins such as prostaglandin E2 (PGE2).
Caption: Simplified COX-2 signaling pathway inhibited by this compound and Celecoxib.
In Vitro COX-1 and COX-2 Inhibition
The selectivity of COX-2 inhibitors is a critical determinant of their gastrointestinal safety profile. Preclinical in vitro assays are fundamental in establishing the inhibitory potency (IC50) of these drugs against both COX-1 and COX-2 enzymes. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
| Drug | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | 115 ± 28 | 18 ± 4 | 6.39 |
| Celecoxib | 150 | 40 | 3.75 |
Note: Data for this compound is from a whole-cell assay using murine peritoneal macrophages. Data for Celecoxib is from a representative study and may vary depending on the assay conditions.
Preclinical Efficacy Comparison
Direct head-to-head preclinical studies comparing this compound and Celecoxib are limited in the public domain. However, data from independent studies using standardized models provide insights into their relative anti-inflammatory and analgesic activities.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a widely used assay to evaluate the acute anti-inflammatory effects of drugs.
| Drug | Dose (mg/kg) | Route | Paw Edema Inhibition (%) |
| This compound | 5 | i.g. | 35.1 |
| 10 | i.g. | 48.2 | |
| 20 | i.g. | 61.5 | |
| Celecoxib | 10 | p.o. | ~50 |
| 30 | p.o. | ~70 |
Analgesic Activity: Hot Plate Test
The hot plate test is a common method to assess the central analgesic effects of drugs by measuring the reaction time of an animal to a thermal stimulus.
| Drug | Dose (mg/kg) | Route | Increase in Pain Threshold (%) |
| This compound | Data not available in direct comparison | - | - |
| Celecoxib | 60.7 (ED50) | p.o. | Not directly reported as percentage |
Note: A study on Celecoxib derivatives reported an ED50 of 60.7 mg/kg for Celecoxib in the hot plate test in mice.[3] Preclinical data for this compound in this specific model was not found in direct comparison.
Preclinical Gastrointestinal Safety Evaluation
A key advantage of selective COX-2 inhibitors is their improved gastrointestinal (GI) safety profile compared to non-selective NSAIDs. This is typically assessed in preclinical models by examining the incidence and severity of gastric ulcers following drug administration.
| Drug | Dose | Species | Ulcer Index / Observations |
| This compound | Data not available in direct comparison | - | - |
| Celecoxib | 5 mg/kg | Rat | Delayed ulcer healing compared to dipyrone (B125322) in a histamine-induced ulcer model.[2] |
Note: While clinical data suggests this compound has a favorable GI safety profile[4], specific preclinical data directly comparing its ulcerogenic potential to Celecoxib is limited. One study indicated that Celecoxib might delay ulcer healing in a specific rat model.[2]
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key preclinical experiments cited are provided below.
In Vitro COX-1 and COX-2 Inhibition Assay (Whole-Cell Assay)
Caption: Experimental workflow for the in vitro COX inhibition assay.
Methodology:
-
Cell Culture: Murine peritoneal macrophages are cultured under standard conditions.
-
Drug Incubation: Cells are pre-incubated with various concentrations of the test compound (this compound or Celecoxib) or vehicle control for a defined period.
-
COX Induction:
-
For COX-1 activity, cells are stimulated with a calcium ionophore like calcimycin.
-
For COX-2 activity, cells are stimulated with lipopolysaccharide (LPS).
-
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Prostaglandin Measurement: The concentration of a key prostaglandin, such as PGE2, in the supernatant is quantified using a suitable method, for example, an enzyme immunoassay (EIA).
-
Data Analysis: The percentage of COX inhibition at each drug concentration is calculated relative to the vehicle-treated control. The IC50 value, the concentration of the drug that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the drug concentration.
Carrageenan-Induced Paw Edema in Rats
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Grouping and Dosing: Animals are randomly assigned to control and treatment groups. The test compounds (this compound, Celecoxib) or vehicle are administered orally (intragastrically or by gavage) at specified doses.
-
Induction of Inflammation: After a predetermined time following drug administration (e.g., 1 hour), a solution of carrageenan (typically 1%) is injected into the subplantar tissue of the right hind paw.
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection (e.g., every hour for up to 5 hours) using a plethysmometer.[5][6]
-
Data Analysis: The percentage of edema inhibition by the drug treatment is calculated by comparing the increase in paw volume in the treated groups to that in the control group.[7]
Hot Plate Test for Analgesia
Caption: Experimental workflow for the hot plate test.
Methodology:
-
Animals: Mice or rats are used for this assay.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.[8]
-
Procedure:
-
Animals are treated with the test drug (this compound, Celecoxib) or vehicle.
-
At a predetermined time after drug administration, each animal is placed on the hot plate.[8]
-
The latency to the first sign of a nociceptive response, such as licking of the hind paw or jumping, is recorded.[9]
-
A cut-off time is established to prevent tissue damage.[9]
-
-
Data Analysis: The analgesic effect is determined by comparing the reaction latencies of the drug-treated groups with the control group. The results can also be expressed as the percentage of the maximal possible effect (%MPE).
NSAID-Induced Gastric Ulcer Model
Caption: Experimental workflow for the NSAID-induced gastric ulcer model.
Methodology:
-
Animals: Rats are commonly used for this model.
-
Fasting: Animals are fasted for a period (e.g., 24 hours) before the experiment, with free access to water.
-
Drug Administration: The test compounds (this compound, Celecoxib) or a gastroprotective reference drug are administered orally.
-
Ulcer Induction: After a specific time, a potent ulcerogenic agent, such as a high dose of a non-selective NSAID like indomethacin (B1671933) or aspirin, is administered orally to induce gastric lesions.
-
Evaluation: Several hours after the administration of the ulcerogen, the animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature, and the gastric mucosa is examined for ulcers.
-
Data Analysis: The number and severity of the ulcers are scored to calculate an ulcer index. The protective effect of the test drugs is determined by comparing the ulcer index of the treated groups with the control group.
Conclusion
This meta-analysis highlights the need for more head-to-head preclinical investigations to provide a more robust and direct comparison of this compound and Celecoxib. Such studies would be invaluable for researchers and clinicians in making informed decisions regarding the selection and development of COX-2 inhibitors.
References
- 1. dovepress.com [dovepress.com]
- 2. The effects of some nonsteroidal anti-inflammatory drugs on experimental induced gastric ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. This compound: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 8. ijrpc.com [ijrpc.com]
- 9. dovepress.com [dovepress.com]
A Comparative Analysis of Imrecoxib and Non-Pharmacological Interventions for Osteoarthritis Management
For Immediate Release
[City, State] – December 19, 2025 – A comprehensive review of current therapeutic strategies for osteoarthritis (OA) reveals distinct yet effective approaches in the pharmacological agent Imrecoxib and a range of non-pharmacological interventions. This guide provides a detailed comparison of their efficacy, mechanisms of action, and experimental foundations to inform researchers, scientists, and drug development professionals.
This compound, a selective cyclooxygenase-2 (COX-2) inhibitor, has demonstrated significant efficacy in pain relief and functional improvement in patients with osteoarthritis.[1][2] Concurrently, non-pharmacological interventions, including exercise therapy, patient education, and weight management, have emerged as cornerstone treatments, offering substantial symptomatic relief and long-term disease management.[3][4] This guide synthesizes the available evidence to facilitate a comparative understanding of these distinct therapeutic modalities.
Quantitative Comparison of Efficacy
To provide a clear and concise overview of the treatment effects, the following tables summarize the quantitative data from clinical trials and meta-analyses on this compound and key non-pharmacological interventions. The primary outcomes assessed are pain reduction, measured by the Visual Analogue Scale (VAS), and a composite score of pain, stiffness, and function, measured by the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC).
Table 1: Efficacy of this compound in Osteoarthritis
| Outcome Measure | Dosage | Duration | Mean Difference/Effect Size vs. Comparator | Study Type |
| WOMAC Pain | 100 mg bid | 8 weeks | Non-inferior to Celecoxib 200 mg qd | Phase III RCT[1][2] |
| WOMAC Function | 100 mg bid | 8 weeks | Non-inferior to Celecoxib 200 mg qd | Phase III RCT[1] |
| Total Effective Rate | 100 mg bid | 12 weeks | 64.06% | Phase II RCT |
| Adverse Events | 100 mg bid | 8 weeks | 7.85% (vs. 10.26% for Celecoxib) | Phase III RCT[1][2] |
Table 2: Efficacy of Non-Pharmacological Interventions in Knee Osteoarthritis (vs. Control)
| Intervention | Outcome Measure | Weighted Mean Difference (WMD) / Standardized Mean Difference (SMD) | Study Type |
| Aquatic Exercise | VAS Pain | WMD: -0.04 (95% CI: -1.86 to 1.95) | Network Meta-Analysis[5] |
| Stationary Cycling | WOMAC Pain | WMD: -4.45 (95% CI: -5.69 to -3.20) | Network Meta-Analysis[3][5][6] |
| Resistance Training | WOMAC Pain | WMD: -4.28 (95% CI: -5.48 to -3.07) | Network Meta-Analysis[3][5][6] |
| Traditional Exercise | WOMAC Pain | WMD: -4.20 (95% CI: -5.37 to -3.04) | Network Meta-Analysis[3][5][6] |
| Yoga | WOMAC Stiffness | WMD: -1.40 (95% CI: -2.45 to -0.34) | Network Meta-Analysis[3][5][6] |
| Diet & Exercise | WOMAC Pain (0-20 scale) | -2.2 (95% CI: -4.1 to -0.21) | Network Meta-Analysis[7] |
| Patient Education | WOMAC Pain | No significant difference | Meta-Analysis[8] |
Note: Negative values for WMD/SMD indicate a greater reduction in pain or improvement in function compared to the control group.
Mechanisms of Action and Signaling Pathways
The therapeutic effects of this compound and non-pharmacological interventions are mediated through distinct biological pathways.
This compound: As a selective COX-2 inhibitor, this compound's primary mechanism is the inhibition of the cyclooxygenase-2 enzyme, which is crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[9] Recent studies have further elucidated that this compound can modulate the polarization of synovial macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype by inactivating the COX-2/PGE2 signaling pathway. This dual action of reducing inflammatory mediators and promoting a pro-resolving microenvironment in the joint contributes to its therapeutic efficacy.
Non-Pharmacological Interventions: The benefits of exercise in osteoarthritis are attributed to a combination of biomechanical and systemic anti-inflammatory effects. Exercise helps to strengthen muscles supporting the joint, improve joint stability, and reduce mechanical stress. At a molecular level, exercise has been shown to modulate various signaling pathways involved in inflammation and cartilage homeostasis. For instance, it can suppress the pro-inflammatory NF-κB signaling pathway and activate the anti-inflammatory PI3K/Akt pathway.
Patient education and weight management contribute to improved outcomes through different mechanisms. Education empowers patients with self-management strategies and improves treatment adherence, while weight loss directly reduces the load on weight-bearing joints and can decrease systemic inflammation associated with obesity.
Visualizing the Mechanisms
To illustrate the underlying biological processes, the following diagrams depict the key signaling pathways influenced by this compound and exercise therapy.
Experimental Protocols
The evidence for the efficacy of both this compound and non-pharmacological interventions is derived from rigorously designed clinical trials.
This compound Clinical Trials (Phase II & III):
-
Study Design: Multicenter, randomized, double-blind, active-controlled (vs. Celecoxib) trials.[1][2]
-
Participant Profile: Patients aged 40-75 years with a diagnosis of primary knee osteoarthritis according to the American College of Rheumatology (ACR) criteria, with radiographic confirmation.
-
Intervention: this compound administered orally at a dose of 100 mg twice daily for a duration of 8 to 12 weeks.
-
Primary Outcome Measures: Change from baseline in WOMAC pain and function subscales, and overall effective rate.
-
Secondary Outcome Measures: Patient and physician global assessments of disease activity, time to walk 15 meters, and incidence of adverse events.
Good Life with osteoArthritis in Denmark (GLA:D®) Program (A structured non-pharmacological intervention):
-
Study Design: A nationwide implementation program with a patient registry for data collection and evaluation.[10][11][12]
-
Participant Profile: Individuals with symptoms of knee or hip osteoarthritis.
-
Intervention: A structured program delivered by certified physiotherapists consisting of:
-
Outcome Measures: Data is collected at baseline, 3 months, and 12 months, and includes pain intensity, quality of life (KOOS/HOOS), physical function (e.g., 30-second chair stand test), and use of pain medication.[13]
Logical Relationship in Osteoarthritis Management
The management of osteoarthritis often involves a multimodal approach. Non-pharmacological interventions are considered first-line therapy, with pharmacological agents like this compound introduced for patients who have an inadequate response to conservative measures or during acute flare-ups.
Conclusion
Both this compound and non-pharmacological interventions represent valuable tools in the management of osteoarthritis. This compound offers a targeted pharmacological approach with a favorable safety profile for the rapid relief of pain and inflammation. Non-pharmacological interventions provide a holistic and sustainable strategy for long-term symptom management and functional improvement. The choice of therapy should be individualized based on patient characteristics, disease severity, and treatment goals, often employing a combination of both approaches for optimal outcomes. Further head-to-head clinical trials are warranted to directly compare the efficacy and cost-effectiveness of this compound with specific, structured non-pharmacological programs.
References
- 1. Analgesic efficacy of this compound for postoperative pain following oral surgery: a prospective randomized, active-controlled, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exercise Therapy for Knee Osteoarthritis: A Systematic Review and Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. becarispublishing.com [becarispublishing.com]
- 5. Exercise Therapy for Knee Osteoarthritis: A Systematic Review and Network Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of weight loss interventions in overweight and obese adults with knee osteoarthritis: A systematic review and network meta-analysis of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arthritis-uk.org [arthritis-uk.org]
- 9. This compound: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vbn.aau.dk [vbn.aau.dk]
- 11. Good Life with osteoArthritis in Denmark (GLA:D™): evidence-based education and supervised neuromuscular exercise delivered by certified physiotherapists nationwide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GLA:D Træning [glaid.dk]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Imrecoxib in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Imrecoxib, a COX-2 inhibitor, requires careful handling and disposal to prevent potential environmental contamination and ensure regulatory compliance. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound waste generated in a laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Use chemically resistant gloves.
-
Eye Protection: Wear safety glasses or goggles.
-
Lab Coat: A lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: Handle this compound in a well-ventilated area or under a chemical fume hood to prevent inhalation of any dust.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must adhere to all applicable national and local regulations. The waste generator is responsible for correctly classifying the waste and ensuring its proper disposal. While this compound may not be explicitly listed as a hazardous waste, its potential for aquatic toxicity necessitates that it be managed as a potentially hazardous pharmaceutical waste.
Step 1: Waste Identification and Segregation
-
Isolate all this compound-related waste. This includes expired or unused neat compound, solutions containing this compound, and any materials contaminated with the compound (e.g., weighing paper, pipette tips, gloves, and empty containers).
-
Do not mix this compound waste with other chemical waste streams to avoid unforeseen chemical reactions and to ensure proper disposal routing.
Step 2: Containerization
-
Place solid this compound waste and contaminated disposable materials into a designated, sealable, and properly labeled waste container.
-
For liquid waste containing this compound, use a compatible, leak-proof container.
-
The original container with any remaining this compound should be used for disposal whenever possible. If transferring to a new container, ensure it is appropriate for chemical waste.
Step 3: Labeling
-
Clearly label the waste container as "Hazardous Pharmaceutical Waste."
-
The label must include the name "this compound" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Indicate the accumulation start date on the label.
Step 4: Storage
-
Store the sealed and labeled waste container in a designated, secure area away from ignition sources.
-
Ensure the storage area is well-ventilated.
Step 5: Disposal
-
Crucially, do not dispose of this compound down the drain or in the regular trash. [1] this compound and similar compounds are toxic to aquatic life, and their release into the environment must be avoided.[1]
-
Engage a licensed hazardous or pharmaceutical waste management company for the collection and disposal of the waste.[2] These vendors are equipped to handle and transport the material in compliance with regulatory standards, typically through incineration.
-
Consult with your institution's EHS department to coordinate the pickup and disposal by an approved vendor.
Disposal of Empty Containers:
-
Empty containers that held this compound should be managed as hazardous waste and disposed of through the licensed waste vendor, unless they have been decontaminated according to your institution's approved procedures.[1]
Quantitative Data Summary
At present, there is no publicly available quantitative data specifying concentration limits for this compound disposal. The guiding principle is to prevent any release into the environment.
| Parameter | Value | Source |
| Aquatic Toxicity | Expected to be toxic or very toxic to aquatic life with long-lasting effects. | Inferred from data on similar COX-2 inhibitors like Celecoxib and Valdecoxib.[1][3] |
| Sewer Disposal Prohibition | Prohibited for hazardous waste pharmaceuticals. | 40 CFR Part 266, Subpart P.[2][3] |
Experimental Protocols
While this document does not cite specific experimental protocols, the determination of whether a chemical waste is hazardous often involves standardized testing by a qualified laboratory. These tests may include:
-
Toxicity Characteristic Leaching Procedure (TCLP): To determine if the waste exhibits toxicity characteristics.
-
Flash Point Testing: To determine if the waste is ignitable.
-
pH Testing: To determine if the waste is corrosive.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling Imrecoxib
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This guide provides crucial safety and logistical information for the handling of Imrecoxib, a selective COX-2 inhibitor. While one supplier's Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it is prudent to handle it as a potentially potent compound, aligning with safety protocols for similar selective COX-2 inhibitors.[1] A conservative approach to handling, including the use of appropriate personal protective equipment (PPE) and adherence to proper disposal methods, is recommended to minimize any potential risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound, based on best practices for potent pharmaceutical compounds.
| Exposure Route | Required PPE | Specifications & Best Practices |
| Dermal (Skin) Contact | Chemical-resistant gloves | Nitrile gloves are recommended. Double-gloving is advised for handling potent compounds. Regularly inspect gloves for tears or punctures and change them frequently. |
| Protective clothing | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn to prevent skin contact. | |
| Inhalation | Respiratory Protection | For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is essential. All handling of powdered this compound should ideally be conducted within a certified chemical fume hood to minimize airborne particles. |
| Eye Contact | Eye Protection | Chemical safety goggles or safety glasses with side shields are mandatory to protect against splashes and airborne particles. |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is critical for minimizing exposure risk during the handling of this compound.
1. Preparation:
-
Thoroughly review the available Safety Data Sheet (SDS) for this compound.[1]
-
Ensure that a certified and operational chemical fume hood is available.
-
Verify that all required Personal Protective Equipment (PPE) is readily accessible and in good condition.
2. Donning PPE:
-
Put on a protective gown, ensuring complete coverage.
-
Wear a suitable respirator if handling the compound as a powder outside of a fume hood.
-
Put on safety goggles or glasses.
-
Don inner and outer pairs of chemical-resistant gloves.
3. Handling this compound:
-
Conduct all manipulations of solid this compound within a chemical fume hood to control dust.
-
When weighing, use a containment balance or a balance enclosure within the fume hood.
-
For solubilizing, add solvents slowly and cap containers promptly to avoid splashes and vapor generation.
4. Decontamination:
-
Wipe down all work surfaces, equipment, and glassware with an appropriate deactivating solution or a suitable solvent (e.g., 70% ethanol) after use.
-
Dispose of all contaminated wipes and disposable materials as hazardous waste.
5. Doffing PPE:
-
Remove PPE in a designated area, being careful to avoid self-contamination.
-
Remove the outer pair of gloves first.
-
Remove the gown and then the safety glasses.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Do not mix this compound waste with non-hazardous laboratory trash.
-
Containerization: Collect all solid waste (e.g., contaminated gloves, wipes, weigh boats) and solutions containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the name "this compound."
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Visualizing the Workflow
To further clarify the procedural steps for safe handling, the following diagrams illustrate the operational workflow and the logical relationship of safety precautions.
Caption: Procedural workflow for the safe handling of this compound.
Caption: Key safety components for handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
